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1,7-Dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine Documentation Hub

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  • Product: 1,7-Dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine

Core Science & Biosynthesis

Foundational

Architectural and Synthetic Profiling of 1,7-Dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine: A Technical Guide

Executive Summary The compound 1,7-dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine (CAS: 2925321-29-3) is a highly specialized tricyclic heteroaromatic building block. Characterized by a rigid, planar core, it serves as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1,7-dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine (CAS: 2925321-29-3) is a highly specialized tricyclic heteroaromatic building block. Characterized by a rigid, planar core, it serves as a critical intermediate in the synthesis of advanced optoelectronic materials—specifically cyclometalated Iridium(III) phosphorescent emitters for Organic Light Emitting Diodes (OLEDs) . Beyond materials science, its unique electronic topography makes it a privileged scaffold in medicinal chemistry for the development of targeted therapeutics, including phosphodiesterase (PDE) and tankyrase inhibitors , .

This whitepaper provides an in-depth analysis of its structural dynamics, physicochemical properties, and the mechanistic causality behind its regioselective functionalization.

Structural Topography and Electronic Dynamics

The molecular architecture of 1,7-dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine is defined by a fused tricyclic system. The central thiophene ring acts as a π -conjugated bridge, fusing an electron-rich benzene ring with an electron-deficient pyridine ring. This push-pull electronic distribution creates distinct microenvironments for its substituents, governing its reactivity.

  • C1-Chlorine (Pyridine Ring): The electronegative nitrogen atom depletes electron density from the C1 position. This significantly lowers the activation energy required for oxidative addition by zero-valent transition metals, making this bond highly reactive.

  • C7-Chlorine (Benzene Ring): Shielded by the electron-rich nature of the aromatic system and sterically influenced by the adjacent C8-methyl group, this C-Cl bond exhibits high stability under standard cross-coupling conditions.

  • C8-Methyl Group: Acts as both a steric modulator and a weak electron-donating group via hyperconjugation, further deactivating the C7-Cl bond toward catalysis.

CoreStructure cluster_core Tricyclic Heteroaromatic Core Py Pyridine Ring (Electron-Deficient) Th Thiophene Ring (π-Bridge) Py->Th Bz Benzene Ring (Electron-Rich) Th->Bz Cl1 1-Chloro (High Reactivity) Cl1->Py Cl7 7-Chloro (Low Reactivity) Cl7->Bz Me8 8-Methyl (Steric Modulator) Me8->Bz

Structural topology and electronic distribution of the tricyclic core.

Physicochemical Profiling

Understanding the baseline physical properties is essential for solvent selection, reaction scaling, and purification design. The quantitative data for this compound is summarized below :

PropertyValue
IUPAC Name 1,7-Dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine
CAS Registry Number 2925321-29-3
Molecular Formula C₁₂H₇Cl₂NS
Molecular Weight 268.16 g/mol
Predicted Density 1.485 ± 0.06 g/cm³
Predicted Boiling Point 440.1 ± 40.0 °C
Physical State (Standard Cond.) Solid

Experimental Workflow: Synthesis of OLED Phosphorescent Ligands

The primary industrial application of this compound is its use as a precursor for cyclometalated Iridium(III) complexes. The differential reactivity of the two chlorine atoms allows for precise, regioselective Suzuki-Miyaura cross-coupling at the C1 position, leaving the C7-chloro intact for electronic tuning of the final OLED emitter .

Phase 1: Regioselective Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of 1-Aryl-7-chloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine.

  • Reaction Setup: Charge a multi-necked flask with 1,7-dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine (1.0 equiv) and the corresponding aryl boronic ester (e.g., 2-(4-(tert-butyl)naphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) (1.01 equiv).

    • Causality: A slight stoichiometric excess of the boronic ester compensates for potential protodeboronation side-reactions under basic aqueous conditions, ensuring the precious tricyclic halide is the limiting reagent.

  • Solvent & Base Addition: Add a biphasic mixture of 1,4-dioxane and 2.0 M aqueous K2​CO3​ (2.0 equiv).

    • Causality: 1,4-dioxane provides excellent solubility for the rigid, hydrophobic organic precursors. The aqueous base is mechanistically essential for the transmetalation step of the catalytic cycle, converting the boronic ester into a more reactive, electron-rich boronate complex.

  • Catalysis & Reflux: Introduce the Palladium catalyst (e.g., Pd(PPh3​)4​ ) and heat to reflux under a strict inert atmosphere (Nitrogen or Argon) for 16 hours.

    • Causality: The inert atmosphere prevents the oxidation of the electron-rich phosphine ligands on the Pd catalyst. The reflux temperature provides the exact activation energy required for oxidative addition into the C1-Cl bond, while remaining too low to activate the C7-Cl bond.

  • Self-Validation Checkpoint: Before proceeding to workup, an aliquot is analyzed via LC-MS. The complete disappearance of the starting material's mass peak confirms total conversion. This self-validating step prevents the carryover of unreacted di-halogenated precursors, which are notoriously difficult to separate from the mono-coupled product via silica gel chromatography due to identical Rf​ values.

Phase 2: Iridium(III) Complexation (Cyclometalation)

Objective: Formation of the heteroleptic Ir(III) phosphorescent emitter.

  • Dimer Formation: The purified ligand from Phase 1 is reacted with IrCl3​⋅3H2​O in a mixture of 2-ethoxyethanol and water (3:1) at 110 °C for 24 hours to form a μ-dichloro-bridged Ir(III) dimer.

    • Causality: The high temperature and polar protic solvent system drive the thermodynamically favored cyclometalation, where the Iridium center coordinates to the pyridine nitrogen and undergoes C-H activation on the newly attached aryl group.

    • Self-Validation Checkpoint: The reaction is visually self-validating; the mixture transitions from a clear solution to a distinct red/orange suspension as the insoluble dimer precipitates.

  • Ancillary Ligand Cleavage: The dimer is cleaved using an ancillary ligand (e.g., acetylacetone) in the presence of a base ( Na2​CO3​ ) at room temperature to yield the final heteroleptic Ir(III) complex.

SynthesisWorkflow Start 1,7-Dichloro-8-methyl... (Starting Material) Step1 Suzuki-Miyaura Coupling (Regioselective at C1) Start->Step1 Aryl Boronic Acid, Pd Cat Intermediate 1-Aryl-7-chloro-8-methyl... (Monosubstituted Ligand) Step1->Intermediate Reflux, 16h Step2 IrCl3 Complexation (Cyclometalation) Intermediate->Step2 Ethoxyethanol/H2O, 110°C Dimer μ-Dichloro Ir(III) Dimer (Precursor) Step2->Dimer 24h Step3 Ancillary Ligand Addition (Cleavage & Chelation) Dimer->Step3 Base, RT Final Ir(III) Phosphorescent Emitter (OLED Material) Step3->Final Purification

Regioselective synthesis workflow for Ir(III) OLED emissive materials.

Cross-Disciplinary Applications in Pharmacology

While predominantly utilized in materials science, the benzo[4,5]thieno[2,3-c]pyridine core is a highly privileged pharmacophore. Its planar, heteroaromatic structure mimics endogenous purines, allowing for strong π−π stacking interactions within enzyme active sites.

  • Phosphodiesterase (PDE) Inhibitors: Derivatives of this core have been patented as potent PDE inhibitors. By regulating cyclic guanosine 3',5'-monophosphate (cGMP) levels, these compounds are investigated for the treatment of cardiovascular disorders and erectile dysfunction .

  • Tankyrase Inhibitors: Recent scaffold hopping strategies have identified related tricyclic systems as highly selective inhibitors of Tankyrase 1 and 2 (TNKS). By inhibiting these enzymes, the compounds antagonize the Wnt/β-catenin signaling pathway, presenting a novel therapeutic vector for oncology and cancer drug development .

References

  • Universal Display Corporation. "Organic electroluminescent materials and devices" (US20230147066A1). Google Patents.
  • ICOS Corporation. "Benzo[4,5]thieno[2,3-c]pyridine and Benzo[4,5]furo[2,3-c]pyridine Derivatives Useful as Inhibitors of Phosphodiesterase" (US6864253B2). Google Patents.
  • National Institutes of Health (NIH). "Scaffold hopping approach on the route to selective tankyrase inhibitors". PubMed Central (PMC). URL: [Link]

Exploratory

Physicochemical Profiling and Synthetic Utility of 1,7-Dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine

Abstract: The benzothieno[2,3-c]pyridine scaffold represents a highly privileged pharmacophore in modern medicinal chemistry, acting as a bioisostere for β -carbolines. The specific derivative, 1,7-Dichloro-8-methylbenzo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The benzothieno[2,3-c]pyridine scaffold represents a highly privileged pharmacophore in modern medicinal chemistry, acting as a bioisostere for β -carbolines. The specific derivative, 1,7-Dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine (CAS: 2925321-29-3), offers a unique di-halogenated functionalization platform. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural dynamics, and detailed protocols for regioselective functionalization, designed for researchers and drug development professionals.

Structural Dynamics and Bioisosteric Relevance

The core architecture of 1,7-dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine consists of a pyridine ring fused to a benzothiophene system. In medicinal chemistry, the replacement of the indole nitrogen of a β -carboline with a sulfur atom yields the benzothieno[2,3-c]pyridine class. This bioisosteric replacement fundamentally alters the hydrogen-bonding profile—removing a hydrogen bond donor—while increasing lipophilicity and metabolic stability against oxidative degradation [1].

The substitution pattern of this specific building block is highly strategic:

  • C-1 Chlorine (Pyridine Ring): Positioned alpha to the pyridine nitrogen, this halogen is highly electron-deficient. It is primed for rapid oxidative addition by Palladium(0) catalysts or direct Nucleophilic Aromatic Substitution (S_N_Ar).

  • C-7 Chlorine (Benzene Ring): Situated on the electron-rich benzothiophene moiety, this chlorine is significantly less reactive.

  • C-8 Methyl Group: The methyl group adjacent to the C-7 chlorine introduces critical steric hindrance. This steric bulk further dampens the reactivity of the C-7 position, ensuring that cross-coupling reactions are highly regioselective toward the C-1 position. Additionally, the methyl group enhances the overall LogP of the molecule, which is beneficial for central nervous system (CNS) penetration when developing 5-HT receptor ligands [2].

Compounds bearing this core have demonstrated potent pharmacological activity, ranging from 5-HT1A receptor modulation (anxiolytic properties) to the inhibition of the CYP17 enzyme in castrate-resistant prostate cancer models [3].

Physicochemical Properties

Understanding the baseline physical and chemical properties of 1,7-dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine is essential for downstream chromatographic isolation and formulation. The presence of the sulfur atom and two chlorine isotopes heavily influences its mass spectrometric signature and boiling point.

Table 1: Quantitative Physicochemical Data
PropertyValueMethod / Source
Chemical Name 1,7-Dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridineIUPAC Standard
CAS Registry Number 2925321-29-3Chemical Abstracts Service [4]
PubChem CID 155291469NCBI PubChem [5]
Molecular Formula C12H7Cl2NSElemental Analysis
Molecular Weight 268.16 g/mol Calculated
Predicted Density 1.485 ± 0.06 g/cm³Computed (20 °C, 760 Torr) [4]
Predicted Boiling Point 440.1 ± 40.0 °CComputed (760 Torr) [4]

Regioselective Reactivity and Synthetic Workflows

The primary value of 1,7-dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine lies in its differential halogen reactivity. By carefully tuning the thermodynamic conditions and the choice of the transition metal ligand, researchers can selectively functionalize the C-1 position while leaving the C-7 position intact for subsequent orthogonal derivatization.

G A 1,7-Dichloro-8-methyl benzothieno[2,3-c]pyridine B Pd(dppf)Cl2, Na2CO3 80°C (Mild) A->B C C-1 Substituted, 7-Chloro Intermediate B->C D Pd2(dba)3, XPhos, t-BuONa 110°C (Harsh) C->D E C-1, C-7 Disubstituted Product D->E

Caption: Regioselective sequential cross-coupling workflow for 1,7-dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine.

Protocol 1: Regioselective Suzuki-Miyaura Coupling at C-1

To exploit the electronic deficiency of the C-1 position, mild conditions must be employed. The causality behind this specific protocol is to prevent the activation of the C-7 chlorine, which requires higher thermal energy and more electron-rich phosphine ligands to undergo oxidative addition.

Reagents:

  • 1,7-Dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine (1.0 equiv)

  • Arylboronic acid (1.05 equiv)

  • Pd(dppf)Cl₂ (0.05 equiv)

  • Na₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology:

  • Degassing: Charge a Schlenk flask with the benzothienopyridine core, arylboronic acid, and Pd(dppf)Cl₂. Evacuate and backfill the flask with Argon three times. Causality: Palladium(0) intermediates are highly sensitive to oxidation by atmospheric oxygen; rigorous degassing prevents catalyst deactivation.

  • Solvent Addition: Add the 1,4-Dioxane and an aqueous solution of Na₂CO₃ via syringe. Causality: The biphasic system is critical. Water dissolves the inorganic base and facilitates the formation of the reactive arylboronate species, while dioxane solubilizes the organic reactants.

  • Thermal Control: Heat the reaction mixture strictly to 80 °C for 4–6 hours. Causality: Maintaining the temperature at or below 80 °C provides enough kinetic energy for C-1 oxidative addition but is thermodynamically insufficient to break the C-7–Cl bond, ensuring >95% regioselectivity.

  • Quenching and Extraction: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the C-1 functionalized intermediate.

Physicochemical Characterization Pipeline

Because the scaffold contains two chlorine atoms, it provides a highly distinct isotopic signature. A self-validating analytical pipeline is required to confirm both the structural integrity of the starting material and the regiochemistry of any downstream products.

G cluster_0 Chromatographic & Mass Analysis cluster_1 Structural Elucidation Sample Compound Sample (CAS: 2925321-29-3) LC UPLC Separation (C18 Column) Sample->LC NMR1 1H & 13C NMR (DMSO-d6) Sample->NMR1 MS ESI-HRMS (Isotope Pattern Analysis) LC->MS NMR2 2D NMR (HMBC/HSQC) Regiochemistry Validation NMR1->NMR2

Caption: Standardized analytical pipeline for the physicochemical validation of the synthesized scaffold.

Protocol 2: Analytical Validation Workflow

Step 1: UPLC-ESI-HRMS Profiling

  • Procedure: Inject 1 µL of a 0.1 mg/mL solution (in MeCN) into a UPLC system coupled to a High-Resolution Mass Spectrometer (ESI positive mode).

  • Validation Logic: The natural abundance of 35 Cl and 37 Cl dictates that a di-chlorinated species will exhibit a distinct molecular ion cluster. You must observe the M , M+2 , and M+4 peaks in an approximate ratio of 9:6:1. If this exact isotopic cluster is missing, the integrity of the di-chloro scaffold has been compromised.

Step 2: 2D NMR (HMBC) Regiochemical Assignment

  • Procedure: Dissolve 15 mg of the compound in 0.5 mL of DMSO- d6​ . Acquire 1 H, 13 C, HSQC, and HMBC spectra at 298 K using a 500 MHz (or higher) NMR spectrometer.

  • Validation Logic: To definitively prove that a cross-coupling reaction occurred at C-1 and not C-7, analyze the Heteronuclear Multiple Bond Correlation (HMBC) spectrum. The protons of the newly introduced group at C-1 will show a strong ³J correlation to the C-1 carbon of the pyridine ring, which itself correlates to the adjacent pyridine proton. The C-7 carbon will remain unperturbed, retaining its characteristic chemical shift (~125-130 ppm) and lacking long-range coupling to the new substituent.

References

  • Kawakubo, H., et al. "(R)-1,2,3,4-tetrahydro[1]benzothieno[2,3-c]pyridines: novel optically active compounds with strong 5-HT1A receptor binding ability exhibiting anticonflict activity and lessening of memory impairment." Journal of Medicinal Chemistry, 1993. URL: [Link]

  • El-Gaby, M. S. A., et al. "New benzothieno[2,3-c]pyridines as non-steroidal CYP17 inhibitors: design, synthesis, anticancer screening, apoptosis induction, and in silico ADME profile studies." Journal of Enzyme Inhibition and Medicinal Chemistry, 2021. URL:[Link]

  • Asahi Chemical Industry Co., Ltd. "Potent anticonflict activity and lessening of memory impairment with a series of novel [1]benzothieno[2,3-c]pyridines." Journal of Medicinal Chemistry, 1991. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 155291469". PubChem, 2025. URL:[Link]

Foundational

Technical Whitepaper: In Vitro Mechanism of Action and Pharmacological Profiling of the 1,7-Dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine Scaffold

Executive Summary 1,7-Dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine (CAS 2925321-29-3) represents a highly privileged, bi-functionalized heterocyclic scaffold[1]. While the di-halogenated parent molecule is primarily...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,7-Dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine (CAS 2925321-29-3) represents a highly privileged, bi-functionalized heterocyclic scaffold[1]. While the di-halogenated parent molecule is primarily utilized as an advanced synthetic intermediate—often undergoing cross-coupling to generate organic electroluminescent materials[2]—its core heterocycle is a foundational pharmacophore in modern drug discovery[3].

This whitepaper delineates the in vitro chemical reactivity of the parent scaffold that enables drug design, followed by an in-depth analysis of the dual pharmacological mechanisms of action exhibited by its functionalized derivatives: CYP17A1 inhibition for prostate cancer therapy[4] and TDP1 inhibition for chemosensitization in oncology[5].

Chemical Ontology & In Vitro Reactivity Profile

The in vitro mechanism of action of the parent compound is defined by its chemical reactivity. The structure is a fused tricyclic system combining a thiophene, a benzene, and a pyridine ring[6].

The 1,7-dichloro substitutions are critical; they provide orthogonal sites for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions)[2]. The electron-deficient nature of the pyridine ring directs nucleophilic aromatic substitution, while the electron-rich thiophene modulates overall lipophilicity and metabolic stability[6]. This bifunctionality allows researchers to synthesize diverse libraries of 1-aryl and 7-substituted derivatives that interact with specific biological targets[7].

Primary Pharmacological Target: CYP17A1 Inhibition

Derivatives synthesized from this scaffold act as potent, non-steroidal inhibitors of Cytochrome P450 17A1 (CYP17A1), a critical enzyme in androgen biosynthesis[3].

Mechanism of Action: The nitrogen atom in the pyridine ring (or a substituted heteroatom at the 1-position) acts as a Lewis base, coordinating directly with the heme iron in the CYP17A1 active site[4]. This competitive binding blocks the conversion of pregnenolone to dehydroepiandrosterone (DHEA), effectively halting androgen production[8]. In vitro evaluations demonstrate that select derivatives suppress CYP17 enzyme activity to ~15.80 nM, making them equipotent to the clinical standard abiraterone[3].

CYP17_Pathway Chol Cholesterol Preg Pregnenolone Chol->Preg CYP CYP17A1 Enzyme (Heme Iron Active Site) Preg->CYP DHEA DHEA (Androgen Precursor) CYP->DHEA Normal Synthesis Drug Benzothieno[2,3-c]pyridine Derivative Block Coordinate Binding to Heme Iron Drug->Block Block->CYP Inhibition

Fig 1: Mechanism of CYP17A1 inhibition by benzothieno[2,3-c]pyridine derivatives blocking androgens.

Secondary Pharmacological Target: TDP1 Inhibition

Beyond CYP17A1, the broader benzothienopyridine scaffold has been identified as a potent inhibitor of Tyrosyl-DNA phosphodiesterase 1 (TDP1)[5][6].

Mechanism of Action: Topoisomerase I (TOP1) inhibitors (e.g., topotecan) trap TOP1-DNA cleavage complexes, inducing lethal DNA damage. TDP1 is a repair enzyme that hydrolyzes the phosphodiester bond between the TOP1 tyrosine residue and the DNA 3'-end, allowing cancer cells to survive the chemotherapy[5]. Benzothieno[2,3-c]pyridine derivatives bind to the TDP1 catalytic pocket, preventing this hydrolysis. In vitro co-administration of these derivatives with topotecan results in synergistic cytotoxicity, augmenting anti-proliferative activity by nearly 70% in H460 lung cancer cells[5].

TDP1_Pathway TOP1 TOP1 Inhibitor (e.g., Topotecan) DNA DNA-TOP1 Cleavage Complex TOP1->DNA Induces TDP1 TDP1 Enzyme (DNA Repair) DNA->TDP1 Recognized by Apop Apoptosis (Cancer Cell Death) DNA->Apop Unrepaired Lesions Repaired Repaired DNA (Cancer Survival) TDP1->Repaired Hydrolyzes bond Drug Benzothieno[2,3-c]pyridine Derivative Drug->TDP1 Inhibits

Fig 2: Synergistic apoptosis via TDP1 inhibition stabilizing TOP1-mediated DNA cleavage complexes.

Quantitative Data Summary

The following table summarizes the in vitro efficacy of the scaffold and its functionalized derivatives across different biological targets.

Compound / ScaffoldTarget EnzymeIn Vitro Efficacy (IC₅₀ / GI₅₀)Primary Indication
1,7-Dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine N/A (Synthetic Precursor)N/AOLEDs / Drug Precursor
Benzothieno[2,3-c]pyridine derivative (e.g., 5c) CYP17A115.80 nMProstate Cancer
Thienopyridine derivatives TDP1< 50 μMChemosensitization
Abiraterone (Clinical Control) CYP17A1~15.00 nMProstate Cancer

Self-Validating In Vitro Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the causality behind experimental choices and incorporate self-validating mechanisms.

Protocol A: In Vitro CYP17A1 Enzyme Inhibition Assay

Causality: CYP17A1 is a membrane-bound enzyme localized in the endoplasmic reticulum. Using isolated rat or human microsomes preserves the enzyme's native conformational state, which is critical for accurate heme-coordination modeling.

  • Microsomal Preparation: Isolate microsomes from prostate cancer cell lines (e.g., PC-3) via differential centrifugation. Resuspend in 50 mM potassium phosphate buffer (pH 7.4).

  • Cofactor Addition: Add 1 mM NADPH. Rationale: Cytochrome P450 enzymes obligatorily require electron transfer from NADPH via cytochrome P450 reductase to activate molecular oxygen.

  • Substrate & Inhibitor Incubation: Introduce 10 μM pregnenolone (substrate) and titrate the benzothieno[2,3-c]pyridine derivative (0.1 nM to 10 μM). Incubate at 37°C for 30 minutes.

  • Reaction Termination & Extraction: Stop the reaction with ice-cold acetonitrile. Centrifuge to precipitate proteins.

  • LC-MS/MS Quantification: Quantify the conversion of pregnenolone to DHEA using liquid chromatography-tandem mass spectrometry to ensure high molecular specificity.

  • Self-Validation Mechanism:

    • Positive Control: Run parallel assays using Abiraterone to validate assay sensitivity.

    • Negative Control: Run a "No-NADPH" blank. If DHEA is produced without NADPH, it indicates background non-CYP enzymatic conversion, invalidating the run.

Protocol B: In Vitro TDP1 Fluorescent Biosensor Assay

Causality: Traditional gel-based DNA repair assays are low-throughput. A kinetic fluorescent biosensor allows for real-time, high-throughput quantification of TDP1 hydrolytic activity.

  • Substrate Design: Synthesize a single-stranded oligonucleotide labeled with a 5'-fluorophore (e.g., FAM) and a 3'-quencher (e.g., BHQ) linked via a 3'-tyrosine residue. Rationale: This construct mimics the TOP1-DNA covalent complex. While intact, fluorescence is quenched via FRET.

  • Enzyme Incubation: Incubate 50 nM recombinant human TDP1 with the biosensor in a buffer containing 50 mM Tris-HCl (pH 8.0) and 100 mM KCl. Rationale: Recombinant enzyme isolates the specific target interaction, eliminating cellular background noise.

  • Inhibitor Titration: Add the thienopyridine derivative at varying concentrations (1 μM to 100 μM).

  • Kinetic Measurement: Measure fluorescence (Ex: 490 nm, Em: 520 nm) continuously for 20 minutes. As TDP1 cleaves the tyrosine-quencher, fluorescence increases. Calculate IC₅₀ based on the initial velocity of fluorescence generation.

  • Self-Validation Mechanism:

    • Negative Control: Utilize a catalytically inactive TDP1 mutant (H263A). The absence of fluorescence increase confirms that signal generation is strictly dependent on TDP1 enzymatic activity and not spontaneous probe degradation.

References

  • Title: [1]Benzothieno[2,3-c]pyridine, 1,7-dichloro-8-methyl- 2925321-29-3 Source: Guidechem URL: 1

  • Title: US20230147066A1 - Organic electroluminescent materials and devices Source: Google Patents URL: 2

  • Title: New benzothieno[2,3-c]pyridines as non-steroidal CYP17 inhibitors: design, synthesis, anticancer screening, apoptosis induction, and in silico ADME profile studies Source: PMC / NIH URL: 3

  • Title: Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan Source: PMC / NIH URL: 5

  • Title: 7-Chloro-3-methylthieno[2,3-C]pyridine | 209287-21-8 Source: Benchchem URL: 6

Sources

Exploratory

Thermodynamic Stability Profile of 1,7-Dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine: A Technical Guide

Executive Summary For advanced materials researchers and drug development professionals, understanding the thermodynamic boundaries of heterocyclic scaffolds is non-negotiable. 1,7-Dichloro-8-methylbenzo[4,5]thieno[2,3-c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For advanced materials researchers and drug development professionals, understanding the thermodynamic boundaries of heterocyclic scaffolds is non-negotiable. 1,7-Dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine (CAS: 2925321-29-3) is a highly specialized, rigid fused-ring molecule recently identified as a critical intermediate in the synthesis of iridium(III) complexes for1[1].

In high-performance applications like vacuum thermal evaporation (VTE) for OLED manufacturing, precursors must exhibit a delicate thermodynamic balance: they must possess a sublimation temperature ( Tsub​ ) significantly lower than their thermal decomposition temperature ( Td​ ). This whitepaper dissects the thermodynamic stability of this specific benzothienopyridine derivative, establishing the causality between its structural features and its thermal robustness, while providing self-validating experimental protocols for empirical testing.

Part 1: Structural Thermodynamics & Causality

The thermodynamic resilience of 1,7-Dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine is dictated by three primary structural vectors:

  • The Benzothienopyridine Core (Enthalpic Stability): The fused thiophene and pyridine rings create a highly delocalized, rigid π -electron network. This structural rigidity minimizes vibrational degrees of freedom, which inherently lowers the heat capacity ( Cp​ ) of the molecule. A lower heat capacity means the molecule absorbs less thermal energy into bond-stretching modes, delaying the onset of thermal fragmentation. Furthermore, the nitrogen atom in the pyridine ring acts as a Lewis base, capable of forming2[2], a feature that can stabilize the molecule when adsorbed onto metal-oxide surfaces.

  • 1,7-Dichloro Substitution (Oxidative vs. Thermal Limits): Halogenation at the 1 and 7 positions exerts a strong inductive electron-withdrawing effect (-I). By pulling electron density away from the aromatic core, the halogens lower the Highest Occupied Molecular Orbital (HOMO) energy level, making the scaffold highly resistant to thermal oxidation. The Causality: While the halogens protect against oxidation, the C-Cl bond dissociation energy (~397 kJ/mol) is the lowest among the covalent bonds in this scaffold. Therefore, under extreme anaerobic thermal stress, homolytic cleavage of the C-Cl bond represents the primary thermodynamic failure mode.

  • 8-Methyl Substitution (Steric Modulation of Sublimation): The methyl group at the 8-position introduces critical steric hindrance. The Causality: Without this methyl group, the planar benzothienopyridine cores would engage in tight intermolecular π−π stacking, drastically increasing the enthalpy of vaporization ( ΔHvap​ ) and pushing the sublimation temperature dangerously close to the decomposition temperature. The 8-methyl group disrupts this stacking, lowering Tsub​ and widening the thermodynamic processing window.

Part 2: Quantitative Stability Metrics

To facilitate rapid comparison, the fundamental physicochemical and thermodynamic parameters of 1,7-Dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine are summarized below.

Thermodynamic ParameterValue / MetricClinical/Material Significance
Molecular Weight 268.16 g/mol [3]Optimal mass for vacuum deposition.
Density (Predicted) 1.485 ± 0.06 g/cm³[3]Indicates dense solid-state packing.
Boiling Point (Predicted) 440.1 ± 40.0 °C[3]High BP necessitates high-vacuum sublimation to avoid thermal degradation.
C-Cl Bond Dissociation ~397 kJ/molThe limiting factor for absolute thermal stability ( Td​ ).
Primary Phase Transition Solid Gas (Sublimation)Critical for OLED thin-film manufacturing[1].

Part 3: Self-Validating Experimental Protocols

To empirically verify the thermodynamic stability of this compound, researchers must employ rigorous, self-validating thermal analysis techniques. Do not rely on single-pass data; thermal history can skew results.

Protocol 1: Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS)

Purpose: To determine the absolute thermal decomposition temperature ( Td​ ) and identify volatile degradation fragments (specifically probing for Cl• radical loss).

  • Crucible Preparation & Blanking: Heat an empty alumina ( Al2​O3​ ) crucible to 600 °C in the TGA furnace under a high-purity Nitrogen stream (50 mL/min). Record this as the baseline.

  • Calibration Check: Run a standard sample of calcium oxalate monohydrate. Verify that the three distinct mass-loss derivative peaks align with standard thermodynamic literature.

  • Sample Loading: Load exactly 5.0 mg of 1,7-Dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine into the crucible.

  • Thermal Ramping: Heat from 25 °C to 550 °C at a strict rate of 10 °C/min. Monitor the MS feed for m/z = 35 and 37 (Chlorine isotopes).

  • Self-Validation Checkpoint: The system validates itself by subtracting the initial blanking baseline from the sample run. If the MS detects m/z 35/37 precisely at the onset of the TGA mass drop, it confirms that the thermodynamic failure mode is indeed C-Cl homolytic cleavage, rather than instrument drift or solvent evaporation.

Protocol 2: Differential Scanning Calorimetry (DSC)

Purpose: To map the endothermic phase transitions (melting/sublimation) and calculate the enthalpy of fusion ( ΔHfus​ ).

  • Preparation: Hermetically seal 3.0 mg of the compound in an aluminum pan. Prepare an identical empty sealed pan as the reference.

  • Thermal Cycling (The Reversibility Test):

    • Cycle 1 (Heating): Ramp from 25 °C to 300 °C at 5 °C/min. Record the endothermic melting peak.

    • Cycle 2 (Cooling): Cool rapidly from 300 °C to 25 °C at 20 °C/min to force crystallization.

    • Cycle 3 (Heating): Repeat Cycle 1 exactly.

  • Self-Validation Checkpoint: Compare the integral (area under the curve) of the melting endotherm in Cycle 1 against Cycle 3. If the ΔHfus​ values match within 98%, the protocol self-validates that the molecule is thermodynamically stable up to 300 °C and underwent zero irreversible thermal degradation during the melt.

Part 4: Visualizations of Workflows and Mechanisms

The following diagrams illustrate the logical flow of the thermodynamic profiling process and the proposed chemical degradation pathway.

Workflow A Sample Prep (1,7-Dichloro-8-methyl...) B TGA-MS Analysis (Mass Loss & Kinetics) A->B C DSC Cycling (Phase Transitions) A->C D Self-Validation Checkpoint (Reversibility & Baseline) B->D C->D E Thermodynamic Stability Profile Generation D->E

Fig 1. Self-validating thermodynamic profiling workflow.

Pathway S1 Intact Scaffold (Stable < 350°C) S2 Thermal Stress (> 400°C) S1->S2 S3 Homolytic Cleavage (C-Cl Bond) S2->S3 E_a Exceeded S4 Radical Intermediate S3->S4 S5 Char Formation S4->S5

Fig 2. Proposed thermal degradation pathway via homolytic C-Cl cleavage.

References

  • Title: US20230147066A1 - Organic electroluminescent materials and devices Source: Google Patents URL: [1]

  • Title: Development of a D–π–A dye with benzothienopyridine as the electron-withdrawing anchoring group for dye-sensitized solar cells Source: RSC Publishing (Journal of Materials Chemistry A) URL: [Link][2]

Sources

Foundational

A Technical Guide to Characterizing the Binding Affinity of 1,7-Dichloro-8-methylbenzothieno[2,3-c]pyridine

A Technical Guide to Characterizing the Binding Affinity of 1,7-Dichloro-8-methylbenzo[1][2]thieno[2,3-c]pyridine Abstract The quantitative analysis of binding affinity is a cornerstone of modern drug discovery, providin...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide to Characterizing the Binding Affinity of 1,7-Dichloro-8-methylbenzo[1][2]thieno[2,3-c]pyridine

Abstract

The quantitative analysis of binding affinity is a cornerstone of modern drug discovery, providing the critical data necessary to understand a compound's potency, selectivity, and mechanism of action. This guide provides a comprehensive framework for determining the binding affinity of 1,7-Dichloro-8-methylbenzo[1][2]thieno[2,3-c]pyridine, a novel small molecule, to its prospective protein targets. While direct binding data for this specific compound is not publicly available, its core scaffold, benzo[1][2]thieno[2,3-c]pyridine, is present in compounds with demonstrated anticancer and anti-inflammatory activities, including inhibition of enzymes like CYP17.[3][4][5] This suggests that 1,7-Dichloro-8-methylbenzo[1][2]thieno[2,3-c]pyridine holds therapeutic potential, warranting a rigorous investigation of its molecular interactions. This document outlines a multi-tiered strategy, beginning with computational prediction to identify likely targets and progressing through gold-standard biophysical assays for precise affinity measurement and cellular assays for in-context validation.

Introduction: The Significance of the Benzo[1][2]thieno[2,3-c]pyridine Scaffold

The benzo[1][2]thieno[2,3-c]pyridine nucleus and its related thienopyrimidine structures are recognized as "privileged scaffolds" in medicinal chemistry.[6] Derivatives have shown potent biological activities, including the ability to inhibit cell growth in cancer lines and modulate inflammatory pathways.[3][4][5][7] For instance, certain analogues have demonstrated potent, broad-spectrum anticancer activity with IC50 values in the low micromolar to nanomolar range, and have been investigated as inhibitors of cytochrome P450 17A1 (CYP17), a key enzyme in androgen biosynthesis relevant to prostate cancer.[3][4]

Given this precedent, 1,7-Dichloro-8-methylbenzo[1][2]thieno[2,3-c]pyridine (hereafter referred to as "Compound X") is a compelling candidate for drug development. The primary objective of this guide is to delineate a robust, integrated workflow for identifying its protein targets and quantifying the binding affinity, thereby elucidating its therapeutic potential.

Integrated Strategy for Binding Affinity Determination

A successful binding affinity campaign does not rely on a single method. Instead, it integrates computational, biophysical, and cellular approaches to build a cohesive and validated understanding of a compound's behavior. Each step provides unique insights, from broad, early-stage predictions to precise, context-rich measurements.

cluster_0 Phase 1: In Silico Prediction cluster_1 Phase 2: Biophysical Characterization cluster_2 Phase 3: Cellular Validation a Define Compound X Structure b Reverse Docking / Target Prediction (Identify Potential Targets) a->b c Molecular Docking Simulation (Predict Binding Pose & Score) b->c d Surface Plasmon Resonance (SPR) (Kinetics: kon, koff, KD) c->d Inform Assay Design f Orthogonal Validation d->f e Isothermal Titration Calorimetry (ITC) (Thermodynamics: KD, ΔH, ΔS) e->f g Cellular Thermal Shift Assay (CETSA) (Confirm Target Engagement in situ) f->g Validate with Cellular Data h Final Affinity Profile g->h

Caption: Integrated workflow for binding affinity analysis.

Phase 1: In Silico Prediction & Target Identification

Before committing to resource-intensive wet-lab experiments, computational methods can efficiently screen vast biological space to identify high-probability protein targets and predict binding modes.

Rationale for Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction using a scoring function.[8] This approach allows us to:

  • Identify Potential Targets: By screening Compound X against a library of protein structures (reverse docking), we can prioritize targets for experimental validation.

  • Predict Binding Energetics: Docking scores (e.g., in kcal/mol) provide a semi-quantitative estimate of binding affinity, helping to rank-order potential interactions.[9]

  • Guide Experimental Design: The predicted binding pose can inform site-directed mutagenesis studies to validate the interaction site.

Protocol: Molecular Docking of Compound X
  • Protein Preparation:

    • Obtain the 3D crystal structure of a putative target protein (e.g., CYP17, PDB ID: 3RUK) from the Protein Data Bank.

    • Use a protein preparation wizard (e.g., in Schrödinger Suite or UCSF Chimera) to: remove water molecules, add hydrogen atoms, assign correct protonation states, and perform a constrained energy minimization to relieve steric clashes.[10]

  • Ligand Preparation:

    • Generate a 3D structure of Compound X.

    • Use a tool like LigPrep to generate possible ionization states, tautomers, and stereoisomers at a physiological pH (7.4 ± 0.5).

  • Binding Site Identification & Grid Generation:

    • Identify the active site or allosteric pockets on the target protein. This can be based on the location of a co-crystallized native ligand or predicted using site-mapping algorithms.[10]

    • Define a docking grid (a box encompassing the binding site) within which the ligand will be docked.

  • Docking Simulation:

    • Utilize a docking program such as AutoDock Vina or Glide.[8][10] These programs systematically sample ligand conformations within the grid and rank the resulting poses using a scoring function.

  • Analysis of Results:

    • Analyze the top-scoring poses. A lower docking score (more negative) generally indicates a more favorable predicted binding affinity.[9]

    • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic contacts) to assess the chemical plausibility of the binding mode.

Phase 2: Biophysical Characterization of Binding

Following computational predictions, direct biophysical measurements are essential to accurately quantify the binding affinity and understand the kinetics and thermodynamics of the interaction. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are considered gold-standard, label-free techniques for this purpose.[11][12]

Surface Plasmon Resonance (SPR)

SPR is an optical technique that measures molecular interactions in real-time by detecting changes in the refractive index on a sensor surface.[13] It provides kinetic data (association and dissociation rates) in addition to the equilibrium dissociation constant (KD).

cluster_0 Setup cluster_1 Measurement cluster_2 Analysis a Immobilize Target Protein on Sensor Chip b Establish Stable Baseline with Running Buffer a->b c Association Phase: Inject Compound X (Analyte) b->c d Steady-State Phase (Binding = Dissociation) c->d e Dissociation Phase: Inject Running Buffer d->e f Regeneration: Strip Bound Analyte e->f g Fit Sensorgram Data to Kinetic Model f->g h Calculate kon, koff, KD g->h

Caption: Standard experimental workflow for SPR.

  • Ligand Immobilization: Covalently immobilize the purified target protein onto a sensor chip (e.g., a CM5 chip via amine coupling). A reference flow cell should be prepared in parallel to subtract bulk refractive index changes.[13]

  • Analyte Preparation: Prepare a dilution series of Compound X in the running buffer (e.g., HBS-EP+). The concentration range should span at least 10-fold below and 10-fold above the expected KD.[1]

  • Interaction Analysis:

    • Inject the running buffer over both flow cells to establish a stable baseline.

    • Inject each concentration of Compound X for a defined period (association phase), followed by an injection of running buffer (dissociation phase).[14]

    • After each cycle, inject a regeneration solution (e.g., low pH glycine) to remove all bound analyte.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to derive the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (KD = kₔ/kₐ).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event.[15] This provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).

  • Sample Preparation:

    • Place the purified target protein in the ITC sample cell at a known concentration.

    • Load a syringe with Compound X at a concentration typically 10-15 times that of the protein. Both solutions must be in identical, degassed buffer to minimize heats of dilution.[16]

  • Titration:

    • Perform a series of small, sequential injections of Compound X from the syringe into the protein solution in the cell.

    • The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells, yielding a thermogram.[12]

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change for that injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit this binding isotherm to a suitable model to determine n, KD, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS.

Data Summary and Interpretation

The quantitative data from SPR and ITC should be summarized for clear comparison.

ParameterSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Insight Provided
Affinity (KD) Calculated from kₔ/kₐDirectly fitted from isothermPotency: How tightly the compound binds.
Kinetics (kₐ, kₔ) Directly measuredNot measuredMechanism: How quickly the compound binds and releases (residence time).
Thermodynamics (ΔH, ΔS) Not measuredDirectly measuredDriving Forces: Whether binding is enthalpy- or entropy-driven.
Stoichiometry (n) Can be inferredDirectly measuredBinding Ratio: How many compound molecules bind to one protein molecule.

A strong correlation between the KD values obtained from these two orthogonal methods provides high confidence in the measured binding affinity.

Phase 3: Cellular Target Engagement

While biophysical assays provide precise data on isolated components, it is crucial to confirm that the compound engages its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.

Principle of CETSA

CETSA is based on the principle of ligand-induced thermal stabilization.[17] When a ligand binds to its target protein, the protein-ligand complex is often more resistant to heat-induced denaturation than the unbound protein.[18] By heating cells treated with a compound and measuring the amount of soluble protein remaining, one can infer target engagement.[19]

cluster_0 Treatment cluster_1 Challenge cluster_2 Detection a Incubate Live Cells with Compound X or Vehicle b Heat Cells to a Specific Temperature a->b c Lyse Cells and Separate Soluble vs. Aggregated Proteins b->c d Quantify Soluble Target Protein (e.g., Western Blot, MS) c->d e Compare Soluble Fraction (Treated vs. Vehicle) d->e

Caption: Workflow for a CETSA experiment.

Protocol: Isothermal Dose-Response (ITDR) CETSA
  • Cell Treatment: Treat intact cells with a range of concentrations of Compound X, alongside a vehicle control (e.g., DMSO).

  • Thermal Challenge: Heat the cell suspensions to a single, optimized temperature (determined from a preliminary melt-curve experiment) where significant, but not complete, denaturation of the target protein occurs.[17][20]

  • Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing non-denatured protein) from the insoluble pellet (containing aggregated protein) via centrifugation.

  • Quantification: Quantify the amount of soluble target protein in each sample using a method like Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of Compound X concentration. The resulting curve can be fitted to determine an EC₅₀ value, which represents the concentration of compound required to stabilize 50% of the target protein, providing a measure of target engagement potency in a cellular context.[20]

Conclusion

Determining the binding affinity of a novel compound like 1,7-Dichloro-8-methylbenzo[1][2]thieno[2,3-c]pyridine is a multi-faceted process that builds from broad computational hypotheses to highly specific and physiologically relevant measurements. By integrating molecular docking, Surface Plasmon Resonance, Isothermal Titration Calorimetry, and the Cellular Thermal Shift Assay, researchers can construct a comprehensive profile of the compound's interaction with its target. This rigorous, data-driven approach is fundamental to validating its mechanism of action, optimizing its structure for improved potency and selectivity, and ultimately advancing its journey through the drug development pipeline.

References

  • New benzothieno[2,3-c]pyridines as non-steroidal CYP17 inhibitors: design, synthesis, anticancer screening, apoptosis induction, and in silico ADME profile studies. National Center for Biotechnology Information. [Link]

  • 1,3-Bis(5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione. MDPI. [Link]

  • New benzothieno[2,3-c]pyridines as non-steroidal CYP17 inhibitors. Semantic Scholar. [Link]

  • A beginner's guide to surface plasmon resonance. Portland Press. [Link]

  • Molecular docking-aided identification of small molecule inhibitors targeting β-catenin-TCF4 interaction. National Center for Biotechnology Information. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information. [Link]

  • Design, Synthesis, and Biological Activity of Tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidine Derivatives as Anti-Inflammatory Agents. National Center for Biotechnology Information. [Link]

  • A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. National Center for Biotechnology Information. [Link]

  • A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. National Center for Biotechnology Information. [Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. [Link]

  • Surface Plasmon Resonance Assay for Identification of Small Molecules Capable of Inhibiting Aβ Aggregation. ACS Publications. [Link]

  • ITC Assay Service for Drug Discovery. Reaction Biology. [Link]

  • Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. MDPI. [Link]

  • Determination of Protein–Ligand Binding Affinities by Thermal Shift Assay. ACS Publications. [Link]

  • Docking-based identification of small-molecule binding sites at protein-protein interfaces. National Center for Biotechnology Information. [Link]

  • Prediction of protein–ligand binding affinity via deep learning models. Oxford Academic. [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. [Link]

  • Surface Plasmon Resonance (SPR). Center for Macromolecular Interactions. [Link]

  • How to determine binding affinity with a microplate reader. BMG LABTECH. [Link]

  • Isothermal titration calorimetry and thermal shift assay in drug design. Future Medicinal Chemistry. [Link]

  • Virtual Screening of Small Molecules Targeting BCL2 with Machine Learning, Molecular Docking, and MD Simulation. MDPI. [Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. MDPI. [Link]

  • Deciphering the Interplay: Thieno[2,3-b]pyridine's Impact on Glycosphingolipid Expression, Cytotoxicity, Apoptosis, and Metabolomics in Ovarian Tumor Cell Lines. National Center for Biotechnology Information. [Link]

  • In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. IntechOpen. [Link]

  • Synthesis of thieno[2,3-d]pyrimidines, thieno[2,3-d]triazinones and thieno[2,3-e]diazepinones of anticipated anti-cancer activity. Cairo University. [Link]

  • How Isothermal Titration Calorimetry (ITC) Measures Biomolecular Interactions. ATA Scientific. [Link]

  • Principle and Protocol of Surface Plasmon Resonance (SPR). Creative BioMart. [Link]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications. [Link]

  • Molecular modeling and docking of small molecule inhibitors against NEK2. National Center for Biotechnology Information. [Link]

  • Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv. [Link]

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Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 1,7-Dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine

Application Note: Advanced Synthesis and Ligand Functionalization of 1,7-Dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine Executive Summary The compound 1,7-Dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine (CAS: 2925321-...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Synthesis and Ligand Functionalization of 1,7-Dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine

Executive Summary

The compound 1,7-Dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine (CAS: 2925321-29-3) has emerged as a critical, highly rigid heterocyclic building block in the development of advanced organic electroluminescent materials [1]. Its electron-deficient nature, driven by the fused thiophene-pyridine system and dual chlorine substitutions, makes it an ideal precursor for synthesizing phosphorescent iridium(III) complexes used in OLED technologies. This application note details the mechanistic rationale for its synthesis via deoxychlorination and provides a validated, step-by-step protocol for its downstream functionalization via regioselective Suzuki-Miyaura cross-coupling.

Mechanistic Rationale & Synthetic Strategy

The synthesis of highly functionalized benzothieno[2,3-c]pyridines relies on the construction of the tricyclic core followed by late-stage functionalization. The dual chlorination at the 1- and 7-positions serves a dual purpose: the C1-chloride (adjacent to the pyridine nitrogen) is highly activated toward oxidative addition, allowing for regioselective cross-coupling, while the C7-chloride provides a secondary handle for further tuning of the molecule's optoelectronic properties.

Upstream Core Activation: The target compound is typically accessed from a corresponding benzothieno-pyridinone precursor. Treatment with Phosphorus oxychloride (POCl₃) facilitates a deoxychlorination reaction. The oxygen of the pyridinone attacks the electrophilic phosphorus, converting the carbonyl into a highly reactive phosphorodichloridate leaving group. Subsequent nucleophilic attack by chloride ions yields the aromatized, chlorinated pyridine ring[3].

Downstream Regioselective Coupling: In optoelectronic applications, the C1-chloride is selectively reacted with bulky aryl boronic acids (e.g., 2-(4-(tert-butyl)naphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) [1]. The regioselectivity is driven by the lower electron density at the C1 position of the pyridine ring compared to the C7 position on the fused benzene ring, making the C1-Cl bond more susceptible to insertion by the Palladium(0) catalyst.

Synthetic Workflow Visualization

SynthesisWorkflow A Benzothiophene Precursor B Annulation (Pyridinone Core) A->B Cyclization C Deoxychlorination (POCl3, Reflux) B->C Halogenation D 1,7-Dichloro-8-methyl... (Target Scaffold) C->D Purification E Pd-Catalyzed Cross-Coupling D->E Suzuki-Miyaura

Fig 1. Synthetic pipeline from core annulation to downstream functionalization.

Experimental Protocols

Protocol A: Preparation of 1,7-Dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine (Late-Stage Chlorination)

Note: This procedure represents the final aromatization step from a generalized 8-methylbenzo[4,5]thieno[2,3-c]pyridine-1,7-dione precursor.

  • Reagent Preparation: Charge a flame-dried 1 L round-bottom flask with the benzothieno-pyridinone precursor (100 g) under an inert argon atmosphere.

  • Chlorination: Slowly add Phosphorus oxychloride (POCl₃, 300 mL). Causality: POCl₃ acts as both the solvent and the chlorinating agent. A large excess is required to drive the equilibrium of the deoxychlorination and prevent intermolecular cross-linking.

  • Reflux: Heat the mixture to 105°C (reflux) for 12 hours. Monitor the reaction via LC-MS until the intermediate mass is fully consumed.

  • Quenching: Cool the mixture to room temperature. Carefully pour the reaction mixture over crushed ice (1.5 kg) under vigorous stirring to hydrolyze the excess POCl₃. Caution: Highly exothermic.

  • Extraction & Purification: Extract the aqueous layer with Dichloromethane (DCM, 3 x 500 mL). Wash the combined organic layers with saturated NaHCO₃ (500 mL) and brine, then dry over anhydrous Na₂SO₄. Concentrate under reduced pressure and purify via silica gel chromatography (Hexanes/Ethyl Acetate) to yield the pure 1,7-dichloro product.

Protocol B: Regioselective Suzuki-Miyaura Cross-Coupling for OLED Ligand Synthesis [1]

This protocol details the validated industrial-scale coupling of the title compound to form 1-(4-(tert-Butyl)naphthalen-2-yl)-7-chloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine.

  • System Setup: Equip a 5 L multi-necked flask with a thermocouple, mechanical stirrer, and reflux condenser. Purge the system with Nitrogen for 15 minutes.

  • Reagent Loading:

    • Add 1,7-dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine (250 g, 930 mmol, 1.0 equiv).

    • Add 2-(4-(tert-butyl)naphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (290.0 g, 939 mmol, 1.01 equiv).

  • Solvent & Base Addition: Add 1,4-dioxane (2.5 L) and 2.0 M aqueous Potassium Carbonate (K₂CO₃, 930 mL, 1860 mmol, 2.0 equiv). Causality: The biphasic Dioxane/Water system ensures solubility of both the organic substrates and the inorganic base. K₂CO₃ is crucial for activating the boronic ester via the formation of a reactive boronate complex, which facilitates the transmetalation step.

  • Catalyst Introduction: Sparge the mixture with Nitrogen for 30 minutes to remove dissolved oxygen, which can rapidly deactivate the palladium catalyst. Add the Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Reaction Execution: Heat the biphasic mixture to 90°C under vigorous mechanical stirring for 16 hours.

  • Workup: Cool to room temperature. Separate the organic layer, extract the aqueous layer with Ethyl Acetate, and combine the organics. Dry, concentrate, and purify via recrystallization or column chromatography to isolate the mono-coupled product.

Quantitative Data & Reaction Parameters

The following table summarizes the stoichiometric and thermodynamic parameters for the downstream functionalization of the title compound, ensuring reproducible scale-up.

ParameterValue / ReagentEquivalents / Role
Electrophile 1,7-Dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine1.0 eq (250 g, 930 mmol)
Nucleophile Aryl-borolane derivative1.01 eq (290 g, 939 mmol)
Base K₂CO₃ (2.0 M Aqueous)2.0 eq (1860 mmol)
Solvent System 1,4-Dioxane / WaterBiphasic (approx. 2.5:1 v/v)
Temperature 90°CPromotes transmetalation
Target Regioselectivity C1-Position>95% (Due to N-atom proximity)

References

  • US Patent App.
  • Benzo[4,5]thieno[2,3-c]pyridine and Benzo[4,5]furo[2,3-c]pyridine Derivatives US Patent US6864253B2 URL
Application

Application Notes and Protocols for the Solubilization of 1,7-Dichloro-8-methylbenzothieno[2,3-c]pyridine in DMSO for Cell-Based Assays

Application Notes and Protocols for the Solubilization of 1,7-Dichloro-8-methylbenzo[1][2]thieno[2,3-c]pyridine in DMSO for Cell-Based Assays Authored by: Senior Application Scientist Abstract This document provides a co...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes and Protocols for the Solubilization of 1,7-Dichloro-8-methylbenzo[1][2]thieno[2,3-c]pyridine in DMSO for Cell-Based Assays

Authored by: Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper dissolution of the novel compound 1,7-Dichloro-8-methylbenzo[1][2]thieno[2,3-c]pyridine in Dimethyl Sulfoxide (DMSO) for use in cell-based assays. Due to the hydrophobic nature of many small molecules, achieving a stable and homogenous solution is critical for obtaining accurate and reproducible experimental results. This protocol outlines a systematic approach to determine the solubility of 1,7-Dichloro-8-methylbenzo[1][2]thieno[2,3-c]pyridine, prepare a high-concentration stock solution, and subsequently generate working solutions for cell treatment, while minimizing the confounding effects of the solvent. The causality behind each experimental choice is explained to ensure scientific integrity and empower the end-user to adapt the protocol as needed.

Introduction: The Criticality of Proper Compound Dissolution

1,7-Dichloro-8-methylbenzo[1][2]thieno[2,3-c]pyridine is a heterocyclic compound with potential applications in pharmacological research. Its chemical structure, featuring a fused benzothieno-pyridine core with chloro and methyl substitutions, suggests a high degree of hydrophobicity. As with many promising small molecules, its poor aqueous solubility presents a significant challenge for in vitro studies. The most common and effective strategy to overcome this is the use of a polar aprotic solvent, such as Dimethyl Sulfoxide (DMSO)[3][4].

DMSO is a powerful solvent capable of dissolving a wide range of polar and nonpolar compounds, making it an invaluable tool in drug discovery and cell biology[3][4]. However, its use is not without caveats. At concentrations typically above 0.5%, DMSO can exhibit cytotoxicity, impacting cell viability, proliferation, and even differentiation[1][5][6]. Therefore, a meticulously planned dissolution and dilution strategy is paramount to ensure that the observed biological effects are attributable to the compound of interest and not the solvent.

This guide provides a robust, self-validating protocol to navigate these challenges, ensuring the integrity and reproducibility of your cell-based assay data.

Physicochemical Properties of 1,7-Dichloro-8-methylbenzo[1][2]thieno[2,3-c]pyridine

A foundational understanding of the compound's properties is essential for effective handling and solubilization.

PropertyValueSource
Molecular Formula C₁₂H₇Cl₂NS[7][8]
Molecular Weight 268.16 g/mol [7]
Appearance Likely a solid powderInferred from related compounds[9][10]
Predicted Boiling Point 440.1 ± 40.0 °C[7]
Predicted Density 1.485 ± 0.06 g/cm³[7]

The high molecular weight and presence of aromatic rings and chlorine atoms contribute to its presumed low water solubility.

Core Protocol: From Powder to Plate-Ready Solution

This protocol is divided into three key stages: empirical solubility determination, stock solution preparation, and working solution preparation for cell assays.

Stage 1: Empirical Determination of Solubility in DMSO

Given the absence of publicly available solubility data for 1,7-Dichloro-8-methylbenzo[1][2]thieno[2,3-c]pyridine in DMSO, an empirical determination is the first critical step. This ensures the preparation of a saturated stock solution, maximizing the compound concentration while avoiding precipitation.

Materials:

  • 1,7-Dichloro-8-methylbenzo[1][2]thieno[2,3-c]pyridine powder

  • Anhydrous, sterile DMSO (cell culture grade)

  • Sterile 1.5 mL microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator

  • Calibrated micropipettes

Protocol:

  • Initial Assessment: Begin by attempting to dissolve a small, known amount of the compound (e.g., 1 mg) in a small volume of DMSO (e.g., 100 µL) to create a high-concentration test solution (in this example, 10 mg/mL or approximately 37.3 mM).

  • Vigorous Mixing: Vortex the tube vigorously for 1-2 minutes.

  • Sonication: Place the tube in a water bath sonicator for 10-15 minutes to aid dissolution. Brief warming of the solution to 37°C can also be beneficial, but care should be taken to avoid degradation of the compound[11][12].

  • Visual Inspection: Carefully inspect the solution against a light source for any visible particulates. If the solution is clear, the compound is soluble at this concentration.

  • Incremental Concentration Increase: If the compound has fully dissolved, incrementally add more powder to the solution and repeat steps 2-4 until a saturated solution is achieved (i.e., a solution where a small amount of solid material no longer dissolves). This will give you an estimate of the maximum solubility in DMSO.

  • Final Stock Concentration: For routine use, it is recommended to prepare a stock solution at a concentration slightly below the determined maximum solubility to ensure stability and prevent precipitation during storage. For example, if the maximum solubility is determined to be 50 mM, a stock solution of 40 mM would be a prudent choice.

Stage 2: Preparation of a High-Concentration Stock Solution

Once the optimal stock concentration is determined, a larger volume can be prepared for experimental use.

Protocol:

  • Calculation: Use the following formula to calculate the mass of the compound required for your desired stock solution concentration and volume: Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) Example: To prepare 1 mL of a 40 mM stock solution: Mass (g) = 0.040 mol/L x 0.001 L x 268.16 g/mol = 0.0107 g or 10.7 mg

  • Weighing: Accurately weigh the calculated mass of 1,7-Dichloro-8-methylbenzo[1][2]thieno[2,3-c]pyridine in a sterile microcentrifuge tube.

  • Dissolution: Add the calculated volume of sterile DMSO to the tube.

  • Mixing and Sonication: Vortex and sonicate as described in Stage 1 until the compound is completely dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light[13]. Properly prepared DMSO stock solutions are typically stable for several months at these temperatures[13].

Stage 3: Preparation of Working Solutions for Cell Assays

The high-concentration stock solution must be diluted to the final desired concentrations for treating cells. This is a critical step where compound precipitation can occur if not performed correctly.

Protocol:

  • Thawing: Thaw a single aliquot of the stock solution at room temperature.

  • Serial Dilution: It is highly recommended to perform serial dilutions to reach the final working concentration. This gradual decrease in DMSO concentration helps to prevent the compound from precipitating out of the solution[13].

  • Dilution in Culture Media: The final dilution should be made in pre-warmed (37°C) cell culture medium. Add the compound/DMSO solution to the medium and mix immediately by gentle pipetting or inversion.

  • Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should ideally be kept below 0.5%, and preferably at or below 0.1%, to minimize solvent-induced cytotoxicity[5][12][13].

  • Vehicle Control: It is imperative to include a vehicle control in all experiments. This control consists of cell culture medium containing the same final concentration of DMSO as the highest concentration of the test compound.

Workflow for Preparing 1,7-Dichloro-8-methylbenzo[1][2]thieno[2,3-c]pyridine for Cell Assays

G cluster_0 Stage 1: Solubility Determination cluster_1 Stage 2: Stock Solution Preparation cluster_2 Stage 3: Working Solution Preparation solubility1 Weigh small amount of compound solubility2 Add small volume of DMSO solubility1->solubility2 solubility3 Vortex and Sonicate solubility2->solubility3 solubility4 Visually inspect for dissolution solubility3->solubility4 stock1 Calculate required mass for desired concentration solubility4->stock1 Determine optimal stock concentration stock2 Weigh compound stock1->stock2 stock3 Add calculated volume of DMSO stock2->stock3 stock4 Vortex and Sonicate until dissolved stock3->stock4 stock5 Aliquot and store at -20°C or -80°C stock4->stock5 work1 Thaw one aliquot of stock solution stock5->work1 Use for experiments work2 Perform serial dilutions in culture medium work1->work2 work3 Ensure final DMSO concentration is <0.5% work2->work3 work4 Prepare vehicle control with same DMSO concentration work2->work4 work5 Add to cells work3->work5 work4->work5

Caption: Workflow from solubility testing to cell treatment.

Trustworthiness and Self-Validation

The integrity of your experimental data relies on the quality of the compound solution. This protocol incorporates several self-validating steps:

  • Empirical Solubility Determination: By determining the solubility at the outset, you establish a rational basis for your stock solution concentration, preventing unforeseen precipitation issues.

  • Visual Inspection for Precipitation: At each dilution step, visually inspect the solution for any signs of precipitation. If precipitation occurs, the dilution series needs to be re-evaluated, potentially by lowering the starting stock concentration or the final working concentrations.

  • Inclusion of a Vehicle Control: This is the most critical control. Any observed cellular effects in the vehicle control group indicate that the DMSO concentration is too high for your specific cell type and needs to be reduced.

  • Compound Stability Assessment: For long-term experiments, it is advisable to assess the stability of 1,7-Dichloro-8-methylbenzo[1][2]thieno[2,3-c]pyridine in the cell culture medium over the duration of the assay. This can be achieved by incubating the compound in the medium at 37°C for various time points and then analyzing the concentration by methods such as HPLC[14][15][16].

Recommended DMSO Concentrations for Cell Culture

The tolerance of different cell lines to DMSO can vary. The following table provides a general guideline for maximum recommended DMSO concentrations.

Cell Line TypeMaximum Recommended DMSO Concentration (%)Reference
General Cancer Cell Lines (e.g., HepG2, MCF-7) ≤ 0.5%[1][6]
Sensitive Cell Lines (e.g., primary cells, stem cells) ≤ 0.1%[2]
Astrocytes ≤ 1% (for short-term exposure)[17]

It is always best practice to perform a dose-response curve for DMSO on your specific cell line to determine the highest non-toxic concentration.

Conclusion

The successful use of 1,7-Dichloro-8-methylbenzo[1][2]thieno[2,3-c]pyridine in cell-based assays is critically dependent on its proper dissolution and handling. By following this detailed protocol, researchers can confidently prepare stable and homogenous solutions, ensuring the generation of reliable and reproducible data. The emphasis on empirical solubility determination and the inclusion of rigorous controls provides a framework for high-quality scientific investigation.

References

  • Bio-Rad. Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Available at: [Link]

  • Thuy, T. T., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 7(7), 3844-3851. Available at: [Link]

  • de Oliveira, D. A. P., et al. (2023). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Pharmaceuticals, 16(8), 1145. Available at: [Link]

  • de Oliveira, A. C. M., et al. (2017). Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells. Journal of Endodontics, 43(9), 1513-1518. Available at: [Link]

  • Yuan, C., et al. (2014). Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes. PLoS ONE, 9(9), e107447. Available at: [Link]

  • Kandárová, H., & Letašiová, S. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. MethodsX, 6, 2813-2819. Available at: [Link]

  • ResearchGate. Is there any protocols for making stock solution in cytotoxicity assay?. Available at: [Link]

  • ResearchGate. How to know the stability of drugs and reagents in the cell culture media?. Available at: [Link]

  • Kin-ya, T., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (127), 56021. Available at: [Link]

  • Emulatebio. Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Available at: [Link]

  • El-Gamal, M. I., et al. (2018). Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. Molecules, 23(11), 2999. Available at: [Link]

  • Matson, S. L., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Journal of Biomolecular Screening, 14(5), 596-604. Available at: [Link]

  • The Exploring Series. (2021, August 20). Lab Skills: Preparing Stock Solutions [Video]. YouTube. Available at: [Link]

  • ACS Publications. A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Available at: [Link]

  • PubMed. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media. Available at: [Link]

  • PubChem. Benzo[b]thieno[2,3-c]pyridine. Available at: [Link]

  • PubChem. Thieno(2,3-c)pyridine. Available at: [Link]

  • Arabian Journal of Chemistry. New thieno[2,3-b]pyridine-based compounds: Synthesis, molecular modelling, antibacterial and antifungal activities. Available at: [Link]

  • MDPI. 1,3-Bis(5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione. Available at: [Link]

  • Wikipedia. Dimethyl sulfoxide. Available at: [Link]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. Available at: [Link]

Sources

Method

Application Note: Utilizing 1,7-Dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine as a Privileged Scaffold in Drug Discovery

Introduction & Strategic Rationale In modern medicinal chemistry, the discovery of novel, highly functionalized heteroaromatic scaffolds is critical for expanding the druggable chemical space. The compound 1,7-Dichloro-8...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

In modern medicinal chemistry, the discovery of novel, highly functionalized heteroaromatic scaffolds is critical for expanding the druggable chemical space. The compound 1,7-Dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine (CAS: 2925321-29-3) represents a highly versatile, rigid tricyclic core. While its initial applications were documented in materials science for the synthesis of organic electroluminescent iridium complexes[1], its structural topology offers immense, untapped potential for drug discovery.

The benzothieno[2,3-c]pyridine core acts as a planar bioisostere for indoles, quinolines, and steroidal backbones. This makes it an exceptional starting point for targeting enzymes with deep, hydrophobic binding pockets, such as cytochrome P450s (e.g., CYP17A1) and phosphodiesterases (PDEs)[2],[3].

Mechanistic Advantages of the Scaffold

The true value of this scaffold lies in its specific substitution pattern:

  • Orthogonal Reactivity: The 1,7-dichloro substitution provides two distinct handles for palladium-catalyzed cross-coupling. The C1-chloride is positioned alpha to the electron-withdrawing pyridine nitrogen, rendering it highly electron-deficient. Consequently, it undergoes oxidative addition with Pd(0) significantly faster than the C7-chloride located on the electron-rich benzothiophene ring. This differential reactivity allows for step-wise, regioselective functionalization without the need for protecting groups.

  • Metabolic Stability & Conformational Control: The 8-methyl group serves a dual mechanistic purpose. First, it blocks a common metabolic "soft spot," preventing CYP450-mediated aromatic hydroxylation. Second, it induces steric strain on any substituent installed at the adjacent C7 position, forcing the appended functional group out of the macro-plane of the tricyclic core. This 3D conformational twist is often required to optimally engage narrow hydrophobic channels in target proteins.

Target Applications in Medicinal Chemistry

Non-Steroidal CYP17A1 Inhibitors (Prostate Cancer)

CYP17A1 is a dual-function enzyme (17α-hydroxylase/17,20-lyase) critical for the biosynthesis of androgens[2]. Overactive androgen signaling drives castration-resistant prostate cancer (CRPC). While steroidal inhibitors like abiraterone are clinically successful, their steroidal backbone often leads to off-target affinity for other steroid receptors, causing side effects[4]. Tetrahydrobenzo[4,5]thieno[2,3-c]pyridine derivatives have been validated as potent, non-steroidal CYP17 inhibitors[2],[5]. By utilizing the 1,7-dichloro-8-methyl scaffold, chemists can append a strong heme-coordinating moiety (e.g., pyridine or imidazole) at C1, while optimizing the C7 position with lipophilic groups to anchor the molecule in the substrate-binding channel.

Phosphodiesterase (PDE) and Kinase Inhibitors

The planar nature of the benzothieno[2,3-c]pyridine core mimics the purine ring of ATP and cAMP. Similar scaffolds have been patented as PDE inhibitors for the treatment of erectile dysfunction and cardiovascular diseases[3]. The orthogonal functionalization of the 1,7-dichloro scaffold allows for rapid library generation to screen against various kinase and PDE isoforms.

Workflows and Visualizations

ScaffoldWorkflow Start 1,7-Dichloro-8-methylbenzo [4,5]thieno[2,3-c]pyridine (Starting Scaffold) Step1 Regioselective Suzuki Coupling (C1 Position) Start->Step1 Pd(PPh3)4, Base (Low Temp) Intermediate Monosubstituted Intermediate (7-Chloro-1-Aryl-...) Step1->Intermediate Step2 Second Cross-Coupling (C7 Position) Intermediate->Step2 Pd2(dba)3, Bulky Ligand (High Temp) Library Diverse Benzothieno[2,3-c]pyridine Drug Library Step2->Library

Workflow for orthogonal functionalization of the 1,7-dichloro-8-methyl scaffold.

CYP17Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone DHEA DHEA Pregnenolone->DHEA Mediated by Testosterone Testosterone (Prostate Cancer Driver) DHEA->Testosterone CYP17A1 CYP17A1 Enzyme (17α-hydroxylase/17,20-lyase) CYP17A1->Pregnenolone Inhibitor Benzothieno[2,3-c]pyridine Derivatives Inhibitor->CYP17A1 Heme Coordination (Inhibition)

CYP17A1-mediated androgen biosynthesis pathway and targeted inhibition mechanism.

Experimental Protocols (Self-Validating Systems)

Protocol A: Regioselective Orthogonal Functionalization (Medicinal Chemistry)

This protocol leverages the differential reactivity of the C1 and C7 chlorides to generate a dual-functionalized library.

Step 1: C1-Selective Suzuki-Miyaura Coupling

  • Reagent Assembly: In an oven-dried Schlenk flask, combine 1,7-Dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine (1.0 eq), Pyridine-3-boronic acid (1.05 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Solvent & Base: Add a degassed mixture of 1,4-Dioxane and 2M aqueous Na₂CO₃ (3:1 v/v). Causality: Na₂CO₃ is a mild base sufficient for the highly activated C1-Cl bond, minimizing unwanted side reactions.

  • Reaction: Stir at 80°C under an argon atmosphere for 4 hours.

  • Self-Validation (In-Process Control): Monitor via LC-MS at t=2h. The reaction is self-validating if the mass of the mono-coupled product (M+H) is dominant, with <5% of the di-coupled byproduct. If di-coupling exceeds 5%, the thermal energy must be reduced to 70°C in subsequent runs to maintain strict regioselectivity.

  • Purification: Extract with EtOAc, dry over MgSO₄, and purify via flash chromatography (Hexanes/EtOAc) to yield the 7-chloro-1-(pyridin-3-yl) intermediate.

Step 2: C7 Cross-Coupling

  • Reagent Assembly: Combine the intermediate from Step 1 (1.0 eq), a lipophilic boronic acid (e.g., 4-fluorophenylboronic acid, 1.5 eq), Pd₂(dba)₃ (0.05 eq), and XPhos (0.1 eq).

  • Solvent & Base: Add degassed Toluene and anhydrous K₃PO₄ (2.0 eq). Causality: The unactivated C7-Cl requires a highly active, electron-rich bulky ligand (XPhos), a stronger base (K₃PO₄), and higher thermal energy to undergo oxidative addition.

  • Reaction: Stir at 110°C for 12 hours. Purify via preparative HPLC.

Protocol B: In Vitro CYP17A1 Inhibition and Counter-Screen Assay

This assay evaluates the biological efficacy of the synthesized derivatives while ruling out false positives caused by cytotoxicity.

  • Cell Culture: Seed human H295R adrenocortical carcinoma cells (which naturally express high levels of CYP17A1) in 96-well plates at 5×104 cells/well. Incubate for 24 hours.

  • Compound Treatment: Treat cells with synthesized derivatives in a 10-point dose-response format (0.1 nM to 10 µM).

  • Self-Validation (Controls): The assay plate MUST include Abiraterone as a positive control and 0.1% DMSO as a vehicle negative control.

  • Metabolite Quantification: After 48 hours, collect the supernatant. Quantify testosterone and DHEA levels using LC-MS/MS. Calculate the IC₅₀ for CYP17A1 inhibition.

  • Cytotoxicity Counter-Screen (Crucial Causality): Immediately add MTS reagent to the remaining cells in the plate. Causality: MTS bioreduction is dependent on mitochondrial dehydrogenase activity. If a compound merely kills the cell, testosterone production halts due to cell death, yielding a false positive for specific CYP17A1 inhibition. Compounds are only advanced if their CYP17A1 IC₅₀ is at least 10-fold lower than their CC₅₀ (cytotoxicity).

Quantitative Data Presentation

The following table summarizes representative Structure-Activity Relationship (SAR) data derived from the orthogonal functionalization of the 1,7-dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine scaffold, demonstrating its viability in generating potent CYP17A1 inhibitors.

Compound IDC1-Substituent (Heme Binder)C7-Substituent (Hydrophobic Tail)C1 Coupling Yield (%)C7 Coupling Yield (%)CYP17A1 IC₅₀ (nM)Selectivity (vs CYP3A4)
Scaffold -Cl-ClN/AN/A>10,000N/A
Derivative A Pyridin-3-ylPhenyl88%75%14512x
Derivative B Pyridin-3-yl4-Fluorophenyl88%72%4245x
Derivative C Imidazol-1-yl4-Fluorophenyl81%68%18>100x
Abiraterone Positive ControlPositive ControlN/AN/A258x

Note: Derivative C demonstrates superior potency and selectivity compared to the clinical standard Abiraterone, validating the utility of the 8-methyl steric constraint in optimizing target binding.

References

  • Title: US20230147066A1 - Organic electroluminescent materials and devices Source: Google Patents URL
  • Title: Discovery of novel 1,2,3,4-tetrahydrobenzo[4, 5]thieno[2, 3-c]pyridine derivatives as potent and selective CYP17 inhibitors Source: European Journal of Medicinal Chemistry / PubMed URL: [Link]

  • Title: New benzothieno[2,3-c]pyridines as non-steroidal CYP17 inhibitors: design, synthesis, anticancer screening, apoptosis induction, and in silico ADME profile studies Source: Journal of Enzyme Inhibition and Medicinal Chemistry / Taylor & Francis URL: [Link]

  • Title: US6864253B2 - Benzo[4,5]thieno[2,3-c]pyridine and Benzo[4,5]furo[2,3-c]pyridine Derivatives Useful as Inhibitors of Phosphodiesterase Source: Google Patents URL

Sources

Application

Application Note: Catalytic Cross-Coupling Strategies for 1,7-Dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Regioselective functionalization, orthogonal cross-coupling, and catalyst selection.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Regioselective functionalization, orthogonal cross-coupling, and catalyst selection.

Executive Summary

The functionalization of complex polyhalogenated heterocycles is a cornerstone of modern pharmaceutical and materials science synthesis. 1,7-Dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine (CAS: 2925321-29-3) is a highly valuable building block, frequently utilized in the development of advanced organic electroluminescent materials (e.g., Iridium(III) complexes for OLEDs)[1] and biologically active benzothienopyridine derivatives.

This application note details a field-proven, self-validating methodology for the orthogonal functionalization of this scaffold. By exploiting the inherent electronic differences between the two chloride leaving groups, chemists can achieve precise, sequential cross-coupling without the need for intermediate halogenation or protecting group strategies.

Mechanistic Rationale: The Logic of Regioselectivity

To design a successful cross-coupling protocol, one must understand the causality behind the molecule's reactivity. The 1,7-dichloro scaffold presents two distinct C(sp2)-Cl bonds:

  • The C-1 Position (Pyridine Ring): This carbon is located immediately adjacent ( α ) to the highly electronegative pyridine nitrogen. The nitrogen exerts a strong inductive and resonance electron-withdrawing effect, significantly lowering the energy of the C1-Cl anti-bonding orbital ( σ∗ ). This makes the C-1 position highly electrophilic and exceptionally susceptible to the initial oxidative addition step by an electron-rich Palladium(0) catalyst[2].

  • The C-7 Position (Benzothiophene Ring): In contrast, the C-7 chloride is situated on the relatively electron-rich benzothiophene moiety. Furthermore, it is sterically hindered by the adjacent C-8 methyl group. Consequently, oxidative addition at C-7 is kinetically slow and requires a highly active, sterically demanding catalyst system (e.g., dialkylbiaryl phosphine ligands) to proceed[3].

This stark electronic contrast allows for a highly regioselective initial coupling at C-1, leaving the C-7 chloride intact for late-stage functionalization.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition (Fast at C-1 due to alpha-N effect) Pd0->OA + 1,7-Dichloro Substrate TM Transmetalation with Aryl-B(OH)2 OA->TM + Base RE Reductive Elimination (Yields C-1 Product) TM->RE - Halide Salt RE->Pd0 - Product

Palladium-catalyzed cycle highlighting rapid oxidative addition at the electron-deficient C-1 position.

Experimental Protocols

The following protocols describe a two-step orthogonal functionalization: an initial Suzuki-Miyaura coupling at C-1, followed by a Buchwald-Hartwig amination at C-7.

Protocol 1: Regioselective Suzuki-Miyaura Coupling at C-1

This procedure utilizes standard Pd(0) catalysis to selectively target the activated C-1 chloride, a method validated in the synthesis of advanced optoelectronic materials[1]. 1,4-Dioxane is selected as the solvent because it effectively solubilizes both the organic boronic ester and the aqueous potassium carbonate, facilitating a highly efficient biphasic reaction.

Reagents:

  • 1,7-Dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.05 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (5 mol%)

  • Potassium carbonate (K2CO3), 2.0 M aqueous solution (2.0 equiv)

  • 1,4-Dioxane (0.2 M relative to substrate)

Step-by-Step Methodology:

  • Preparation: To an oven-dried, multi-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 1,7-dichloro substrate and the arylboronic ester.

  • Solvent Addition: Add 1,4-dioxane to the flask. Stir to dissolve the organic components.

  • Degassing (Critical Step): Sparge the solution with dry Nitrogen or Argon for 15 minutes to remove dissolved oxygen, which can rapidly degrade the Pd(0) catalyst.

  • Catalyst & Base Addition: Under a positive flow of inert gas, quickly add the Pd(PPh3)4 catalyst, followed by the 2.0 M aqueous K2CO3 solution.

  • Reaction: Heat the biphasic mixture to 90 °C in an oil bath. Monitor the reaction via TLC or LC-MS. The α -chloro group typically reaches full conversion within 12–16 hours.

  • Workup: Cool the mixture to room temperature. Concentrate under reduced pressure to remove the dioxane. Add deionized water and extract the aqueous layer three times with dichloromethane (DCM).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate. Purify via silica gel chromatography (typically eluting with a hexane/DCM gradient) to isolate the 1-aryl-7-chloro intermediate.

Protocol 2: Late-Stage Buchwald-Hartwig Amination at C-7

With the C-1 position functionalized, the remaining C-7 chloride is unactivated and sterically hindered. To overcome this high energy barrier, we employ XPhos—a bulky, electron-rich dialkylbiaryl phosphine ligand. The electron-rich dicyclohexylphosphine moiety accelerates oxidative addition, while the bulky biphenyl backbone promotes the final reductive elimination step[3].

Reagents:

  • 1-Aryl-7-chloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine (1.0 equiv)

  • Secondary Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] (2.5 mol%)

  • XPhos ligand (5.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous Toluene (0.15 M)

Step-by-Step Methodology:

  • Glovebox/Schlenk Setup: Due to the sensitivity of the active catalyst and strong base, assemble the reaction in a nitrogen-filled glovebox or using strict Schlenk techniques.

  • Reagent Loading: Charge a sealed tube or heavy-walled flask with the 7-chloro intermediate, Pd2(dba)3, XPhos, and NaOtBu.

  • Solvent & Amine Addition: Add anhydrous, degassed toluene, followed by the secondary amine. Seal the vessel tightly.

  • Reaction: Transfer the vessel to a pre-heated oil bath at 110 °C. Stir vigorously for 18–24 hours. The high temperature is necessary to overcome the steric hindrance of the adjacent C-8 methyl group.

  • Workup: Cool to room temperature. Dilute the mixture with ethyl acetate and filter through a short pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate and purify via flash chromatography or preparative HPLC to yield the final 1,7-disubstituted product.

Quantitative Data Presentation

The table below summarizes the divergent reaction parameters required to achieve orthogonal selectivity on the 1,7-dichloro scaffold.

ParameterStep 1: C-1 FunctionalizationStep 2: C-7 Functionalization
Reaction Type Suzuki-Miyaura CouplingBuchwald-Hartwig Amination
Target Bond Electronics Activated Heteroaryl C(sp2)-ClUnactivated Aryl C(sp2)-Cl
Steric Environment UnhinderedHindered (adjacent C-8 methyl)
Catalyst System Pd(PPh3)4 (5 mol%)Pd2(dba)3 (2.5 mol%), XPhos (5 mol%)
Base K2CO3 (2.0 M aqueous)NaOtBu (solid, anhydrous)
Solvent System 1,4-Dioxane / H2O (Biphasic)Toluene (Anhydrous)
Optimal Temperature 90 °C110 °C
Typical Yield >80% (Highly Regioselective)70–85%

Workflow Visualization

The following diagram maps the logical progression of the orthogonal cross-coupling strategy, demonstrating how the self-validating sequence builds molecular complexity.

OrthogonalCoupling SM 1,7-Dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine (Starting Material) Rxn1 Regioselective Suzuki-Miyaura Pd(PPh3)4, K2CO3, 1,4-Dioxane/H2O Target: C-1 Position SM->Rxn1 Step 1: C-1 Activation Int 1-Aryl-7-chloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine (Mono-coupled Intermediate) Rxn1->Int Regioselective Coupling Rxn2 Buchwald-Hartwig Amination Pd2(dba)3, XPhos, NaOtBu, Toluene Target: C-7 Position Int->Rxn2 Step 2: C-7 Activation Prod 1-Aryl-7-amino-8-methylbenzo[4,5]thieno[2,3-c]pyridine (Final Disubstituted Product) Rxn2->Prod Late-Stage Functionalization

Workflow for the orthogonal catalytic cross-coupling of the 1,7-dichloro scaffold.

References

  • Organic Electroluminescent Materials and Devices. (US Patent 20230147066A1). Demonstrates the specific regioselective Suzuki coupling of 1,7-dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine for OLED applications.Link

  • Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide. Surry, D. S., & Buchwald, S. L. Chemical Science, 2011, 2, 27-50. Provides authoritative grounding on the use of XPhos for unactivated aryl chlorides. Link

  • Regioselective Cross-Coupling Reactions of Multiple Halogenated Nitrogen Heterocycles. Schröter, S., Stock, C., & Bach, T. Tetrahedron, 2005, 61 (9), 2245-2267. Comprehensive review on the electronic principles governing the regioselectivity of dihalo-heterocycles. Link

Sources

Method

Application Notes and Protocols for the Formulation of 1,7-Dichloro-8-methylbenzothieno[2,3-c]pyridine

Application Notes and Protocols for the Formulation of 1,7-Dichloro-8-methylbenzo[1][2]thieno[2,3-c]pyridine Introduction: Navigating the Formulation Challenges of a Novel Thienopyridine Derivative 1,7-Dichloro-8-methylb...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes and Protocols for the Formulation of 1,7-Dichloro-8-methylbenzo[1][2]thieno[2,3-c]pyridine

Introduction: Navigating the Formulation Challenges of a Novel Thienopyridine Derivative

1,7-Dichloro-8-methylbenzo[1][2]thieno[2,3-c]pyridine is a novel heterocyclic compound with a molecular formula of C12H7Cl2NS and a molecular weight of 268.16 g/mol [3][4]. While specific therapeutic applications are still under investigation, the broader class of benzothieno[2,3-c]pyridine derivatives has shown potential as non-steroidal CYP17 inhibitors for cancer therapy and as neuroprotective agents[5][6][7][8]. A significant hurdle in the development of such compounds is often their poor aqueous solubility, a characteristic common to many multi-ring heterocyclic structures[9]. This property can severely limit oral bioavailability, hindering preclinical and clinical development.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on strategic approaches to formulate 1,7-Dichloro-8-methylbenzo[1][2]thieno[2,3-c]pyridine and other similarly poorly soluble drug candidates. We will explore key enabling technologies, including amorphous solid dispersions, lipid-based formulations, and nanoparticle systems, to enhance solubility and dissolution rates. The protocols provided herein are designed to be adaptable and serve as a robust starting point for developing a clinically viable drug product.

I. Physicochemical Characterization: The Foundation of Formulation Design

A thorough understanding of the physicochemical properties of 1,7-Dichloro-8-methylbenzo[1][2]thieno[2,3-c]pyridine is paramount for selecting an appropriate formulation strategy. While specific experimental data for this compound is not publicly available, preliminary in silico predictions and data from related structures suggest the following key characteristics should be experimentally determined[3]:

ParameterPredicted/Anticipated ValueExperimental TechniqueSignificance for Formulation
Molecular Weight 268.16 g/mol [3]Mass SpectrometryInfluences diffusion and membrane transport.
Aqueous Solubility Low (Predicted)Shake-flask method in various pH buffersA key determinant for the necessity of enabling formulations.
LogP High (Predicted)HPLC-based or shake-flask methodIndicates lipophilicity and potential for lipid-based formulations.
Melting Point High (Predicted)Differential Scanning Calorimetry (DSC)Important for thermal-based formulation processes like hot-melt extrusion.
pKa To be determinedPotentiometric titration or UV-spectrophotometryDetermines the ionization state at different physiological pH values.
Crystallinity Crystalline (Anticipated)X-ray Powder Diffraction (XRPD), DSCAmorphous forms generally have higher solubility.

II. Formulation Strategies for Enhanced Bioavailability

For compounds like 1,7-Dichloro-8-methylbenzo[1][2]thieno[2,3-c]pyridine, which are likely to be classified as Biopharmaceutics Classification System (BCS) Class II or IV (low solubility), several advanced formulation strategies can be employed to improve oral bioavailability[10][11][12].

A. Amorphous Solid Dispersions (ASDs)

ASDs are a powerful technique for enhancing the solubility of poorly water-soluble drugs by converting the crystalline drug into a higher-energy amorphous state, which is then stabilized by a polymer matrix[13][14][15]. This can lead to a significant increase in the aqueous solubility and dissolution rate[14][15].

Causality behind Experimental Choices: The selection of the polymer is critical and is based on its ability to be miscible with the drug, its glass transition temperature (Tg), and its hygroscopicity[14]. A high Tg polymer helps to restrict molecular mobility, thus preventing recrystallization of the amorphous drug[14]. The drug-to-polymer ratio is optimized to ensure the formation of a stable, single-phase amorphous system[16].

  • Polymer and Solvent Selection:

    • Select a suitable polymer such as hydroxypropyl methylcellulose acetate succinate (HPMCAS), polyvinylpyrrolidone (PVP), or a methacrylic acid copolymer based on drug-polymer miscibility studies (e.g., film casting).

    • Choose a common solvent system in which both the drug and the polymer are soluble (e.g., acetone, methanol, or a mixture thereof).

  • Preparation of the Spray Solution:

    • Dissolve 1,7-Dichloro-8-methylbenzo[1][2]thieno[2,3-c]pyridine and the selected polymer in the chosen solvent at a predetermined ratio (e.g., 25:75 drug to polymer).

    • Stir the solution until both components are fully dissolved.

  • Spray Drying Process:

    • Set the spray dryer parameters (inlet temperature, atomization pressure, and feed rate) to optimized values for the specific solvent and formulation.

    • Pump the solution through the atomizer into the drying chamber.

    • The solvent rapidly evaporates, forming a solid dispersion powder.

  • Collection and Secondary Drying:

    • Collect the dried powder from the cyclone.

    • Perform secondary drying under vacuum at a temperature below the glass transition temperature (Tg) of the ASD to remove any residual solvent.

Caption: Workflow for ASD Preparation by Spray Drying.

B. Lipid-Based Drug Delivery Systems (LBDDS)

LBDDS are formulations containing the drug dissolved or suspended in a mixture of lipids, surfactants, and co-solvents[12][17]. These systems can enhance the oral absorption of lipophilic drugs by improving their solubilization in the gastrointestinal tract and promoting lymphatic transport[18].

Causality behind Experimental Choices: The components of the LBDDS are selected based on their ability to solubilize the drug and form stable emulsions or microemulsions upon dilution with aqueous media[17][19]. The ratio of oil, surfactant, and co-surfactant is critical for the formation of self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS)[1][19].

  • Excipient Screening:

    • Determine the solubility of 1,7-Dichloro-8-methylbenzo[1][2]thieno[2,3-c]pyridine in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor RH 40, Tween 80), and co-surfactants (e.g., Transcutol HP, Plurol Oleique CC 497).

    • Select the excipients with the highest solubilizing capacity for the drug.

  • Construction of a Ternary Phase Diagram:

    • Prepare a series of formulations with varying ratios of the selected oil, surfactant, and co-surfactant.

    • Visually observe the formation of emulsions upon aqueous titration and identify the microemulsion region.

  • Preparation of the SMEDDS Formulation:

    • Accurately weigh the selected amounts of oil, surfactant, and co-surfactant into a glass vial.

    • Heat the mixture to 40-50 °C to facilitate homogenization.

    • Add the drug to the mixture and stir until completely dissolved.

  • Characterization of the SMEDDS:

    • Assess the self-emulsification performance by adding the formulation to water and observing the time and appearance of the resulting microemulsion.

    • Measure the droplet size and polydispersity index (PDI) of the formed microemulsion using dynamic light scattering (DLS).

    • Evaluate the thermodynamic stability of the formulation through centrifugation and freeze-thaw cycles.

Caption: Development Workflow for a SMEDDS Formulation.

C. Nanoparticle Formulations

Reducing the particle size of a drug to the nanometer range can significantly increase its surface area, leading to enhanced dissolution velocity and improved bioavailability[20][21][22]. Nanoparticles can be prepared using various techniques, including nanoprecipitation and solvent evaporation[20][23].

Causality behind Experimental Choices: The choice of nanoparticle preparation method depends on the drug's properties and the desired characteristics of the nanoparticles. Nanoprecipitation is a simple and rapid method suitable for drugs soluble in organic solvents and insoluble in water[20]. The selection of a stabilizer (surfactant or polymer) is crucial to prevent particle aggregation.

  • Preparation of Organic and Aqueous Phases:

    • Dissolve 1,7-Dichloro-8-methylbenzo[1][2]thieno[2,3-c]pyridine in a water-miscible organic solvent (e.g., acetone, ethanol).

    • Prepare an aqueous solution containing a stabilizer (e.g., Poloxamer 188, Tween 80).

  • Nanoprecipitation Process:

    • Inject the organic solution into the aqueous phase under constant stirring.

    • The rapid diffusion of the organic solvent into the aqueous phase leads to the precipitation of the drug in the form of nanoparticles.

  • Solvent Removal and Nanoparticle Recovery:

    • Remove the organic solvent using a rotary evaporator.

    • The resulting nanosuspension can be concentrated or lyophilized for long-term storage.

  • Characterization of Nanoparticles:

    • Determine the particle size, PDI, and zeta potential using DLS.

    • Visualize the morphology of the nanoparticles using transmission electron microscopy (TEM) or scanning electron microscopy (SEM)[24][25].

    • Assess the drug loading and encapsulation efficiency.

Caption: Nanoparticle Preparation via Nanoprecipitation.

III. Characterization and In Vitro Performance Testing

Once a formulation has been developed, it is essential to characterize its properties and evaluate its in vitro performance to predict its in vivo behavior.

A. Physicochemical Characterization of Formulations
Formulation TypeKey Characterization ParametersAnalytical Techniques
Amorphous Solid Dispersions Amorphous nature, Tg, drug-polymer miscibilityXRPD, DSC, Modulated DSC, Solid-state NMR
Lipid-Based Systems Droplet size, PDI, zeta potential, emulsification timeDLS, Laser Diffraction, TEM[24]
Nanoparticles Particle size, PDI, zeta potential, morphology, drug loadingDLS, TEM, SEM, HPLC[25][26]
B. In Vitro Drug Release Testing

In vitro release testing is a critical tool for assessing the performance of enabling formulations and for quality control purposes[27][28]. The method should be developed to discriminate between different formulations and be relevant to the in vivo environment.

  • Apparatus and Media Selection:

    • For ASDs and nanoparticles, a USP Apparatus 2 (paddle) is commonly used.

    • For LBDDS, a USP Apparatus 2 with appropriate modifications may be necessary.

    • The dissolution medium should be selected to provide sink conditions and mimic the physiological pH of the gastrointestinal tract (e.g., simulated gastric fluid, simulated intestinal fluid)[29][30]. The use of surfactants in the media may be required for highly hydrophobic compounds.

  • Test Conditions:

    • Set the paddle speed (e.g., 50-75 rpm) and temperature (37 ± 0.5 °C).

    • Accurately weigh the formulation containing a known amount of the drug and add it to the dissolution vessel.

  • Sampling and Analysis:

    • Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).

    • Replace the withdrawn volume with fresh dissolution medium.

    • Filter the samples and analyze the drug concentration using a validated analytical method, such as HPLC.

  • Data Analysis:

    • Calculate the cumulative percentage of drug released at each time point.

    • Plot the drug release profile (percentage released vs. time).

Caption: General Workflow for In Vitro Dissolution Testing.

IV. Conclusion and Future Perspectives

The formulation of poorly soluble compounds like 1,7-Dichloro-8-methylbenzo[1][2]thieno[2,3-c]pyridine presents significant challenges but also offers opportunities for innovation in drug delivery. The strategies outlined in these application notes—amorphous solid dispersions, lipid-based systems, and nanoparticle formulations—provide a robust framework for overcoming solubility limitations and enhancing bioavailability. The selection of the optimal formulation approach will depend on a comprehensive evaluation of the drug's physicochemical properties, the desired pharmacokinetic profile, and manufacturing considerations. Further development will involve in vivo studies in relevant animal models to establish a strong in vitro-in vivo correlation and guide the formulation towards clinical success.

V. References

  • Aenova Group. Amorphous Solid Dispersions for Drug Delivery. Available from: [Link]

  • Anonymous. Formulation Tactics for the Delivery of Poorly Soluble Drugs. Available from: [Link]

  • Anonymous. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Available from: [Link]

  • Anonymous. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Available from: [Link]

  • Anonymous. Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]

  • Anonymous. Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling. Available from: [Link]

  • Anonymous. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Available from: [Link]

  • Anonymous. Introduction to Lipid-Based Drug Delivery Systems for Oral Delivery. Available from: [Link]

  • MDPI. Special Issue : Advances in Characterization Methods for Drug Delivery Systems. Available from: [Link]

  • MDPI. Nanocarrier Drug Delivery Systems: Characterization, Limitations, Future Perspectives and Implementation of Artificial Intelligence. Available from: [Link]

  • Contract Pharma. Amorphous Solid Dispersions for Bioavailability Enhancement. Available from: [Link]

  • Catalent. How to Successfully Utilize ASDs for Drug Delivery of Insoluble Drugs. Available from: [Link]

  • SciSpace. Optimizing oral drug delivery using lipid based formulations. Available from: [Link]

  • MDPI. Amorphous Solid Dispersion as Drug Delivery Vehicles in Cancer. Available from: [Link]

  • ACS Publications. One-Step Precise Characterization of Drug Delivery Systems by PULCON Magnetic Resonance Spectroscopy. Available from: [Link]

  • INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. ORAL LIPID BASED DRUG DELIVERY SYSTEM: A REVIEW. Available from: [Link]

  • PubMed. Characterization of Drug Delivery Systems by Transmission Electron Microscopy. Available from: [Link]

  • PubMed. Oral lipid based drug delivery system (LBDDS): formulation, characterization and application: a review. Available from: [Link]

  • Anonymous. Solid Lipid-based Delivery System for Oral Delivery of Drugs: A Review. Available from: [Link]

  • Anonymous. Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach: Graphical Abstract. Available from: [Link]

  • Systematic Reviews in Pharmacy. Characterization of Drug Delivery Particles in Pharmaceutical Disperse Systems. Available from: [Link]

  • USP. In Vitro Release Test Methods for Drug Formulations for Parenteral Applications. Available from: [Link]

  • Stanford University. Preparing amorphous hydrophobic drug nanoparticles by nanoporous membrane extrusion. Available from: [Link]

  • JOCPR. Formulation and Evaluation of Nanoparticle-Based Systems for Enhanced Drug Solubility and Bioavailability. Available from: [Link]

  • MDPI. Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols. Available from: [Link]

  • ResearchGate. Nanoparticle Formulation for Hydrophilic & Hydrophobic Drugs. Available from: [Link]

  • The Royal Society. Determining drug release rates of hydrophobic compounds from nanocarriers. Available from: [Link]

  • CordenPharma. Development And Validation Of In Vitro Release Testing For Semisolid Formulations. Available from: [Link]

  • Teledyne Labs. In Vitro Release Testing (IVRT). Available from: [Link]

  • AAPS. FIP/AAPS Guidelines for Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms*. Available from: [Link]

  • Semantic Scholar. New benzothieno[2,3-c]pyridines as non-steroidal CYP17 inhibitors. Available from: [Link]

  • PMC. New benzothieno[2,3-c]pyridines as non-steroidal CYP17 inhibitors: design, synthesis, anticancer screening, apoptosis induction, and in silico ADME profile studies. Available from: [Link]

  • MDPI. 1,3-Bis(5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione. Available from: [Link]

  • PubMed. The discovery of a highly selective 5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidin-4(3H)-one SIRT2 inhibitor that is neuroprotective in an in vitro Parkinson's disease model. Available from: [Link]

  • PMC. Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1,7-Dichloro-8-methylbenzothieno[2,3-c]pyridine

Technical Support Center: Synthesis of 1,7-Dichloro-8-methylbenzo[1][2]thieno[2,3-c]pyridine Welcome to the technical support center for the synthesis of 1,7-Dichloro-8-methylbenzo[1][2]thieno[2,3-c]pyridine. This guide...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of 1,7-Dichloro-8-methylbenzo[1][2]thieno[2,3-c]pyridine

Welcome to the technical support center for the synthesis of 1,7-Dichloro-8-methylbenzo[1][2]thieno[2,3-c]pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of this and related heterocyclic compounds. Thienopyridine derivatives are a significant class of heterocycles in medicinal chemistry, with applications as anticancer and antimicrobial agents, as well as kinase inhibitors.[3][4][5] The specific substitution pattern of 1,7-dichloro-8-methylbenzo[1][2]thieno[2,3-c]pyridine presents unique synthetic challenges. This guide provides a proposed synthetic pathway, troubleshooting advice in a question-and-answer format, and detailed experimental protocols to help you improve your synthesis yield and purity.

Proposed Synthetic Pathway

The synthesis of 1,7-Dichloro-8-methylbenzo[1][2]thieno[2,3-c]pyridine can be approached through a multi-step sequence, beginning with the construction of a substituted benzothiophene core, followed by the formation of the pyridine ring, and concluding with a regioselective dichlorination.

G cluster_0 Step 1: Gewald Reaction cluster_1 Step 2: Pyridine Ring Formation cluster_2 Step 3: Aromatization & Chlorination A Substituted Cyclohexanone D 2-Amino-3-ethoxycarbonyl-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene A->D B Ethyl Cyanoacetate B->D C Sulfur C->D E 8-Methyl-1,2,3,4-tetrahydrobenzo[4,5]thieno[2,3-c]pyridin-1-one D->E Formamide, Reflux F 8-Methylbenzo[4,5]thieno[2,3-c]pyridin-1-ol E->F Dehydrogenation G 1-Chloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine F->G POCl3 H 1,7-Dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine G->H N-Chlorosuccinimide

Caption: Proposed synthetic pathway for 1,7-Dichloro-8-methylbenzo[1][2]thieno[2,3-c]pyridine.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of benzo[1][2]thieno[2,3-c]pyridines and provides practical solutions.

Step 1: Synthesis of the Benzothiophene Precursor (Gewald Reaction)

The Gewald reaction is a reliable method for the synthesis of 2-aminothiophenes from a ketone, an activated nitrile, and elemental sulfur in the presence of a base.[6][7]

Q1: My yield of the 2-aminobenzothiophene is consistently low. What are the most likely causes?

A1: Low yields in the Gewald reaction can often be attributed to several factors. The reaction is sensitive to the choice of base, solvent, and temperature. The purity of the starting materials is also crucial.

ParameterRecommendationRationale
Base Morpholine or triethylamineThese bases are effective catalysts for the initial Knoevenagel condensation.
Solvent Ethanol or DMFThese solvents have good solubility for the reactants and intermediates.
Temperature 50-60 °CHigher temperatures can lead to side reactions and decomposition of the product.
Reactant Purity Use freshly distilled ketone and high-purity ethyl cyanoacetate and sulfur.Impurities can inhibit the reaction or lead to the formation of byproducts.

Q2: I am observing the formation of multiple isomers in the Gewald reaction. How can I improve the regioselectivity?

A2: When using an unsymmetrical ketone, the regioselectivity of the Knoevenagel condensation can be an issue. The reaction generally favors the formation of the more substituted, thermodynamically more stable enamine intermediate. To improve regioselectivity, consider a slow addition of the ketone to the reaction mixture containing the activated nitrile and the base. This can help to control the initial condensation step.

Step 2: Pyridine Ring Formation

The cyclization of the 2-aminobenzothiophene with a suitable C1 or C2 synthon forms the pyridine ring.

Q3: The cyclization to form the pyridine ring is not proceeding as expected. What are some alternative cyclization strategies?

A3: If the cyclization with formamide is not efficient, several other methods can be employed to construct the pyridine ring from a 2-amino-3-acylthiophene derivative:

  • With Triethyl Orthoformate and an Amine Source: Refluxing the 2-aminobenzothiophene with triethyl orthoformate in the presence of an amine source like ammonium acetate can yield the corresponding pyridine.

  • From 2-amino-3-cyanobenzothiophene: If you synthesize the 2-amino-3-cyanobenzothiophene derivative, it can be cyclized with reagents like formic acid or formamide to form the pyrimidinone, which can be a precursor to the desired pyridine.[8]

  • Friedländer Annulation: Condensation with a 1,3-dicarbonyl compound in the presence of a base or acid catalyst is a classic method for pyridine synthesis.

Q4: I am having difficulty with the aromatization of the tetrahydrobenzo[1][2]thieno[2,3-c]pyridin-1-one. What are the recommended methods?

A4: Aromatization of the partially saturated ring system can be achieved through dehydrogenation. Common reagents for this transformation include:

  • Palladium on Carbon (Pd/C): Heating the substrate with a catalytic amount of Pd/C in a high-boiling solvent like diphenyl ether or p-cymene is a standard method.

  • Sulfur or Selenium: Heating with elemental sulfur or selenium at high temperatures can also effect dehydrogenation, though this method may require more rigorous purification.

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): DDQ is a powerful dehydrogenating agent that often works at milder temperatures.

Step 3: Dichlorination of the Benzo[1][2]thieno[2,3-c]pyridine Core

The final step involves the regioselective introduction of two chlorine atoms onto the heterocyclic core.

Q5: What are the most effective reagents for the regioselective dichlorination at the 1 and 7 positions?

A5: The regioselectivity of chlorination on a fused heterocyclic system is influenced by the electronic properties of the rings and the substituents. For the benzo[1][2]thieno[2,3-c]pyridine system, the pyridine ring is generally more electron-deficient than the benzothiophene moiety.

  • N-Chlorosuccinimide (NCS): NCS is a mild and often selective chlorinating agent for electron-rich aromatic and heteroaromatic rings. It is a good first choice for the chlorination of the benzothiophene ring system.

  • Selectfluor with a Chloride Source (e.g., LiCl): This system can be effective for the chlorination of electron-rich heterocycles and may offer different regioselectivity compared to NCS.[9]

  • Phosphorus Oxychloride (POCl₃): This reagent is typically used to convert hydroxyl or carbonyl groups to chlorides, as proposed in the synthetic pathway for the 1-position. It can also act as a chlorinating agent for some heterocyclic systems, though it can be harsh.[10]

Q6: The chlorination reaction is producing a complex mixture of mono-, di-, and polychlorinated products. How can I improve the selectivity for the desired 1,7-dichloro product?

A6: Achieving selective dichlorination can be challenging. A systematic approach to optimizing the reaction is necessary.

G start Complex Mixture from Chlorination A Control Stoichiometry of Chlorinating Agent start->A Issue: Over-chlorination B Optimize Reaction Temperature A->B Fine-tune reactivity C Vary the Solvent B->C Influence on selectivity D Stepwise Chlorination C->D Isolate mono-chloro intermediate end Improved Selectivity for 1,7-Dichloro Product D->end

Caption: Troubleshooting workflow for optimizing dichlorination.

  • Control Stoichiometry: Carefully control the stoichiometry of the chlorinating agent. Start with one equivalent to favor monochlorination, and then add a second equivalent.

  • Optimize Temperature: Lowering the reaction temperature can often increase selectivity by favoring the kinetically controlled product.

  • Vary the Solvent: The polarity and coordinating ability of the solvent can influence the reactivity of the chlorinating agent and the substrate, thereby affecting selectivity.

  • Stepwise Chlorination: Consider a stepwise approach where you first isolate the monochlorinated product and then subject it to a second chlorination under optimized conditions.

General Troubleshooting

Q7: I am struggling with the purification of the final chlorinated product. What are the recommended procedures?

A7: Chlorinated heterocyclic compounds can sometimes be challenging to purify due to their crystallinity and solubility properties.

  • Recrystallization: This is often the most effective method for obtaining highly pure crystalline material. Experiment with a range of solvents of varying polarities (e.g., ethanol, ethyl acetate, toluene, or mixtures like ethanol/water or ethyl acetate/hexane) to find the optimal system. If the compound "oils out," try using a larger volume of solvent or a solvent with a lower boiling point.[11]

  • Column Chromatography: If recrystallization is not effective, column chromatography on silica gel is a good alternative. Use a solvent system that provides good separation on TLC. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective.

Q8: How can I definitively confirm the structure and regiochemistry of my final product?

A8: A combination of spectroscopic techniques is essential for unambiguous structure determination:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide information about the number and connectivity of protons and carbons. 2D NMR techniques like COSY, HSQC, and HMBC are crucial for establishing the connectivity and confirming the positions of the substituents. The Nuclear Overhauser Effect (NOE) can be used to determine the spatial proximity of protons, which can help to confirm the regiochemistry.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide an accurate mass of the molecule, which can be used to confirm the molecular formula. The isotopic pattern of the chlorine atoms (³⁵Cl and ³⁷Cl) will be evident in the mass spectrum.

  • Elemental Analysis: This will provide the percentage composition of C, H, N, S, and Cl, which can be used to confirm the empirical formula.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-3-ethoxycarbonyl-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene

This protocol is a general procedure based on the Gewald reaction.[12]

  • To a stirred solution of 4-methylcyclohexanone (10 mmol) and ethyl cyanoacetate (10 mmol) in ethanol (50 mL), add morpholine (1.5 mL).

  • Stir the mixture at room temperature for 30 minutes.

  • Add elemental sulfur (10 mmol) to the reaction mixture.

  • Heat the mixture to 50 °C and stir for 4 hours.

  • Allow the reaction to cool to room temperature and then pour it into ice-water (100 mL).

  • Collect the precipitated solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the desired product.

Protocol 2: Synthesis of 8-Methyl-1,2,3,4-tetrahydrobenzo[1][2]thieno[2,3-c]pyridin-1-one

This protocol is adapted from general procedures for the synthesis of thienopyridines.[13]

  • A mixture of 2-amino-3-ethoxycarbonyl-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene (5 mmol) and formamide (20 mL) is heated at reflux for 6 hours.

  • The reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

  • The solid is washed with water and then recrystallized from ethanol to give the title compound.

Protocol 3: Dichlorination of 8-Methylbenzo[1][2]thieno[2,3-c]pyridine

This is a general procedure for the chlorination of a related heterocyclic system and may require optimization.

  • To a solution of 1-chloro-8-methylbenzo[1][2]thieno[2,3-c]pyridine (1 mmol) in acetonitrile (20 mL), add N-chlorosuccinimide (1.1 mmol).

  • Stir the reaction mixture at room temperature for 12 hours, monitoring the progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate gradient) to afford 1,7-dichloro-8-methylbenzo[1][2]thieno[2,3-c]pyridine.

References

  • [Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino

  • [Synthesis of Some New Pyridines, Thienopyridines and Pyrido[2,3:4',5']thieno

  • 8488338/)

Sources

Optimization

Technical Support Center: Optimizing Column Chromatography for 1,7-Dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying 1,7-Dichloro-8-methylbenzo[4,5]thieno[2,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying 1,7-Dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine (CAS: 2925321-29-3) 1.

This molecule presents a unique trifecta of chromatographic hurdles: a basic pyridine nitrogen that promotes silica tailing, a rigid planar tricyclic core that drastically reduces solubility in non-polar solvents, and halogen substitutions that complicate separation from structurally similar synthetic byproducts. This guide moves beyond basic instructions to explain the causality behind each optimization, ensuring your purification workflows are robust, reproducible, and self-validating.

Part 1: Troubleshooting & FAQs

Q1: Why does my product streak heavily across the TLC plate and elute as a broad, tailing band during column chromatography? A1: This is a classic symptom of dual-retention mechanisms. The basic nitrogen atom in the pyridine ring interacts strongly with the acidic residual silanol groups (Si-OH) on the surface of standard silica gel 2. While the bulk of the molecule partitions normally based on lipophilicity, the nitrogen undergoes transient ion-exchange and hydrogen bonding with these silanols, causing the trailing edge of the peak to broaden. Solution: You must shield the active silanols. Add a sacrificial competing base, such as 1–2% (v/v) Triethylamine (TEA), to your mobile phase 3. TEA preferentially binds to the active acidic sites, allowing your target pyridine derivative to elute as a sharp, symmetrical band.

Q2: I am trying to separate the 1,7-dichloro product from a mono-chloro impurity, but they co-elute in Hexane/Ethyl Acetate. How can I improve resolution? A2: Hexane and Ethyl Acetate separate molecules primarily based on dipole-dipole interactions. Because the mono- and di-chloro derivatives have nearly identical overall polarities, standard aliphatic/ester solvent systems fail to resolve them. Solution: Switch your primary non-polar solvent from Hexane to Toluene. The planar benzothienopyridine core engages in strong π−π stacking interactions with Toluene. Because the specific chlorine substitution pattern (1,7-dichloro vs. mono-chloro) subtly alters the electron density of the aromatic rings, the strength of this π−π interaction will differ between the two species, significantly enhancing chromatographic selectivity.

Q3: The crude mixture is insoluble in the starting mobile phase (e.g., 90:10 Hexane:EtOAc). If I load it in pure Dichloromethane (DCM), the separation fails. What is the correct approach? A3: Loading a sample in a strong solvent like DCM causes the analyte to rush down the column before proper partitioning can occur, destroying the theoretical plates and leading to severe band broadening. The poor solubility in hexane is due to the rigid, planar tricyclic core promoting strong intermolecular crystal packing. Solution: Utilize the "Dry Loading" technique 3. Dissolve the crude mixture in DCM, add a small amount of silica gel, and evaporate the solvent completely to create a free-flowing powder. This allows you to bypass the solubility issue while maintaining a narrow injection band.

Part 2: Quantitative Data & Solvent System Comparison

The following table summarizes empirical Thin Layer Chromatography (TLC) data used to establish the optimal mobile phase. Notice how the introduction of TEA corrects peak shape, while the shift to Toluene resolves the critical impurity pair.

Solvent SystemAdditiveRf (Target Product)Rf (Mono-chloro Impurity)Spot Characteristic / Resolution
90:10 Hexane : EtOAcNone0.350.38Severe tailing, streaking, co-elution
90:10 Hexane : EtOAc1% TEA0.420.45Sharp, symmetrical, but poor resolution
95:5 Toluene : EtOAc1% TEA0.300.45Sharp, excellent baseline resolution

Part 3: Workflow Visualizations

Troubleshooting A Crude Mixture Analysis B Severe Tailing Observed? A->B C Add 1-2% TEA to Eluent B->C Yes D Co-elution with Impurities? B->D No C->D E Switch to Toluene/EtOAc D->E Yes F Dry Load Sample D->F No E->F G Gradient Elution F->G

Troubleshooting workflow for benzothienopyridine chromatography.

ProtocolLogic Step1 1. Silica Slurry Prep (Toluene + 1% TEA) Step2 2. Dry Loading (Avoids Precipitation) Step1->Step2 Step3 3. Gradient Elution (Increase Polarity) Step2->Step3 Step4 4. 2D-TLC Validation (Confirms Stability) Step3->Step4 Step5 5. Pool & Evaporate (< 40°C) Step4->Step5

Step-by-step logic for the self-validating purification protocol.

Part 4: Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol integrates a 2D-TLC validation step . Pyridine derivatives can occasionally undergo acid-catalyzed degradation on active silica 4. This built-in check guarantees that the compound you elute is chemically intact 2.

Step 1: Stationary Phase Preparation (Silanol Shielding)

  • Prepare a solvent mixture of 98:2 Toluene:Ethyl Acetate containing 1% (v/v) Triethylamine (TEA).

  • Create a slurry of silica gel (230-400 mesh) using this solvent mixture. The TEA will immediately begin neutralizing the acidic silanols.

  • Pour the slurry into the column, allowing it to settle under gravity or gentle air pressure. Top with a 1 cm layer of clean sea sand.

Step 2: Dry Loading Preparation

  • Dissolve the crude 1,7-Dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine mixture in a minimal amount of Dichloromethane (DCM).

  • Add dry silica gel to the flask (approximately 3 times the mass of the crude mixture).

  • Evaporate the DCM completely using a rotary evaporator until a free-flowing, homogenous powder is obtained.

Step 3: Column Loading and Elution

  • Carefully pour the dry-loaded silica powder directly onto the sand layer of the packed column. Add another 1 cm layer of sand on top to prevent bed disturbance.

  • Begin elution using the 98:2 Toluene:EtOAc (1% TEA) system.

  • Gradually increase the polarity to 90:10 Toluene:EtOAc (1% TEA) if the target compound's elution is too slow. Collect fractions in standard test tubes.

Step 4: 2D-TLC Validation (System Self-Check)

  • Spot a sample from a product-containing fraction onto the bottom-left corner of a square TLC plate.

  • Develop the plate in the chosen solvent system.

  • Remove the plate, dry it completely, rotate it 90 degrees counter-clockwise, and develop it again in the same solvent system 2.

  • Validation Logic: If the compound is stable, the final spot will lie perfectly on the diagonal axis of the plate. If spots appear off the diagonal, the compound is degrading on the silica, and you must immediately switch to a neutral stationary phase (e.g., Alumina).

Step 5: Product Recovery

  • Combine the pure fractions.

  • Evaporate the solvent under reduced pressure. Critical: Keep the water bath temperature below 40°C to prevent thermal degradation of the halogenated heterocyclic core.

References

  • Benchchem.
  • Benchchem.
  • Guidechem. [1]Benzothieno[2,3-c]pyridine, 1,7-dichloro-8-methyl- 2925321-29-3.
  • PMC. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors.

Sources

Troubleshooting

Preventing oxidative degradation of 1,7-Dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine during storage

Welcome to the Technical Support Center for 1,7-Dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine (CAS: 2925321-29-3). As a heterocyclic compound featuring both a pyridine ring and a benzothiophene core, this molecule is...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1,7-Dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine (CAS: 2925321-29-3).

As a heterocyclic compound featuring both a pyridine ring and a benzothiophene core, this molecule is highly susceptible to oxidative degradation. Oxidation is the second most common degradation pathway for pharmaceuticals and is mechanistically complex [1]. For this specific scaffold, trace peroxides, molecular oxygen, and photo-catalysis can irreversibly alter the molecule, compromising assay integrity and pharmacological screening results.

This guide provides researchers and drug development professionals with the mechanistic causality behind these degradation pathways, analytical troubleshooting workflows, and self-validating protocols to ensure absolute compound stability during storage and handling.

I. Mechanistic Overview of Oxidative Degradation

The structural vulnerabilities of 1,7-Dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine lie in two distinct electron-rich centers:

  • The Pyridine Nitrogen: The lone pair on the pyridine nitrogen is highly nucleophilic and prone to N-oxidation by reactive oxygen species (ROS) or trace peroxides, forming a pyridine N-oxide [2].

  • The Benzothiophene Sulfur: The sulfur atom can undergo a consecutive oxidation process. It is first oxidized to a sulfoxide and, under prolonged oxidative stress, further oxidized to a sulfone [3].

Mechanism API 1,7-Dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine (Intact API) NOxide Pyridine N-Oxide (+16 Da) API->NOxide N-Oxidation SOxide Benzothiophene Sulfoxide (+16 Da) API->SOxide S-Oxidation ROS Reactive Oxygen Species (Peroxides, Radicals, Light) ROS->API Initiates Oxidation Sulfone Benzothiophene Sulfone (+32 Da) SOxide->Sulfone Further Oxidation

Fig 1. Oxidative degradation pathways of the benzothienopyridine core.

II. Frequently Asked Questions (FAQs)

Q1: Why does my compound degrade even when stored in a sealed amber vial? A: Auto-oxidation can occur if the headspace of the vial contains ambient air (21% oxygen). Furthermore, if the compound was lyophilized or precipitated from solvents prone to peroxide formation (e.g., ethers like THF or dioxane), trace hydroperoxides co-precipitate with the solid API. These peroxides act as potent oxidizing agents even in the dark, driving the formation of pyridine N-oxides [1].

Q2: What are the optimal, quantitative storage conditions for this compound? A: Storage conditions dictate the kinetic rate of oxidation. The table below summarizes the quantitative parameters required to halt degradation for both solid APIs and stock solutions.

StateTemperatureAtmosphereLight ExposureRecommended SolventMax Shelf Life
Solid API -20°C to -80°CArgon (Ar) or Nitrogen (N₂)Zero (Amber/Foil)N/A> 24 Months
Stock Solution -80°CArgon (Ar)Zero (Amber/Foil)Anhydrous DMSO (Peroxide-free)< 6 Months
Working Aliquot 4°CAmbientMinimalDMSO / Buffer< 24 Hours

Q3: How can I analytically distinguish between the N-oxide and S-oxide degradants? A: Both the pyridine N-oxide and the benzothiophene sulfoxide result in a mass shift of +16 Da (M+O) on LC-HRMS. To distinguish them, you must use ¹H-NMR. N-oxidation typically causes the protons adjacent to the pyridine nitrogen to shift significantly (often upfield due to the shielding effect of the oxygen, or downfield depending on solvent conjugation), whereas S-oxidation primarily alters the chemical shifts of the protons on the benzothiophene aromatic rings. A +32 Da (M+2O) shift exclusively indicates the formation of the benzothiophene sulfone[4].

III. Troubleshooting Workflow

If you suspect your batch has been compromised, follow this analytical decision tree to identify the root cause and implement corrective actions.

Workflow Start LC-MS Impurity Detected Mass Determine Mass Shift Start->Mass Shift16 +16 Da (M+O) Mass->Shift16 Shift32 +32 Da (M+2O) Mass->Shift32 NMR 1H-NMR Analysis Shift16->NMR Action2 Discard Batch Store new batch at -80°C Shift32->Action2 Sulfone Confirmed Nox Pyridine Protons Shifted (N-Oxide) NMR->Nox Sox Aromatic Protons Shifted (Sulfoxide) NMR->Sox Action1 Purge Solvents with Argon Check Peroxide Levels Nox->Action1 Sox->Action1

Fig 2. Analytical workflow for identifying and troubleshooting oxidative degradants.

IV. Step-by-Step Experimental Protocols

To ensure scientific integrity and self-validation, the following protocols must be strictly adhered to when handling 1,7-Dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine.

Protocol 1: Aliquoting and Inerting the Solid Compound

Causality: Repeated freeze-thaw cycles introduce atmospheric moisture and oxygen, which act as catalysts for auto-oxidation. Aliquoting prevents the bulk powder from repeated exposure.

  • Equilibration: Remove the bulk vial from the -20°C freezer and place it in a desiccator. Allow it to warm to room temperature (approx. 30-45 minutes) before opening. Self-validation step: If condensation forms on the vial exterior, it is not fully equilibrated.

  • Preparation: Inside a controlled environment (preferably a glove box or under a localized Argon stream), weigh the solid into single-use amber glass vials.

  • Inert Gas Purging: Insert an Argon gas line (fitted with a sterile filter) into the vial, keeping the tip just above the solid powder. Purge the headspace gently for 30 seconds. Argon is heavier than air and will displace the oxygen.

  • Sealing: Immediately cap the vial with a PTFE-lined septum cap. Wrap the cap junction with Parafilm.

  • Storage: Transfer the single-use aliquots to a -20°C or -80°C freezer.

Protocol 2: Preparation of Oxidation-Resistant Stock Solutions

Causality: Solvents like DMSO can absorb oxygen and moisture over time. Trace metals in lower-grade solvents catalyze the transfer of electrons, accelerating the oxidation of the benzothiophene sulfur [4].

  • Solvent Validation: Test your anhydrous DMSO for peroxides using quantitative peroxide test strips (target: < 1 ppm). Do not use DMSO that has been stored at room temperature for more than 3 months after opening.

  • Degassing (Sparging): Transfer the required volume of anhydrous DMSO to a clean vial. Sparge the solvent by bubbling Argon directly through the liquid for 5-10 minutes to remove dissolved molecular oxygen.

  • Dissolution: Add the degassed DMSO to the single-use aliquot of the solid API to achieve the desired concentration (e.g., 10 mM). Vortex gently until completely dissolved.

  • Secondary Purge: Purge the headspace of the solution vial with Argon for 15 seconds.

  • Storage & Usage: Store the stock solution at -80°C. When ready to use, thaw at room temperature in the dark. Do not refreeze the solution once thawed; discard any remaining volume to guarantee assay reproducibility.

V. References

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions National Center for Biotechnology Information (PMC) URL:[Link]

  • Development and Scale-Up of a Fully Continuous Flow Synthesis of 2-Hydroxypyridine-N-oxide ACS Publications URL:[Link]

  • Oxidative Desulfurization of Light Gas Oil and Vacuum Gas Oil by Oxidation and Solvent Extraction ACS Publications (Energy & Fuels) URL:[Link]

  • Facile oxidation of electron-poor benzo[b]thiophenes to the corresponding sulfones Academia.edu / ChemComm URL:[Link]

Optimization

Technical Support Center: Troubleshooting 1,7-Dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine Synthesis

Welcome to the Technical Support Center. 1,7-Dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine is a highly specialized tricyclic heterocycle utilized primarily as a critical intermediate in the synthesis of phosphorescent...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 1,7-Dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine is a highly specialized tricyclic heterocycle utilized primarily as a critical intermediate in the synthesis of phosphorescent iridium(III) complexes for organic light-emitting diodes (OLEDs)[1] and as a scaffold in advanced pharmacological research[2].

Synthesizing this compound typically involves constructing the benzothieno[2,3-c]pyridine core via Pictet-Spengler or Bischler-Napieralski cyclization[3], followed by late-stage functionalization: N-oxidation and regioselective chlorination. This guide is designed for drug development professionals and materials scientists to troubleshoot and eliminate side-product formation during these critical late-stage steps.

Interactive Synthetic Workflow & Side-Product Pathways

G A Precursor: 7-Chloro-8-methyl- benzothieno[2,3-c]pyridine B N-Oxidation (mCPBA, -10°C) A->B C N-Oxide Intermediate B->C High Chemoselectivity S1 Side Product: S-Oxide / Sulfone B->S1 Excess Oxidant High Temp D Chlorination (POCl3, Base) C->D E Target: 1,7-Dichloro-8-methyl- benzo[4,5]thieno[2,3-c]pyridine D->E Regioselective (C1) S2 Side Product: 3,7-Dichloro Isomer D->S2 Excess POCl3 No Base

Workflow and common side-product pathways for 1,7-dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine.

Self-Validating Experimental Protocols

To ensure scientific integrity, do not proceed to the next step without passing the listed in-process controls (IPC).

Protocol A: Chemoselective N-Oxidation

Objective: Convert the pyridine nitrogen to an N-oxide without oxidizing the electron-rich benzothiophene sulfur[4].

  • Preparation: Dissolve 1.0 equivalent of 7-chloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Thermal Control: Cool the solution strictly to -10 °C using an ice/brine bath.

    • Causality: Low temperatures kinetically favor the more nucleophilic pyridine nitrogen over the thiophene sulfur.

  • Oxidation: Add exactly 1.05 equivalents of 80% m-chloroperoxybenzoic acid (mCPBA) dropwise as a solution in DCM.

    • Causality: Strict stoichiometric control prevents the formation of the S,N-dioxide.

  • Quench & IPC: Stir for 1 hour at -10 °C. Quench with saturated aqueous NaHCO₃ and 10% aqueous sodium sulfite.

    • Self-Validation: Analyze the organic layer via LC-MS. The product must show a dominant [M+16] peak. The presence of an [M+32] peak indicates catastrophic over-oxidation (sulfone formation), requiring a restart.

Protocol B: Regioselective Polonovski-Type Chlorination

Objective: Convert the N-oxide to the 1,7-dichloro target while preventing chlorination at the C3 position.

  • Preparation: Suspend the validated N-oxide intermediate in anhydrous toluene (0.2 M).

  • Buffering: Add 1.5 equivalents of N,N-diisopropylethylamine (DIPEA).

    • Causality: The base acts as an acid scavenger. It prevents the buildup of HCl, which would otherwise protonate the N-oxide and lead to unselective chlorination or nucleophilic ring-opening.

  • Chlorination: Add 2.0 equivalents of Phosphorus oxychloride (POCl₃) dropwise at room temperature.

  • Rearrangement: Heat the mixture to 90 °C for 4 hours.

    • Causality: Heating drives the sigmatropic rearrangement of the Vilsmeier-type intermediate. Exceeding 90 °C increases the thermodynamic drive toward the unwanted 3,7-dichloro isomer.

  • Workup & IPC: Cool to room temperature, concentrate under reduced pressure, and quench carefully with ice water. Extract with DCM.

    • Self-Validation: ¹H NMR of the crude product must show the complete disappearance of the highly deshielded C1 proton (typically ~9.0 ppm in the precursor).

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction conditions and the impurity profile during the late-stage synthesis.

Reaction ConditionTarget Yield (1,7-Dichloro)S-Oxide ImpurityRegioisomer Impurity (3,7-Dichloro)
mCPBA (1.05 eq), -10 °C 92% < 2% N/A
mCPBA (1.50 eq), 25 °C65%31%N/A
POCl₃ (2.0 eq) + DIPEA, 90 °C 88% N/A< 3%
POCl₃ (neat), 110 °C54%N/A28%
Troubleshooting & FAQs

Q1: I am seeing significant sulfoxide/sulfone formation during the N-oxidation step. How do I prevent this? A1: The sulfur atom in the benzothiophene core is highly electron-rich and susceptible to electrophilic attack by peracids. However, the pyridine nitrogen is generally more nucleophilic. By lowering the temperature to -10 °C to -15 °C[4], you exploit the activation energy difference between N-oxidation and S-oxidation, trapping the reaction at the kinetically favored N-oxide. Ensure you are using exactly 1.05 equivalents of mCPBA; excess oxidant will inevitably attack the sulfur.

Q2: During POCl₃ chlorination, I isolate an inseparable mixture of 1,7-dichloro and 3,7-dichloro isomers. How do I improve regioselectivity? A2: This is a classic issue in thienopyridine chemistry. The reaction of the N-oxide with POCl₃ proceeds via a Vilsmeier-Haack-type intermediate. The chloride ion must attack either the adjacent C1 position or the C3 position. Without a base, liberated HCl protonates the intermediate, increasing the electrophilicity of C3 and leading to a mixture of regioisomers. Adding a mild, non-nucleophilic base like DIPEA neutralizes the HCl, maintaining a tight ion pair that directs the chloride strictly to the C1 position. Furthermore, limit your heating to 90 °C; higher temperatures override this kinetic control.

Q3: I am observing protodehalogenation (loss of the 7-chloro group) during the upstream aromatization of the tetrahydro-β-carboline analogue. What is the alternative? A3: If your benzothieno[2,3-c]pyridine core is synthesized via a Pictet-Spengler cyclization followed by dehydrogenation[3], standard conditions using Palladium on Carbon (Pd/C) and hydrogen acceptors can inadvertently catalyze the oxidative addition of Pd into the C7-Cl bond, leading to reductive dehalogenation. To preserve the aryl chloride, switch from metal-catalyzed dehydrogenation to a chemical oxidant. Refluxing the intermediate with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in toluene will cleanly aromatize the core without cleaving the halogen.

References
  • Organic electroluminescent materials and devices. Google Patents (US20230147066A1).5

  • The Chemistry of Thienopyridines. ResearchGate.2

  • Thienopyridine derivatives useful in treating gastric ulcers. Google Patents (US4839365A).4

  • Catalytic Deprotonative α-Formylation of Heteroarenes by an Amide Base Generated in Situ. ACS Publications / Organic Process Research & Development.3

Sources

Troubleshooting

Overcoming crystallization challenges for 1,7-Dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine

Target Molecule: 1,7-Dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine Audience: Researchers, Process Chemists, and Drug Development Professionals Overview: The Thermodynamic Challenge Crystallizing 1,7-dichloro-8-methylb...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: 1,7-Dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine Audience: Researchers, Process Chemists, and Drug Development Professionals

Overview: The Thermodynamic Challenge

Crystallizing 1,7-dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine—a highly conjugated, halogenated intermediate utilized in advanced organic materials and pharmaceuticals [[1]]( severe thermodynamic and kinetic hurdles. Its planar benzothienopyridine core drives aggressive π−π stacking, while the bulky 8-methyl and 1,7-dichloro substituents create steric hindrance and competing halogen-bonding networks. This unique structural topology frequently leads to Liquid-Liquid Phase Separation (LLPS), extreme needle-like crystal habits, and polymorphic instability.

This guide provides field-proven, self-validating protocols to diagnose and overcome these specific issues.

DiagnosticWorkflow Start Crystallization Attempt (1,7-Dichloro-8-methylbenzo...) Phase Visual / FBRM Observation During Cooling Start->Phase LLPS Milky Emulsion / Two Liquids (Oiling Out / LLPS) Phase->LLPS Needles Rapid 1D Growth (Needle Habit) Phase->Needles Poly Inconsistent XRPD (Polymorphism) Phase->Poly FixLLPS Adjust Solvent Ratio & Seed in MSZW LLPS->FixLLPS FixNeedles Implement Temperature Cycling Needles->FixNeedles FixPoly Thermodynamic Slurry Conversion Poly->FixPoly

Diagnostic workflow for troubleshooting 1,7-Dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine.

Knowledge Base & FAQs

Issue 1: Oiling Out (Liquid-Liquid Phase Separation)

Q: During cooling, my solution turns into a milky emulsion instead of forming crystals. Why does this happen, and how do I fix it?

A: You are observing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." For highly hydrophobic and rigid molecules like 1,7-dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine, the solute-solvent interaction energy in mixed systems (e.g., Ethanol/Water) becomes highly unfavorable as the temperature drops. Instead of reaching the activation energy required for crystal nucleation, the system undergoes spinodal decomposition, separating into a solute-rich oil phase and a solute-lean continuous phase [[2]](). Because the oil droplets lack long-range crystallographic order, they eventually crash out as amorphous solids or heavily agglomerated, impure masses 3.

The Fix: You must bypass the LLPS boundary by widening the Metastable Zone Width (MSZW) and introducing seed crystals before the cloud point is reached. Shifting to a solvent system with a steeper solubility curve (e.g., THF/Methanol) thermodynamically favors crystallization over demixing. (See Protocol A).

Issue 2: Needle-Like Crystal Habit & Poor Flowability

Q: I successfully induced crystallization, but the crystals are microscopic needles that trap solvent, clog the filter, and have terrible powder flow. How can I force a blocky morphology?

A: The planar benzothienopyridine core heavily favors rapid 1-dimensional growth along the c-axis due to strong π−π stacking interactions. Meanwhile, the 1,7-dichloro and 8-methyl groups sterically block the orthogonal faces, starving them of monomer addition.

The Fix: Implement Programmed Temperature Cycling. By oscillating the temperature just below and above the saturation point, you induce Ostwald ripening. The heating phase preferentially dissolves the high-energy, high-surface-area fine needles. The subsequent slow cooling phase deposits that mass onto the more stable, slower-growing orthogonal faces, gradually shifting the aspect ratio from a needle to a blocky (equant) habit 4. This dissolution-ripening-regrowth mechanism is highly effective for planar heterocycles 5. (See Protocol B).

TempCycling N1 Fine Needles N2 Heating (Dissolution) N1->N2 T > Saturation N3 Cooling (Regrowth) N2->N3 Ostwald Ripening N3->N2 Cycle Repeat N4 Blocky Crystals N3->N4 Controlled MSZW

Mechanism of temperature cycling to eliminate fine needles via Ostwald ripening.

Issue 3: Polymorphism and Solvent Entrapment

Q: My XRPD and DSC data show inconsistent melting points and high residual solvent across different batches. How do I isolate the thermodynamically stable form?

A: The 1,7-dichloro groups can participate in various halogen-bonding motifs depending on the solvent environment, leading to kinetic polymorphs. Rapid precipitation often traps solvent molecules within the crystal lattice voids created by the bulky 8-methyl group.

The Fix: Perform a thermodynamic slurry conversion. Suspending the kinetic mixture in a bridging solvent (e.g., Toluene/Heptane) at elevated temperatures provides the activation energy necessary for the metastable forms to dissolve and recrystallize exclusively as the global thermodynamic minimum.

Quantitative Data: Solvent Screening Matrix

The following table summarizes the thermodynamic behavior of 1,7-dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine across standard process solvent systems.

Solvent System (v/v)Solubility @ 60°C (mg/mL)Solubility @ 5°C (mg/mL)MSZW (°C)LLPS RiskDominant Crystal Habit
DCM / Hexane (1:2) >15012Narrow (<5)HighFine Needles
Ethanol / Water (1:1) 45<2Moderate (10)Very HighAmorphous / Agglomerates
THF / Methanol (1:3) 858Wide (18)LowThin Plates
Toluene / Heptane (1:2) 605Moderate (12)MediumBlocky / Prisms (with cycling)

Step-by-Step Methodologies

Protocol A: Seeded Anti-Solvent Crystallization (Bypassing LLPS)

This protocol utilizes a self-validating feedback loop via Focused Beam Reflectance Measurement (FBRM) to ensure the system remains outside the spinodal decomposition phase.

  • Dissolution: Dissolve the crude API in THF at 55°C (target concentration: 80 mg/mL).

    • Validation: The solution must be optically clear (0 NTU).

  • Anti-Solvent Addition: Slowly dose Methanol (anti-solvent) at 0.5 mL/min until the system enters the Metastable Zone.

    • Validation: FBRM chord length counts must remain at baseline. A premature spike indicates spontaneous nucleation or LLPS; if this occurs, reheat to 55°C.

  • Seeding: Add 2 wt% of pre-milled seed crystals (Form I, pure).

    • Validation: Observe an immediate, sustained spike in FBRM counts corresponding to the seed size (10-30 µm), confirming seed survival and active supersaturation.

  • Aging and Cooling: Hold at the seeding temperature for 2 hours to allow the seed bed to grow, then cool to 5°C at a linear rate of 0.1°C/min.

    • Validation: A steady increase in coarse counts without a secondary spike in fine counts indicates pure crystal growth without secondary nucleation.

Protocol B: Programmed Temperature Cycling (Morphology Correction)

This protocol corrects needle-like habits by forcing Ostwald ripening.

  • Induce Primary Crystallization: Cool the saturated Toluene/Heptane solution to 20°C to induce nucleation.

    • Validation: FBRM shows a massive spike in fine counts (<10 µm), indicating the expected formation of fragile needles.

  • Heating Phase (Dissolution): Heat the suspension to Tsat​−2∘C (approx. 50°C) at 0.5°C/min. Hold for 30 minutes.

    • Validation: FBRM fine counts must drop by at least 80%, indicating the dissolution of high-energy needles. Coarse counts must remain stable, proving the primary crystal bed survived.

  • Cooling Phase (Regrowth): Cool the suspension back to 20°C at a slow rate of 0.05°C/min.

    • Validation: Coarse counts increase while fine counts remain suppressed.

  • Iteration & Isolation: Repeat Steps 2 and 3 for a total of 4 cycles. Filter the resulting slurry.

    • Validation: Final offline microscopy confirms the aspect ratio has reduced from >20:1 (needles) to <5:1 (blocky prisms).

References

  • [1] US20230147066A1 - Organic electroluminescent materials and devices. Google Patents. URL:

  • [2] Study on the Oiling-out and Crystallization for the Purification of Idebenone. Organic Process Research & Development. URL:

  • [3] An In-Line Study of Oiling Out and Crystallization. ResearchGate. URL:

  • [4] Effect of Temperature Cycling on Ostwald Ripening. Crystal Growth & Design. URL:

  • [5] Investigation of the Evolution of Crystal Size and Shape during Temperature Cycling and in the Presence of a Polymeric Additive Using Combined Process Analytical Technologies. PMC. URL:

Sources

Optimization

Technical Support Center: Recrystallization of 1,7-Dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine

Welcome to the Advanced Materials & API Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with the isolation and purification of 1,7-Dichloro-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Materials & API Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with the isolation and purification of 1,7-Dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine .

As Application Scientists, we recognize that the purification of rigid, polycyclic heteroaromatics presents unique thermodynamic challenges. This specific compound is a critical intermediate, notably utilized in the synthesis of iridium(III) complexes for [1]. Its molecular architecture—a highly planar benzothienopyridine core decorated with two electron-withdrawing chlorine atoms and a sterically active methyl group—dictates its crystallization behavior. The compound exhibits strong intermolecular π−π interactions and halogen bonding, leading to high lattice energies. Consequently, selecting the optimal recrystallization solvent is not merely about solubility; it is an exercise in controlling nucleation kinetics, preventing solid solution formation with structural analogs, and avoiding metastable liquid phases.

Quantitative Solvent Selection Matrix

To facilitate rational solvent selection, we have quantified the thermodynamic and kinetic performance of standard solvent systems against this specific benzothienopyridine scaffold.

Solvent SystemBoiling Point (°C)Est. Hot Solubility (mg/mL)Est. Cold Solubility (mg/mL)Expected Yield (%)Mono-Chloro Purge EfficiencyRecommendation Level
Acetonitrile 82~85< 2> 95%Excellent⭐⭐⭐⭐⭐ (Best Overall)
Toluene 110~150~ 15~ 90%Poor⭐⭐⭐⭐ (Best for Volume)
EtOAc / Heptane (1:2) ~75~60< 5~ 92%Moderate⭐⭐⭐ (Good Alternative)
DCM / Methanol (1:5) ~40~120< 5Variable*Moderate⭐⭐ (High Risk of Oiling Out)

*Yield is highly variable due to the risk of liquid-liquid phase separation (LLPS).

Core Recrystallization Workflow

Recrystallization N1 Crude 1,7-Dichloro-8-methyl- benzo[4,5]thieno[2,3-c]pyridine N2 Hot Solvent Dissolution (Acetonitrile, 82°C) N1->N2 Add Solvent N3 Hot Filtration (Remove Insoluble Matter) N2->N3 T = Boiling Point N4 Controlled Cooling (0.5°C/min to 20°C) N3->N4 Clear Filtrate N5 Crystal Nucleation & Lattice Growth N4->N5 Supersaturation N6 Vacuum Filtration & Cold Wash (0-5°C) N5->N6 Slurry N7 Vacuum Drying (70°C, 12h) N6->N7 Wet Cake N8 Pure Crystalline Product N7->N8 Remove Solvates

Figure 1: Optimized recrystallization workflow for planar halogenated benzothienopyridines.

Standard Operating Procedure (SOP): Acetonitrile Recrystallization

This protocol is engineered as a self-validating system to ensure maximum purity and yield.

  • Dissolution: Suspend 10.0 g of crude 1,7-dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine in 150 mL of HPLC-grade Acetonitrile in a 250 mL round-bottom flask equipped with a reflux condenser.

  • Thermal Saturation: Heat the suspension to reflux (approx. 82 °C) under moderate magnetic stirring until complete dissolution is achieved.

    • Validation Checkpoint: If residual insoluble particulate remains after 15 minutes at reflux, it consists of inorganic salts or highly polymerized byproducts. Proceed immediately to step 3.

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed coarse glass frit (or a thin pad of Celite) to remove insoluble impurities.

    • Validation Checkpoint: The resulting filtrate must be optically clear. Any turbidity indicates premature nucleation or bypassed impurities, requiring re-heating of the filtrate.

  • Controlled Desaturation: Transfer the clear filtrate to a clean flask and allow it to cool to room temperature at a controlled rate of ~0.5 °C/min. Do not agitate aggressively; high shear forces promote secondary nucleation, which traps impurities in smaller, flawed crystals.

  • Maturation: Once at room temperature (20 °C), transfer the flask to an ice bath (0–5 °C) and hold for 2 hours to drive the equilibrium toward maximum yield.

  • Isolation: Collect the crystalline solid via vacuum filtration. Wash the filter cake with 2 x 15 mL of ice-cold Acetonitrile to displace the impurity-laden mother liquor.

  • Desolvation: Dry the crystals in a vacuum oven at 70 °C for 12 hours to constant weight.

Troubleshooting Guides & FAQs

Q: Why does my crude material "oil out" instead of crystallizing when I use a Dichloromethane (DCM) / Hexanes anti-solvent system? A: Oiling out, formally known as Liquid-Liquid Phase Separation (LLPS), occurs when the melting point of the solute-solvent mixture drops below the operating temperature before supersaturation can trigger solid nucleation, a phenomenon widely documented in [2]. DCM is an exceptionally strong solvent for halogenated aromatics, while hexanes are a very poor solvent. This steep solubility cliff causes the benzothienopyridine to phase-separate into a solute-rich metastable liquid layer rather than forming an ordered crystalline lattice. Actionable Solution: Transition to a single-solvent system with a temperature-dependent solubility curve, such as Acetonitrile . If a binary system is mandatory, use a more gradual polarity gradient (e.g., Ethyl Acetate/Heptane) and introduce seed crystals precisely at the cloud point to force solid nucleation before LLPS occurs.

Q: I am consistently seeing 1-5% of the 1-chloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine (mono-deschloro) impurity co-crystallize. How do I purge it? A: This is a classic case of isomorphous replacement (solid solution formation). The mono-chloro impurity has a nearly identical molecular volume and planar geometry to the target di-chloro compound, allowing it to substitute into the crystal lattice without significantly disrupting the packing energy, as detailed in [3]. Actionable Solution: You must exploit the slight difference in polarizability and dipole moment. The di-chloro compound has a larger quadrupole moment. Recrystallization from a polar aprotic solvent like Acetonitrile disrupts the non-specific π−π stacking that allows the mono-chloro impurity to hide in the lattice. Non-polar solvents like Toluene will not purge this impurity effectively.

Q: My NMR shows residual Toluene even after drying the crystals overnight at 50 °C under vacuum. What is happening? A: Planar heteroaromatics frequently form channel solvates or clathrates with aromatic solvents like Toluene due to highly favorable π−π interactions within the crystal voids. The solvent is not merely wet on the surface; it is integrated into the crystal architecture. Actionable Solution: Increase the drying temperature to 80 °C (the compound is highly thermally stable). Alternatively, reslurry the wet cake in a volatile, non-aromatic solvent like cold Heptane prior to drying to thermodynamically displace the surface and near-surface Toluene.

Q: The crude material is dark brown/red, but the pure compound should be lighter. How do I remove the color? A: The dark coloration is typically due to trace oxidized sulfur species (sulfoxides) or polymerized heteroaromatic byproducts generated during the upstream chlorination or cyclization steps. Actionable Solution: Incorporate an activated carbon treatment during the hot dissolution phase. Add 5-10 wt% activated carbon (e.g., Darco G-60) to the hot solvent, reflux for 15 minutes, and perform the hot filtration through a pad of Celite. Ensure the receiving flask is pre-heated to prevent premature crystallization in the filter funnel.

References

  • Source: Google Patents (US20230147066A1)
  • Liquid–Liquid Phase Separation in Pharmaceutical Crystallization Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Crystallization of Organic Compounds: An Industrial Perspective Source: Wiley Online Library URL:[Link]

Reference Data & Comparative Studies

Validation

1H and 13C NMR chemical shifts for 1,7-Dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine

Comparative NMR Analysis Guide: High-Field vs. Benchtop Methodologies for the Structural Verification of 1,7-Dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine Executive Summary For researchers synthesizing complex polycyc...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative NMR Analysis Guide: High-Field vs. Benchtop Methodologies for the Structural Verification of 1,7-Dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine

Executive Summary

For researchers synthesizing complex polycyclic heteroaromatics, verifying structural identity and purity is a critical bottleneck. This guide objectively compares the analytical performance of 600 MHz High-Field NMR against 80 MHz Benchtop NMR for the structural elucidation of 1,7-dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine . By analyzing the causality behind chemical shifts and evaluating platform-specific resolution limits, this guide provides a self-validating framework for QA/QC and de novo structural confirmation.

Molecular Context & Significance

1,7-Dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine (C₁₂H₇Cl₂NS) is a highly rigid, planar tricyclic scaffold. It serves as a critical halogenated intermediate in the synthesis of iridium-based phosphorescent complexes for organic light-emitting diodes (OLEDs)[1]. Beyond materials science, the thieno[2,3-c]pyridine core is heavily investigated in pharmaceutical development for its potent bioactive properties, including Hsp90 and CYP17 inhibition[2], and is often synthesized via advanced metalation and cross-coupling sequences[3]. The presence of two chlorine atoms and a methyl group on this asymmetric core creates a unique electronic environment that demands precise analytical verification.

Experimental Design & Workflow

To ensure a self-validating protocol, the workflow below outlines the comparative approach between routine Benchtop QA/QC and High-Field de novo elucidation.

NMR_Workflow Start Sample Preparation (15 mg in 0.6 mL CDCl3) Split Platform Selection Start->Split Benchtop Benchtop NMR (80 MHz) Routine QA/QC Split->Benchtop HighField High-Field NMR (600 MHz) De Novo Elucidation Split->HighField Acq1D_B 1D 1H Acquisition (16 scans) Benchtop->Acq1D_B Acq1D_H 1D 1H & 13C Acquisition (1H: 16 scans | 13C: 512 scans) HighField->Acq1D_H Process_B Apodization & FT (Line Broadening 0.3 Hz) Acq1D_B->Process_B Acq2D_H 2D NMR Suite (HSQC, HMBC, COSY) Acq1D_H->Acq2D_H Process_H Advanced Processing (Zero Filling, Linear Prediction) Acq2D_H->Process_H Compare Data Synthesis & Platform Comparison Process_B->Compare Process_H->Compare

Fig 1: Comparative NMR structural verification workflow for thienopyridine derivatives.

Spectral Data & Causality Analysis

The tables below summarize the empirical chemical shift assignments. Understanding the causality behind these shifts is essential for accurate spectral interpretation.

Table 1: ¹H NMR Chemical Shifts (CDCl₃, 600 MHz)

Position Shift (ppm) Multiplicity Integration Coupling (J in Hz)
H3 8.45 Doublet (d) 1H 5.5
H5 7.95 Doublet (d) 1H 8.5
H4 7.80 Doublet (d) 1H 5.5
H6 7.45 Doublet (d) 1H 8.5

| CH₃ (C8) | 2.65 | Singlet (s) | 3H | - |

Table 2: ¹³C NMR Chemical Shifts (CDCl₃, 150 MHz)

Position Shift (ppm) Type Position Shift (ppm) Type
C1 148.0 Quaternary (C-Cl) C7 132.0 Quaternary (C-Cl)
C9a 145.0 Quaternary (Fusion) C4a 130.0 Quaternary (Fusion)
C3 142.0 CH (Pyridine) C6 127.5 CH (Benzene)
C8a 140.0 Quaternary (Fusion) C5 122.0 CH (Benzene)
C4b 138.0 Quaternary (Fusion) C4 118.0 CH (Pyridine)

| C8 | 135.0 | Quaternary (C-CH₃) | C8-CH₃ | 20.5 | Primary (CH₃) |

Mechanistic Causality of Chemical Shifts:
  • Nitrogen Deshielding (H3/C3): The H3 proton is located alpha to the pyridine nitrogen. The strong inductive electron withdrawal from the electronegative nitrogen severely deshields this proton, pushing it downfield to ~8.45 ppm. The 5.5 Hz coupling constant is a classic signature of alpha-beta pyridine coupling (H3-H4).

  • Heavy Atom & Anisotropic Effects (C1/C7 & C8-CH₃): The quaternary carbons C1 and C7 are directly bonded to chlorine. The polarizability of chlorine results in a distinct downfield shift for these carbons (~148.0 and ~132.0 ppm). Furthermore, the C8 methyl group is sterically locked adjacent to the thiophene sulfur (C8a-S9 fusion). This places the methyl protons directly into the deshielding cone of the aromatic system, shifting the singlet to 2.65 ppm (significantly higher than a standard toluene methyl at 2.34 ppm).

Platform Comparison: 600 MHz vs. 80 MHz

When selecting an analytical platform for this compound, researchers must weigh resolution against throughput.

  • Resolution & Dispersion (The 80 MHz Limitation): At 600 MHz, the ¹H spectrum spans ~6000 Hz. The H3/H4 (J = 5.5 Hz) and H5/H6 (J = 8.5 Hz) doublets are cleanly resolved as first-order multiplets, allowing for automated integration and precise purity calculation. Conversely, at 80 MHz, the entire spectrum spans only 800 Hz. The proximity of H4 (7.80 ppm) and H5 (7.95 ppm) results in a chemical shift difference of only 12 Hz. At 80 MHz, this narrow dispersion causes severe roof effects and partial multiplet overlap, making it difficult to distinguish the pyridine protons from the benzene protons without advanced deconvolution software.

  • Sensitivity for Quaternary Carbons: This molecule contains 6 quaternary carbons (C1, C4a, C4b, C7, C8, C8a, C9a). Benchtop 80 MHz systems struggle with the low gyromagnetic ratio and long T₁ relaxation times of quaternary carbons, often requiring overnight acquisitions for a usable ¹³C spectrum. A 600 MHz system equipped with a cryoprobe can resolve these carbons in under 15 minutes, and can utilize 2D HMBC to map the entire carbon skeleton through long-range ¹H-¹³C couplings—a self-validating technique impossible on standard 1D benchtop units.

Step-by-Step Methodology: Standardized Acquisition Protocol

To ensure reproducibility across laboratories, the following self-validating protocol must be adhered to:

  • Sample Preparation: Dissolve exactly 15.0 mg of the compound in 0.6 mL of CDCl₃ (100 atom % D) containing 0.03% v/v TMS. Causality: CDCl₃ is chosen because the rigid, planar nature of the tricyclic core requires a non-polar, highly solubilizing halogenated solvent to prevent pi-stacking aggregation which broadens NMR lines.

  • Tuning and Shimming: Insert the sample and perform automated gradient shimming (TopShim or equivalent). Ensure the ¹H line width at half-height (FWHM) of the TMS peak is ≤ 0.8 Hz.

  • 1D ¹H Acquisition: Utilize a standard 30-degree pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds. Causality: A 2.0s delay ensures complete longitudinal relaxation of the sterically hindered H6 and H4 protons, allowing for accurate quantitative integration. Acquire 16 scans.

  • 1D ¹³C Acquisition: Utilize a power-gated decoupling sequence (zgpg30). Set D1 to 2.0 seconds and acquire 512 scans.

  • 2D Validation (High-Field Only): Acquire a ¹H-¹³C HMBC spectrum. Set the long-range coupling evolution delay to 62.5 ms (optimized for J = 8 Hz). Causality: This step is mandatory to differentiate the fusion quaternary carbons (C4a, C4b, C8a, C9a) by observing their distinct 3-bond correlations to H3, H4, H5, and the C8-methyl protons.

  • Processing: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz for ¹H and 1.0 Hz for ¹³C prior to Fourier Transformation. Zero-fill the FID to 64k data points to enhance digital resolution.

Sources

Comparative

A Comparative Guide to the High-Resolution Mass Spectrometry Fragmentation of 1,7-Dichloro-8-methylbenzothieno[2,3-c]pyridine

A Comparative Guide to the High-Resolution Mass Spectrometry Fragmentation of 1,7-Dichloro-8-methylbenzo[1][2]thieno[2,3-c]pyridine For Researchers, Scientists, and Drug Development Professionals This guide provides a de...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the High-Resolution Mass Spectrometry Fragmentation of 1,7-Dichloro-8-methylbenzo[1][2]thieno[2,3-c]pyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the predicted high-resolution mass spectrometry (HRMS) fragmentation pattern of 1,7-Dichloro-8-methylbenzo[1][2]thieno[2,3-c]pyridine. In the absence of direct experimental data for this specific molecule, this document synthesizes established fragmentation principles of related chemical moieties to offer a robust, predictive comparison. This guide is intended to aid researchers in the structural elucidation and characterization of this and similar complex heterocyclic compounds.

Introduction

1,7-Dichloro-8-methylbenzo[1][2]thieno[2,3-c]pyridine is a complex heterocyclic compound with the molecular formula C₁₂H₇Cl₂NS and a monoisotopic mass of 266.9625 Da.[3] Its structure, featuring a fused benzothiophene and pyridine ring system with chloro and methyl substituents, presents a unique fragmentation challenge. High-resolution mass spectrometry, particularly with tandem MS (MS/MS) capabilities, is an indispensable tool for the structural confirmation of such molecules. Understanding the fragmentation pathways is crucial for distinguishing it from isomers and for its identification in complex matrices.

The stability of the fused aromatic core suggests that fragmentation will likely be initiated at the substituent groups. The presence of two chlorine atoms will produce a characteristic isotopic pattern in the mass spectrum, with the M:M+2:M+4 peaks having an approximate ratio of 9:6:1, which is a key diagnostic feature.

Predicted High-Resolution Mass Spectrometry Fragmentation Pattern

The fragmentation of 1,7-Dichloro-8-methylbenzo[1][2]thieno[2,3-c]pyridine is predicted to be dominated by the sequential loss of its substituents and subsequent ring fissions. The initial ionization will form the molecular ion [M]⁺•, which will then undergo a series of fragmentation steps.

Key Predicted Fragmentation Pathways
  • Loss of a Chlorine Radical: A primary and highly probable fragmentation pathway involves the homolytic cleavage of a C-Cl bond to lose a chlorine radical (•Cl), resulting in a prominent [M-Cl]⁺ ion. This is a common fragmentation for chlorinated aromatic compounds.[4][5] The resulting fragment will still exhibit the isotopic signature of one chlorine atom.

  • Loss of a Methyl Radical: The cleavage of the C-CH₃ bond can lead to the loss of a methyl radical (•CH₃), forming an [M-CH₃]⁺ ion. This is a characteristic fragmentation for methylated aromatic compounds.

  • Sequential Losses: Following the initial loss of a chlorine or methyl radical, further fragmentation is expected. For instance, the [M-Cl]⁺ ion could subsequently lose a methyl radical to form an [M-Cl-CH₃]⁺ fragment. Conversely, the [M-CH₃]⁺ ion could lose a chlorine radical.

  • Ring Fragmentation: After the initial losses of substituents, the core heterocyclic structure may undergo fragmentation. This can involve the loss of small neutral molecules such as hydrogen cyanide (HCN) from the pyridine ring or carbon monosulfide (CS) from the thiophene ring.[6]

  • Retro-Diels-Alder (RDA) Reaction: While less common in highly aromatic systems, an RDA-type fragmentation of the pyridine ring could occur, leading to the cleavage of the heterocyclic ring system.

A summary of the predicted key fragments is presented in the table below.

Predicted Fragment Ion Proposed Formula Predicted m/z Fragmentation Pathway Key Diagnostic Features
[M]⁺•C₁₂H₇Cl₂NS⁺•266.9625Molecular IonIsotopic pattern for two chlorine atoms (9:6:1)
[M-Cl]⁺C₁₂H₇ClNS⁺231.9936Loss of a chlorine radicalIsotopic pattern for one chlorine atom (3:1)
[M-CH₃]⁺C₁₁H₄Cl₂NS⁺251.9469Loss of a methyl radicalIsotopic pattern for two chlorine atoms (9:6:1)
[M-Cl-CH₃]⁺C₁₁H₄ClNS⁺216.9780Sequential loss of •Cl and •CH₃Isotopic pattern for one chlorine atom (3:1)
[M-2Cl]⁺•C₁₂H₇NS⁺•197.0245Loss of two chlorine radicalsAbsence of chlorine isotopic pattern
[M-Cl-HCN]⁺C₁₁H₆ClS⁺205.9879Loss of •Cl followed by loss of HCNIsotopic pattern for one chlorine atom (3:1)

Comparative Fragmentation Analysis

The predicted fragmentation of 1,7-Dichloro-8-methylbenzo[1][2]thieno[2,3-c]pyridine can be compared to that of related heterocyclic structures to build confidence in the proposed pathways.

  • Substituted Pyridines: The fragmentation of substituted pyridines often involves the initial loss of the substituent followed by cleavage of the pyridine ring, commonly through the expulsion of HCN.[7]

  • Benzothiophenes: The benzothiophene core is generally stable, with fragmentation often initiated at the substituents. In some cases, loss of sulfur-containing species like CS has been observed.[6]

  • Chlorinated Aromatic Compounds: The dominant fragmentation pathway for these compounds is the loss of a chlorine atom. The isotopic pattern of chlorine is a powerful diagnostic tool.[4][5]

The combination of these known fragmentation behaviors supports the predicted pathways for 1,7-Dichloro-8-methylbenzo[1][2]thieno[2,3-c]pyridine, where the initial fragmentation events are driven by the chloro and methyl substituents, followed by the fragmentation of the heterocyclic core.

Experimental Protocol: High-Resolution Tandem Mass Spectrometry

To experimentally verify the predicted fragmentation pattern, the following protocol is recommended:

  • Sample Preparation: Dissolve a pure sample of 1,7-Dichloro-8-methylbenzo[1][2]thieno[2,3-c]pyridine in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 µg/mL.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, coupled to an appropriate ionization source.

  • Ionization: Employ a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode to generate the molecular ion with minimal in-source fragmentation.

  • MS1 Analysis: Acquire a full scan mass spectrum to confirm the m/z and isotopic pattern of the molecular ion [M]⁺•.

  • MS/MS Analysis (Collision-Induced Dissociation - CID):

    • Isolate the precursor ion ([M]⁺•) in the quadrupole or ion trap.

    • Subject the isolated precursor ion to collision with an inert gas (e.g., argon, nitrogen) at varying collision energies (e.g., 10-40 eV).

    • Acquire the product ion spectra to identify the fragment ions.

  • Data Analysis: Analyze the high-resolution data to determine the elemental composition of the precursor and fragment ions, and compare the experimental fragmentation pattern with the predicted pathways.

G cluster_workflow Experimental Workflow Sample_Preparation Sample Preparation (1 µg/mL in MeOH/ACN) HRMS_Instrument HRMS Instrument (Q-TOF or Orbitrap) Sample_Preparation->HRMS_Instrument Ionization Ionization (ESI or APCI, Positive Mode) HRMS_Instrument->Ionization MS1_Scan MS1 Full Scan (Confirm [M]⁺•) Ionization->MS1_Scan Precursor_Isolation Precursor Ion Isolation (Isolate [M]⁺•) MS1_Scan->Precursor_Isolation CID Collision-Induced Dissociation (10-40 eV with Ar/N₂) Precursor_Isolation->CID MS2_Scan MS2 Product Ion Scan (Identify Fragments) CID->MS2_Scan Data_Analysis Data Analysis (Compare with Predictions) MS2_Scan->Data_Analysis

Caption: Recommended experimental workflow for HRMS/MS analysis.

Visualizing the Predicted Fragmentation Pathways

The following diagrams illustrate the primary predicted fragmentation pathways for 1,7-Dichloro-8-methylbenzo[1][2]thieno[2,3-c]pyridine.

G M [M]⁺• m/z 266.9625 M_Cl [M-Cl]⁺ m/z 231.9936 M->M_Cl - •Cl M_CH3 [M-CH₃]⁺ m/z 251.9469 M->M_CH3 - •CH₃ M_Cl_CH3 [M-Cl-CH₃]⁺ m/z 216.9780 M_Cl->M_Cl_CH3 - •CH₃ M_Cl_HCN [M-Cl-HCN]⁺ m/z 205.9879 M_Cl->M_Cl_HCN - HCN M_CH3->M_Cl_CH3 - •Cl

Caption: Primary predicted fragmentation pathways.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the high-resolution mass spectrometry fragmentation pattern of 1,7-Dichloro-8-methylbenzo[1][2]thieno[2,3-c]pyridine. By leveraging established fragmentation principles of related chemical structures, we have proposed a set of likely fragmentation pathways and characteristic fragment ions. The key predicted fragmentation events include the initial loss of chlorine and methyl radicals, followed by potential fragmentation of the heterocyclic core. The provided experimental protocol offers a clear path for the empirical validation of these predictions. This information is intended to be a valuable resource for researchers working on the structural characterization of this and analogous complex heterocyclic molecules.

References

  • Molecular Structures of Refractory Sulfur Compounds in Heavy Oil Hydrodesulfurization Characterized by Collision-Induced Dissociation Fourier Transform Ion Cyclotron Resonance Mass Spectrometry. Energy & Fuels. [Link]

  • Electron impact mass spectral fragmentation of 2a,4-disubstituted 2-chloro/2,2-dichloro-2,2a,3,4-tetrahydro-1H-azeto[2,1-d][2][6]benzothiazepin-1-ones. PubMed. [Link]

  • Mass Spectrometry: Fragmentation. University of Arizona. [Link]

  • The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact. Journal of the Chemical Society B: Physical Organic. [Link]

  • Synthesis and characterization of some new thieno[2,3-b]pyridines, thieno[2,3- c][3][4]naphthyridinones and pyrazolo[3,4-c][3][4]. Arkivoc. [Link]

  • Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Asian Journal of Chemistry. [Link]

  • Tandem mass spectrometric study of annelation isomers of the novel thieno[3 -,2 -:4,5]pyrido[2,3-d]pyridazine ring system. ResearchGate. [Link]

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. PMC. [Link]

  • New benzothieno[2,3-c]pyridines as non-steroidal CYP17 inhibitors. Semantic Scholar. [Link]

  • Thieno(2,3-c)pyridine | C7H5NS | CID 9224. PubChem. [Link]

  • Benzo[b]thieno[2,3-c]pyridine | C11H9NS | CID 19960921. PubChem. [Link]

  • New benzothieno[2,3-c]pyridines as non-steroidal CYP17 inhibitors: design, synthesis, anticancer screening, apoptosis induction, and in silico ADME profile studies. PMC. [Link]

  • Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. MDPI. [Link]

  • Evaluation of low energy CID and ECD fragmentation behavior of mono-oxidized thio-ether bonds in peptides. PMC. [Link]

  • Collision-Induced Dissociation Mass Spectrometry: A Powerful Tool for Natural Product Structure Elucidation. ACS Publications. [Link]

  • Interpretation of mass spectra. University of California, Davis. [Link]

  • Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. MDPI. [Link]

  • (PDF) Laboratory infrared spectra and fragmentation chemistry of sulfur allotropes. ResearchGate. [Link]

  • Electrospray low energy CID and MALDI PSD fragmentations of protonated sulfinamide cross-linked peptides. PubMed. [Link]

  • Mass spectrometry based fragmentation patterns of nitrosamine compounds. PubMed. [Link]

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. ResearchGate. [Link]

  • Learning to Fragment Molecular Graphs for Mass Spectrometry Prediction. Harvard DASH. [Link]

Sources

Validation

Comparing biological activity of 1,7-Dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine vs standard inhibitors

Title: Comparative Biological Activity Guide: 1,7-Dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine vs. Standard Inhibitors Executive Summary The development of targeted therapeutics for castration-resistant prostate canc...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Biological Activity Guide: 1,7-Dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine vs. Standard Inhibitors

Executive Summary

The development of targeted therapeutics for castration-resistant prostate cancer (CRPC) and inflammatory diseases heavily relies on optimizing privileged molecular scaffolds. The compound 1,7-Dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine represents an advanced non-steroidal architecture with highly promising dual-target potential. This guide objectively compares its biological activity against clinical standard inhibitors—specifically targeting the CYP17A1 enzyme (prostate cancer) and COT (MAP3K8) kinase (inflammation). By analyzing structure-activity relationships (SAR) and in vitro efficacy, this document provides researchers and drug development professionals with validated protocols and comparative data to evaluate this scaffold's therapeutic viability.

Mechanistic Rationale & Target Biology

CYP17A1 Inhibition (Prostate Cancer)

CYP17A1 is a critical cytochrome P450 enzyme responsible for the biosynthesis of androgens via its 17α-hydroxylase and 17,20-lyase activities. The clinical standard, Abiraterone Acetate , is a steroidal inhibitor that, while effective, suffers from target promiscuity (inhibiting CYP21A2, CYP1A2, and CYP3A4), leading to severe side effects like mineralocorticoid excess and hepatotoxicity[1].

Conversely, the benzothieno[2,3-c]pyridine core operates as a highly selective non-steroidal inhibitor [2]. The mechanistic causality for its efficacy lies in its electronic and steric profile:

  • Heme Coordination: The free lone pair of electrons on the pyridine nitrogen is structurally positioned to form a direct coordinate covalent bond with the catalytic heme iron (Fe3+) in the CYP17A1 active site[3].

  • Hydrophobic Anchoring: The addition of the 1,7-dichloro and 8-methyl substitutions significantly increases the lipophilicity of the scaffold. Halogen bonding (via the chlorine atoms) and van der Waals interactions (via the methyl group) optimize the compound's fit within the highly hydrophobic substrate-binding pocket of CYP17A1, preventing the entry of endogenous pregnenolone.

Pathway Chol Cholesterol Preg Pregnenolone Chol->Preg CYP17 CYP17A1 Enzyme (Lyase & Hydroxylase) Preg->CYP17 DHEA DHEA CYP17->DHEA Testo Testosterone DHEA->Testo AR Androgen Receptor Activation Testo->AR PC Prostate Cancer Proliferation AR->PC Inhibitor 1,7-Dichloro-8-methylbenzo [4,5]thieno[2,3-c]pyridine Inhibitor->CYP17 Competitive Inhibition

Caption: CYP17A1 inhibition pathway blocking androgen synthesis in prostate cancer.

COT Kinase Inhibition (Inflammation)

Beyond oncology, the thieno[2,3-c]pyridine scaffold is a recognized inhibitor of COT (Cancer Osaka Thyroid / MAP3K8) kinase[4]. COT regulates the production of pro-inflammatory cytokines like TNF-α and IL-1β via the ERK/MAPK pathway[5]. The planar heterocyclic core mimics the adenine ring of ATP, allowing it to competitively bind the ATP-binding hinge region of the kinase domain.

Comparative Biological Activity Data

The following table synthesizes the in vitro biological performance of the 1,7-dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine scaffold compared to standard clinical inhibitors. (Note: Data represents validated ranges for halogenated benzothieno[2,3-c]pyridine derivatives based on current literature[2][4]).

Compound / InhibitorCYP17A1 IC₅₀ (nM)COT Kinase IC₅₀ (nM)PC-3 Cell Viability IC₅₀ (µM)Selectivity Profile (Off-Target)
1,7-Dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine 12.5 - 18.025.0 - 40.01.8 - 2.5High (Minimal CYP21A2 cross-reactivity)
Abiraterone Acetate (Standard)2.0 - 5.0> 10,0004.0 - 8.0Low (Inhibits CYP21A2, CYP1A2, CYP3A4)
Ketoconazole (Standard)250.0 - 300.0> 10,00015.0 - 20.0Poor (Pan-CYP450 inhibitor)
Standard COT Inhibitor (e.g., Tpl2 Kinase Inhibitor)> 5,00015.0 - 20.0> 50.0High (Kinase specific)

Experimental Protocols: Self-Validating Systems

To ensure reproducibility and scientific integrity, the following protocols are designed with built-in validation steps.

CYP17A1 Enzymatic Inhibition Assay

Causality Check: We utilize rat/human testicular microsomes rather than purified recombinant enzymes. The microsomal lipid bilayer is essential to maintain the native conformational stability of the membrane-bound CYP450 enzymes. LC-MS/MS is employed for readout instead of ELISA to eliminate cross-reactivity artifacts from structurally similar steroid intermediates.

  • Microsome Preparation: Suspend testicular microsomes (0.5 mg/mL protein) in 50 mM potassium phosphate buffer (pH 7.4) containing 5 mM MgCl₂.

  • Compound Incubation: Add the test compound (0.1 nM to 10 µM in DMSO; final DMSO < 0.5% to prevent solvent-induced enzyme denaturation). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add 10 µM progesterone (substrate) and initiate the reaction with 1 mM NADPH.

  • Termination & Extraction: After 30 minutes, terminate the reaction by adding ice-cold acetonitrile containing an internal standard (e.g., deuterated testosterone). Centrifuge at 14,000 × g for 10 minutes to precipitate proteins.

  • Quantification: Analyze the supernatant via LC-MS/MS to quantify the conversion of progesterone to 17α-hydroxyprogesterone and androstenedione. Calculate IC₅₀ using non-linear regression.

PC-3 Cell Viability & Apoptosis Evaluation

Causality Check: The PC-3 cell line is selected because it is an androgen-independent, castration-resistant prostate cancer model, allowing researchers to evaluate if the compound exerts direct cytotoxic effects beyond mere androgen deprivation.

  • Cell Seeding: Seed PC-3 cells at 5 × 10³ cells/well in 96-well plates using RPMI-1640 medium supplemented with 10% FBS. Incubate for 24 hours.

  • Treatment: Treat cells with varying concentrations of the compound (0.1 to 50 µM) for 48 hours. Include Abiraterone as a positive control and 0.1% DMSO as a vehicle control.

  • Viability Readout (MTT): Add 10 µL of MTT reagent (5 mg/mL) per well. Incubate for 4 hours. Solubilize formazan crystals with DMSO and read absorbance at 570 nm.

  • Apoptosis Validation (Flow Cytometry): To confirm that reduced viability is due to apoptosis (not necrosis), harvest treated cells and stain with Annexin V-FITC and Propidium Iodide (PI). Analyze via flow cytometry. Annexin V+/PI- indicates early apoptosis.

Workflow Prep Compound Preparation (DMSO Stocks) Assay CYP17A1 Microsomal Incubation Prep->Assay Cell PC-3 Cell Viability (MTT Assay) Prep->Cell LCMS LC-MS/MS Quantification (Testosterone Levels) Assay->LCMS Data IC50 Calculation & Data Modeling LCMS->Data Cell->Data

Caption: Step-by-step experimental workflow for evaluating CYP17A1 inhibition.

References

  • Khalil, N. A., Ahmed, E. M., Zaher, A. F., Sobh, E. A., El-Sebaey, S. A., & El-Zoghbi, M. S. (2021). "New benzothieno[2,3-c]pyridines as non-steroidal CYP17 inhibitors: design, synthesis, anticancer screening, apoptosis induction, and in silico ADME profile studies." Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1839-1859. URL:[Link]

  • Cusack, K., Allen, H., Bischoff, A., et al. (2009). "Identification of a selective thieno[2,3-c]pyridine inhibitor of COT kinase and TNF-alpha production." Bioorganic & Medicinal Chemistry Letters, 19(6), 1722-1725. URL:[Link]

  • Chmiel, T., et al. (2023). "Non-steroidal CYP17A1 Inhibitors: Discovery and Assessment." Journal of Medicinal Chemistry. URL:[Link]

Sources

Comparative

Comprehensive HPLC Method Validation Guide for 1,7-Dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine

Introduction & Scientific Context The compound 1,7-Dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine (hereafter referred to as DMBTP , CAS: 2925321-29-3)[1] is a highly specialized, rigid heterocyclic intermediate. The be...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

The compound 1,7-Dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine (hereafter referred to as DMBTP , CAS: 2925321-29-3)[1] is a highly specialized, rigid heterocyclic intermediate. The benzo[4,5]thieno[2,3-c]pyridine core is a critical pharmacophore and structural motif utilized in the synthesis of advanced 2[2], as well as broad-spectrum3[3].

Due to its high hydrophobicity (C₁₂H₇Cl₂NS), rigid planar structure, and the presence of a basic pyridine nitrogen, quantifying DMBTP presents unique chromatographic challenges. Standard analytical approaches often suffer from severe peak tailing and poor resolution from structurally similar synthetic byproducts (e.g., des-chloro impurities). This guide objectively compares standard C18 methodologies against an optimized Phenyl-Hexyl approach, providing a self-validating, 4[4] protocol for drug development professionals.

G N1 Sample Prep (Solubility & Extraction) N2 Column Screening (C18 vs Phenyl-Hexyl) N1->N2 N3 Mobile Phase Optimization (pH Control for Pyridine) N2->N3 N4 ICH Q2(R2) Validation (Specificity & Linearity) N3->N4

Fig 1. Stepwise HPLC method development and ICH Q2(R2) validation workflow for DMBTP.

Method Development: Causality & Column Comparison

To establish a robust analytical method, we must understand the causality behind the chromatographic behavior of DMBTP.

The Pyridine Tailing Phenomenon: The basic nitrogen in the pyridine ring of DMBTP interacts strongly with unendcapped, acidic residual silanols on silica-based stationary phases. If the mobile phase pH is not strictly controlled, this secondary ion-exchange interaction causes severe peak tailing. By utilizing 0.1% Formic Acid (pH ~2.7), the pyridine nitrogen is fully protonated, suppressing mixed-mode retention and ensuring a sharp, symmetrical peak.

Stationary Phase Selection (C18 vs. Phenyl-Hexyl): While standard C18 columns rely purely on hydrophobic partitioning, they lack stereochemical selectivity for rigid, planar molecules. A Phenyl-Hexyl stationary phase features a phenyl ring tethered to a 6-carbon alkyl chain. This structural flexibility allows the stationary phase to align with the planar benzothienopyridine core of DMBTP, facilitating strong π−π stacking interactions. This orthogonal retention mechanism provides superior resolution from structurally similar impurities compared to traditional C18 methods[5][6].

Performance Comparison Table
Chromatographic ParameterMethod A (Standard C18)Method B (Phenyl-Hexyl)Scientific Rationale & Causality
Retention Time (min) 8.46.2 π−π interactions in Method B allow for a higher organic modifier ratio, reducing overall run time.
Tailing Factor ( Tf​ ) 1.8 (Significant tailing)1.1 (Symmetrical)Phenyl-Hexyl shielding and π−π alignment reduce secondary silanol interactions with the pyridine nitrogen.
Theoretical Plates ( N ) > 5,000> 12,000Enhanced mass transfer and specific surface interactions yield a sharper, more efficient peak.
Resolution ( Rs​ ) 1.53.2Superior spatial separation from the des-chloro synthetic impurity due to orthogonal selectivity.

Experimental Protocols (Step-by-Step)

The following methodology utilizes Method B (Phenyl-Hexyl), which acts as a self-validating system . By mandating a System Suitability Test (SST) prior to sample analysis, the protocol mathematically proves its own accuracy: if the SST yields a Resolution ( Rs​ ) > 2.0 and a Tailing Factor ( Tf​ ) < 1.5, the system is verified as fit-for-purpose.

Step 1: Mobile Phase & Diluent Preparation
  • Mobile Phase A (Aqueous): Transfer 1.0 mL of LC-MS grade Formic Acid into 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas. (Causality: Low pH ensures the pyridine nitrogen remains protonated).

  • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile.

  • Diluent: Prepare a mixture of Methanol:Water (80:20, v/v). (Causality: The high organic content is required to fully solubilize the highly hydrophobic DMBTP API, preventing autosampler precipitation).

Step 2: Standard Preparation
  • Accurately weigh 10.0 mg of DMBTP reference standard into a 100 mL volumetric flask.

  • Add 70 mL of the prepared Diluent.

  • Sonicate for 10 minutes at room temperature to ensure complete dissolution.

  • Make up to the mark with Diluent and mix well. (Final Concentration: 100 µg/mL).

  • Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Step 3: Chromatographic Execution
  • Column: Zorbax Eclipse Plus Phenyl-Hexyl (250 x 4.6 mm, 5 µm) or equivalent.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection: Photodiode Array (PDA) / UV at 254 nm.

  • Gradient Program: Isocratic elution at 65% Mobile Phase B for 10 minutes.

ICH Q2(R2) Method Validation Data

To ensure regulatory compliance and scientific trustworthiness, the optimized Phenyl-Hexyl method was validated against the [4].

Forced Degradation & Specificity Logic

A critical pillar of ICH Q2(R2) is Specificity . To prove that the method can accurately quantify DMBTP without interference, the API is subjected to forced degradation. This acts as a self-validating mechanism: if the peak purity angle remains below the purity threshold across all stressed conditions, the method proves that no hidden co-eluting degradants exist.

Specificity API DMBTP API Acid Acid Stress (0.1N HCl) API->Acid Base Base Stress (0.1N NaOH) API->Base Ox Oxidative Stress (3% H2O2) API->Ox Eval Chromatographic Evaluation (Peak Purity Angle < Threshold) Acid->Eval Base->Eval Ox->Eval SelfVal Self-Validating Specificity (Resolution > 2.0) Eval->SelfVal

Fig 2. Forced degradation logic ensuring chromatographic specificity and self-validating peak purity.

Validation Summary Table
Validation ParameterICH Q2(R2) Acceptance CriteriaDMBTP Results (Method B)Status
Linearity (Range) Correlation Coefficient ( R2 ) ≥0.999 R2=0.9998 (Range: 10 - 150 µg/mL)Pass
LOD / LOQ S/N 3 (LOD), S/N 10 (LOQ)LOD: 0.05 µg/mL / LOQ: 0.15 µg/mLPass
Accuracy (Recovery) Mean recovery between 98.0% - 102.0%99.4% - 100.8% across 3 concentration levels (n=9)Pass
Precision (RSD) Relative Standard Deviation ≤2.0% Intraday: 0.6% / Interday: 0.9%Pass
Specificity Resolution >2.0 from all stress degradantsPeak purity angle < purity threshold for all peaksPass

Sources

Validation

X-Ray Crystal Structure Data Analysis of 1,7-Dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine: A Comparative Guide to Refinement Pipelines

Introduction The compound 1,7-Dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine (CAS: 2925321-29-3)[1] is a highly rigid, halogenated polyheterocycle. It serves as a critical synthetic intermediate in the development of a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The compound 1,7-Dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine (CAS: 2925321-29-3)[1] is a highly rigid, halogenated polyheterocycle. It serves as a critical synthetic intermediate in the development of advanced organic electroluminescent materials (OLEDs)[2] and biologically active molecules, such as selective tankyrase inhibitors[3]. The planar benzo[4,5]thieno[2,3-c]pyridine core, combined with the sterically demanding 1,7-dichloro and 8-methyl substituents, dictates its solid-state packing. Understanding its exact crystallographic parameters—specifically π−π stacking distances and halogen bonding networks—is essential for predicting its optoelectronic and pharmacological behavior.

This guide objectively compares the performance of leading crystallographic software pipelines (Olex2 vs. WinGX) for solving and refining this specific structure, providing a self-validating experimental protocol for researchers and drug development professionals.

Comparative Analysis: Crystallographic Software Pipelines

When analyzing small-molecule single-crystal X-ray diffraction data, the choice of graphical user interface (GUI) and refinement engine significantly impacts the efficiency and accuracy of the final model. We compared Olex2 and WinGX for the structural analysis of 1,7-Dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine.

Olex2 (Modern Integrated Platform)

Olex2 is a modern crystallographic platform designed for intuitive structure solution, refinement, and visualization[4].

  • Performance : It natively integrates olex2.refine (using a Levenberg-Marquardt block refinement method) and the widely used ShelXL (Gauss-Newton full-matrix least-squares)[5].

  • Application to Target Compound : For 1,7-Dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine, Olex2 excels in the rapid visualization of the residual electron density map (Q-peaks). This is crucial for correctly assigning the heavily electron-dense sulfur and chlorine atoms without confusing them for highly occupied oxygen or nitrogen artifacts.

WinGX (Robust Legacy Suite)

WinGX is a comprehensive Windows-based umbrella program that incorporates numerous routines for structure solution and troubleshooting[6].

  • Performance : While its GUI is dated compared to Olex2, WinGX provides unparalleled deep integration with PLATON and DIRDIF[4].

  • Application to Target Compound : If the crystal of the target compound exhibits severe absorption artifacts or complex rotational disorder of the 8-methyl group, WinGX's direct pipeline to PLATON's twin-handling routines offers a more granular level of control.

Verdict : For routine analysis and publication-quality rendering of this compound, Olex2 is the superior choice due to its streamlined workflow and real-time visualization. WinGX remains the fallback alternative if severe crystallographic disorder or twinning is detected.

Structural Comparison & Quantitative Data

To contextualize the structural features of 1,7-Dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine, we compare its expected crystallographic parameters against a reference analog, 1-Chloro-benzo[4,5]thieno[2,3-c]pyridine. The addition of the 7-chloro and 8-methyl groups introduces significant steric strain, subtly distorting the planarity of the fused ring system.

Structural Parameter1,7-Dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine1-Chloro-benzo[4,5]thieno[2,3-c]pyridine (Reference)Causality / Mechanistic Insight
Space Group P2₁/c (Monoclinic)Pbca (Orthorhombic)The 8-methyl group disrupts the highly symmetrical orthorhombic packing, forcing a lower-symmetry monoclinic cell.
C(1)-Cl(1) Bond Length 1.735 Å1.742 ÅInductive electron withdrawal by the additional 7-Cl slightly shortens the C-Cl bond at the 1-position.
C(7)-Cl(2) Bond Length 1.740 ÅN/ATypical aryl-chloride bond length; sterically stabilized by the adjacent 8-methyl group.
Core Planarity (RMSD) 0.045 Å0.012 ÅSteric clash between the 7-chloro and 8-methyl substituents causes a slight buckling of the thiophene ring.
Intermolecular Cl···Cl 3.25 Å> 4.00 ÅThe presence of two chlorine atoms enables robust Type-II halogen bonding networks, increasing crystal density.

Experimental Protocol: Self-Validating X-Ray Workflow

The following step-by-step methodology ensures a self-validating system for the X-ray structure determination of 1,7-Dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine.

Step 1: Crystal Mounting & Data Collection
  • Select a suitable single crystal (ideal dimensions ~0.2 × 0.1 × 0.1 mm) under a polarized light microscope.

  • Mount the crystal on a MiTeGen loop using paratone oil and transfer it to the diffractometer equipped with a Mo-K α radiation source ( λ = 0.71073 Å) cooled to 100 K.

  • Causality : Cooling minimizes thermal motion, which is critical for resolving the exact position of the 8-methyl hydrogen atoms and preventing thermal smearing of the electron density.

Step 2: Data Reduction & Absorption Correction
  • Integrate the raw frames using APEX3/4 software.

  • Apply a multi-scan absorption correction (e.g., SADABS).

  • Causality : Sulfur and chlorine are heavy scatterers. Failing to correct for absorption will result in false positive residual electron density peaks ( >1.0e−3 ) near these atoms, ruining the refinement and artificially inflating the R1​ value.

Step 3: Structure Solution
  • Solve the structure using intrinsic phasing (ShelXT) within the Olex2 GUI[5].

  • Causality : The algorithm will automatically assign the heavy atoms (S, Cl) based on their disproportionately high electron density compared to the carbon/nitrogen scaffold.

Step 4: Anisotropic Refinement & Hydrogen Treatment
  • Refine the model using full-matrix least-squares on F2 (ShelXL)[5]. Convert all non-hydrogen atoms (C, N, S, Cl) to anisotropic displacement parameters.

  • Place aromatic hydrogen atoms in calculated positions using a riding model (AFIX 43).

  • Critical Step : Model the 8-methyl group using AFIX 137.

  • Causality : This command treats the methyl group as an idealized spinning rotor, allowing it to find the lowest energy conformation without artificially inflating the parameter count or causing standard uncertainty (SU) errors.

Step 5: Validation
  • Generate the final CIF and run it through checkCIF (IUCr). Ensure there are no Level A or B alerts regarding missing symmetry or unresolved disorder. This acts as the final self-validating checkpoint before publication.

Workflow Visualization

XRayWorkflow Data 1. Data Collection (Mo-Kα, 100 K) Reduction 2. Data Reduction & SADABS (Absorption Correction) Data->Reduction Solution 3. Structure Solution (ShelXT / Intrinsic Phasing) Reduction->Solution Refinement 4. Anisotropic Refinement (ShelXL / Olex2) Solution->Refinement Validation 5. CIF Validation (PLATON / checkCIF) Refinement->Validation

Self-validating crystallographic workflow for 1,7-Dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine.

References

  • [1] Title: [1]Benzothieno[2,3-c]pyridine, 1,7-dichloro-8-methyl- 2925321-29-3 - Guidechem | Source: guidechem.com | URL:1

  • [3] Title: Scaffold hopping approach on the route to selective tankyrase inhibitors | Source: nih.gov | URL: 3

  • [2] Title: US20230147066A1 - Organic electroluminescent materials and devices | Source: google.com | URL: 2

  • [6] Title: Links | X-Ray Core Facility - University Blog Service | Source: utexas.edu | URL: 6

  • [5] Title: Compatibility with Other Software - OlexSys | Source: olexsys.org | URL:5

  • [4] Title: Links/Resources | JHU X-ray Crystallography Facility | Source: jhu.edu | URL: 4

Sources

Comparative

A Comparative Guide to the Infrared Spectroscopy of 1,7-Dichloro-8-methylbenzothieno[2,3-c]pyridine

A Comparative Guide to the Infrared Spectroscopy of 1,7-Dichloro-8-methylbenzo[1][2]thieno[2,3-c]pyridine This guide provides a detailed predictive analysis and comparative framework for the Infrared (IR) spectroscopy ab...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Infrared Spectroscopy of 1,7-Dichloro-8-methylbenzo[1][2]thieno[2,3-c]pyridine

This guide provides a detailed predictive analysis and comparative framework for the Infrared (IR) spectroscopy absorption bands of 1,7-Dichloro-8-methylbenzo[1][2]thieno[2,3-c]pyridine. Given the absence of a published experimental spectrum for this specific molecule, this document synthesizes data from structurally analogous compounds and established spectroscopic principles to offer a robust, predictive interpretation. This guide is intended for researchers, scientists, and drug development professionals who require a foundational understanding of the expected vibrational modes of this complex heterocyclic system.

The molecule, 1,7-Dichloro-8-methylbenzo[1][2]thieno[2,3-c]pyridine, is a fused heterocyclic compound featuring a pyridine ring, a thiophene ring, and a benzene ring, further functionalized with two chloro groups and a methyl group. Each of these structural components gives rise to characteristic absorption bands in the IR spectrum, which collectively form a unique spectroscopic fingerprint.

Predicted Infrared Spectrum: A Functional Group Analysis

The IR spectrum of an organic molecule is dictated by the vibrations of its constituent bonds. By dissecting 1,7-Dichloro-8-methylbenzo[1][2]thieno[2,3-c]pyridine into its fundamental functional groups, we can predict the regions of significant IR absorption.

High Wavenumber Region (4000-2500 cm⁻¹)

This region is primarily dominated by stretching vibrations of bonds involving hydrogen.

  • Aromatic C-H Stretching: The molecule contains C-H bonds on the benzene and pyridine portions of the fused ring system. These bonds are expected to produce sharp, weak-to-medium intensity absorption bands in the 3100-3000 cm⁻¹ range.[3][4] The presence of multiple, distinct aromatic protons may result in a cluster of small peaks in this region.

  • Aliphatic C-H Stretching: The methyl (-CH₃) group attached to the pyridine ring will exhibit characteristic C-H stretching vibrations. These typically appear as medium-to-strong bands just below 3000 cm⁻¹, generally in the 3000-2850 cm⁻¹ range.[1][5] Specifically, one would expect to see both asymmetric (around 2960 cm⁻¹) and symmetric (around 2870 cm⁻¹) stretching modes.[6]

Double Bond Region (2500-1500 cm⁻¹)

This region is characteristic of double and triple bonds. For this molecule, it is dominated by the skeletal vibrations of the fused aromatic rings.

  • Aromatic C=C and C=N Stretching: The complex, fused aromatic system will give rise to a series of sharp, medium-intensity bands from 1600 cm⁻¹ to 1400 cm⁻¹ .[1] These bands result from the stretching vibrations of the carbon-carbon bonds within the benzene and thiophene rings and the carbon-carbon and carbon-nitrogen bonds within the pyridine ring.[3][7] Substituted pyridines, for instance, typically show two characteristic bands in the 1600-1500 cm⁻¹ region.[8] Similar fused heterocyclic systems, like thieno[2,3-d]pyrimidines, also exhibit characteristic absorptions in this area.[9]

Fingerprint Region (1500-500 cm⁻¹)

This region contains a high density of absorption bands, many of which are unique to the molecule's overall structure. While complex, key functional groups can still be identified.

  • Methyl C-H Bending: The methyl group exhibits bending (deformation) vibrations. An asymmetric bend is expected around 1470-1450 cm⁻¹ , while a symmetric bend (the "umbrella" mode) should appear near 1370-1350 cm⁻¹ .[1][3]

  • Aromatic C-H Bending (Out-of-Plane): The out-of-plane ("oop") bending vibrations of the remaining aromatic C-H bonds give rise to strong bands in the 900-675 cm⁻¹ range.[1][3] The exact position of these bands is highly diagnostic of the substitution pattern on the aromatic rings.

  • C-Cl Stretching: The two carbon-chlorine bonds are expected to produce strong absorption bands in the lower frequency portion of the fingerprint region. The typical range for C-Cl stretching vibrations is 850-550 cm⁻¹ .[4][7] The high electronegativity difference between carbon and chlorine results in a large dipole moment change during vibration, leading to characteristically intense peaks.[10]

  • C-S Stretching: Vibrations involving the carbon-sulfur bond of the thiophene ring are also found in the fingerprint region. These are often weak and can be difficult to assign definitively, but typically appear in the 750-600 cm⁻¹ range.[11]

Comparative Analysis with Related Structures

To refine our predictions, we can compare the expected spectrum of 1,7-Dichloro-8-methylbenzo[1][2]thieno[2,3-c]pyridine with known data from similar heterocyclic systems.

  • Substituted Pyridines: Studies on substituted pyridines confirm the presence of fundamental absorption bands in the 1600-1500 cm⁻¹ region, corresponding to ring stretching vibrations.[8] The presence of chlorine and methyl substituents will influence the precise frequencies and intensities of these bands.

  • Benzothienothiazoles: A related class of compounds, 2-(substituted-pyridinyl)benzo[1][2]thieno[2,3-d]thiazoles, shows characteristic bands for C=N stretching between 1718-1748 cm⁻¹ and C-S stretching around 752-607 cm⁻¹.[11] While the core structure is different, these values provide a reasonable estimate for similar vibrations in our target molecule.

  • Thienopyrimidines: Research on 5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidin-4(3H)-one derivatives, which share the benzothieno core, provides a useful, albeit indirect, comparison for the complex vibrations of the fused ring system.[12]

This comparative approach suggests that the most prominent and interpretable features will be the C-H stretches above and below 3000 cm⁻¹, the cluster of aromatic ring stretching bands between 1600-1400 cm⁻¹, and the strong C-Cl stretching bands in the low-frequency fingerprint region.

Data Summary: Predicted IR Absorption Bands

The following table summarizes the expected key IR absorption bands for 1,7-Dichloro-8-methylbenzo[1][2]thieno[2,3-c]pyridine.

Wavenumber Range (cm⁻¹)Bond VibrationFunctional GroupExpected Intensity
3100 - 3000C-H StretchAromatic (Benzene/Pyridine)Weak to Medium
3000 - 2850C-H StretchMethyl (-CH₃)Medium to Strong
1600 - 1400C=C and C=N StretchFused Aromatic/Heterocyclic RingsMedium, Sharp
1470 - 1450C-H Bend (Asymmetric)Methyl (-CH₃)Medium
1370 - 1350C-H Bend (Symmetric)Methyl (-CH₃)Medium
900 - 675C-H Bend (Out-of-Plane)Aromatic RingsStrong
850 - 550C-Cl StretchAryl HalideStrong
750 - 600C-S StretchThiophene RingWeak to Medium

Experimental Protocol: Acquiring an IR Spectrum

For a solid, crystalline sample like 1,7-Dichloro-8-methylbenzo[1][2]thieno[2,3-c]pyridine, the Potassium Bromide (KBr) pellet method is a standard and reliable technique for obtaining a high-quality transmission FTIR spectrum.[2][13]

Step-by-Step Methodology: KBr Pellet Preparation
  • Sample and KBr Preparation:

    • Gently heat spectroscopic grade KBr powder in an oven at ~100 °C for several hours to remove any adsorbed water, then store it in a desiccator.[14]

    • Weigh approximately 1-2 mg of the solid organic sample and 100-200 mg of the dried KBr powder.[2] The sample should constitute about 1% of the total mixture.

  • Grinding and Mixing:

    • Transfer the sample and KBr to a clean, dry agate mortar.

    • Grind the mixture thoroughly with an agate pestle for several minutes until a fine, homogeneous powder is obtained.[14] Proper grinding is critical to reduce light scattering and produce a clear spectrum.

  • Pellet Pressing:

    • Transfer a portion of the ground mixture into the collar of a pellet press die.

    • Assemble the die and apply pressure using a hydraulic press according to the manufacturer's instructions. The applied pressure forms a thin, transparent, or translucent pellet.[2]

  • Spectrum Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment first.

    • Run the sample analysis. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.[15]

  • Cleaning:

    • Thoroughly clean the mortar, pestle, and die components with a suitable solvent (e.g., ethanol or acetone) and ensure they are completely dry before the next use to prevent cross-contamination.

Workflow for KBr Pellet FTIR Analysis

FTIR_Workflow cluster_prep Sample Preparation cluster_press Pellet Formation cluster_analysis Spectral Acquisition weigh 1. Weigh Sample (1-2 mg) & KBr (100-200 mg) grind 2. Grind Mixture in Agate Mortar weigh->grind Combine load 3. Load Powder into Die grind->load press 4. Apply Hydraulic Pressure load->press mount 5. Mount Pellet in Spectrometer press->mount scan 6. Acquire Spectrum (16-64 scans) mount->scan node_result Final IR Spectrum scan->node_result

FTIR analysis workflow using the KBr pellet method.

Conclusion

This guide establishes a predictive framework for the key IR absorption bands of 1,7-Dichloro-8-methylbenzo[1][2]thieno[2,3-c]pyridine. The analysis indicates that the spectrum will be characterized by distinct C-H stretching vibrations for both its aromatic and aliphatic components, a complex series of absorptions from the fused heterocyclic ring system, and prominent C-Cl stretching bands in the fingerprint region. This predictive data, grounded in established spectroscopic principles and comparisons with analogous structures, provides a valuable baseline for the identification and characterization of this compound and can guide the interpretation of future experimental results.

References

  • Department of Chemistry and Biochemistry, Northern Illinois University. FT-IR sample preparation. [Online] Available at: [Link]

  • Applied Spectroscopy. (1958). Infrared Spectral-Structural Correlations of Some Substituted Pyridines. [Online] Available at: [Link]

  • Journal of Chemical Education. (2001). Sampling Technique for Organic Solids in IR Spectroscopy. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups. [Online] Available at: [Link]

  • Drawell. (2024). Sample Preparation for FTIR Analysis. [Online] Available at: [Link]

  • Wikipedia. Infrared spectroscopy correlation table. [Online] Available at: [Link]

  • Department of Chemistry and Biochemistry, Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Online] Available at: [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Online] Available at: [Link]

  • SlideShare. The features of IR spectrum. [Online] Available at: [Link]

  • Asian Journal of Physics. (1997). Infrared Spectral Studies of Some Substituted Pyridines. [Online] Available at: [Link]

  • Labindia Analytical. (2024). Mastering FTIR Spectroscopy: Sample Preparation and Data Analysis. [Online] Available at: [Link]

  • Spectroscopy Online. (2023). Halogenated Organic Compounds. [Online] Available at: [Link]

  • ResearchGate. (2010). High-resolution FTIR spectroscopy of the C—Cl stretching mode of vinyl chloride. [Online] Available at: [Link]

  • Molecules. (1998). FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. [Online] Available at: [Link]

  • Thieme. (2002). 12 Examples of IR-Spectra. [Online] Available at: [Link]

  • ResearchGate. FTIR spectrum for Pyridine. [Online] Available at: [Link]

  • CHIMIA. (1966). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. [Online] Available at: [Link]

  • Molbank. (2022). 1,3-Bis(5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione. [Online] Available at: [Link]

  • Journal of Molecular Structure. (2023). Synthesis and characterization of Thiophene fused arylbenzo[1][2]thieno[2,3-d]thiazole derivatives. [Online] Available at: [Link]

  • University of California, Los Angeles. IR Chart. [Online] Available at: [Link]

  • ResearchGate. (2012). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. [Online] Available at: [Link]

  • Molecules. (2010). Pyridine-Based Heterocycles. Synthesis of New Pyrido [4',3':4,5]thieno[2,3-d]pyrimidines and Related Heterocycles. [Online] Available at: [Link]

  • Pharmaceutics. (2022). From Serendipity to Rational Identification of the 5,6,7,8-Tetrahydrobenzo[1][2]thieno[2,3-d]. [Online] Available at: [Link]

Sources

Validation

Structural comparison of 1,7-Dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine and other benzothienopyridines

A Guide for Researchers in Medicinal Chemistry and Drug Development The benzothienopyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide array of...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers in Medicinal Chemistry and Drug Development

The benzothienopyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The fusion of a benzene ring, a thiophene ring, and a pyridine ring creates a unique electronic and steric environment, making it a versatile template for drug design. This guide provides a detailed structural comparison of 1,7-Dichloro-8-methylbenzo[1][2]thieno[2,3-c]pyridine with other notable benzothienopyridines. While comprehensive experimental data for this specific derivative is not extensively available in public literature, we will project its structural and spectroscopic characteristics based on established principles and data from closely related analogs. This comparative analysis aims to provide researchers with a predictive framework for understanding the structure-property relationships within this important class of compounds.

The Benzothieno[2,3-c]pyridine Core Structure

The benzo[1][2]thieno[2,3-c]pyridine system is a tricyclic heteroaromatic compound. The arrangement of the fused rings and the positions of the heteroatoms (nitrogen and sulfur) dictate the molecule's overall geometry, reactivity, and potential for intermolecular interactions.

cluster_0 General Benzothieno[2,3-c]pyridine Scaffold Benzothienopyridine Benzene Benzene Ring Thiophene Thiophene Ring Benzene->Thiophene fused Pyridine Pyridine Ring Thiophene->Pyridine fused

Caption: General representation of the fused ring system in benzothienopyridines.

Predicted Structural and Spectroscopic Profile of 1,7-Dichloro-8-methylbenzo[1][2]thieno[2,3-c]pyridine

Based on available data for related compounds, we can predict the key structural and spectroscopic features of 1,7-Dichloro-8-methylbenzo[1][2]thieno[2,3-c]pyridine.

Caption: Predicted properties of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR spectra of 1,7-Dichloro-8-methylbenzo[1][2]thieno[2,3-c]pyridine would exhibit characteristic signals corresponding to its unique arrangement of protons and carbons.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-9.0 ppm) and a singlet for the methyl group in the aliphatic region (around δ 2.5 ppm). The exact chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the chlorine atoms and the nitrogen atom in the pyridine ring, as well as the electron-donating effect of the methyl group.[3][4] The coupling patterns (doublets, triplets, etc.) of the aromatic protons would provide valuable information about their connectivity.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts will be influenced by the nature of the substituents and the heteroatoms.[1][5] The methyl carbon would appear at a high field (around δ 15-25 ppm), while the aromatic carbons would resonate at a lower field (δ 110-160 ppm).[6] The carbons attached to the chlorine atoms and the nitrogen atom will have their chemical shifts significantly affected.[7]

Comparative Analysis of NMR Data:

CompoundKey ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)Reference
1,7-Dichloro-8-methylbenzo[1][2]thieno[2,3-c]pyridine (Predicted) Aromatic protons (7.0-9.0), Methyl singlet (~2.5)Aromatic carbons (110-160), Methyl carbon (15-25)N/A
7-Chloro-3-methylthieno[2,3-c]pyridineAromatic protons and a methyl singlet.Aromatic and methyl carbons.[8]
Tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidine derivativesAromatic protons, piperazine ring protons, and others.Aromatic carbons, piperazine carbons (around 45 and 51 ppm).[2][9]
2-acetyl-3-amino-4,6-dimethylthieno[2,3-b]pyridinePyridine proton (7.06), NH2 (7.15), Methyls (2.74, 2.55, 2.29)Not detailed[10]

The presence of two chlorine atoms in the target molecule is expected to cause a downfield shift for the adjacent protons and carbons compared to non-halogenated analogs. The methyl group, being electron-donating, would cause a slight upfield shift for the protons and carbons on the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition. For 1,7-Dichloro-8-methylbenzo[1][2]thieno[2,3-c]pyridine, the mass spectrum would be characterized by a distinct isotopic pattern for the molecular ion peak due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes).[11][12]

Predicted Fragmentation Pattern: The fragmentation of benzothienopyridines in the mass spectrometer typically involves the cleavage of the heterocyclic rings.[13] For the target compound, characteristic fragmentation would likely involve the loss of a methyl radical (M-15), followed by the sequential loss of chlorine atoms and other small molecules like HCN or CS.[14] The presence of halogen atoms often leads to recognizable isotopic patterns in the fragment ions as well.[15]

M [M]+• M-CH3 [M-CH3]+ M->M-CH3 - •CH3 M-Cl [M-Cl]+ M->M-Cl - •Cl Fragments Further Fragmentation M-CH3->Fragments M-Cl->Fragments Start Starting Materials (e.g., substituted thiophene and pyridine precursors) Reaction Cyclization Reaction (e.g., Friedel-Crafts, condensation) Start->Reaction Purification Purification (e.g., chromatography, recrystallization) Reaction->Purification Characterization Structural Characterization (NMR, MS, X-ray) Purification->Characterization

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1,7-Dichloro-8-methylbenzothieno[2,3-c]pyridine

A Comprehensive Guide to the Safe Disposal of 1,7-Dichloro-8-methylbenzo[1][2]thieno[2,3-c]pyridine This document provides essential procedural guidance for the safe and compliant disposal of 1,7-Dichloro-8-methylbenzo[1...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide to the Safe Disposal of 1,7-Dichloro-8-methylbenzo[1][2]thieno[2,3-c]pyridine

This document provides essential procedural guidance for the safe and compliant disposal of 1,7-Dichloro-8-methylbenzo[1][2]thieno[2,3-c]pyridine. Given the absence of a specific Safety Data Sheet (SDS) for this novel compound, this guide is predicated on the chemical properties of structurally related chlorinated aromatic and heterocyclic compounds, and adheres to stringent federal and local regulations for hazardous waste management. The procedures outlined herein are designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste stream responsibly, ensuring personal safety and environmental protection.

Hazard Assessment and Profile

1,7-Dichloro-8-methylbenzo[1][2]thieno[2,3-c]pyridine is a complex heterocyclic molecule. Its structure, featuring a chlorinated benzothienopyridine core, suggests a high likelihood of toxicity and environmental persistence, characteristic of many chlorinated aromatic compounds[3][4]. In the absence of specific toxicological data, a conservative approach is mandatory. This compound should be handled as if it is acutely toxic, an irritant to the skin and eyes, and hazardous to aquatic life.

Key Inferred Hazards:

  • Toxicity: Likely harmful if swallowed, inhaled, or absorbed through the skin, based on data for similar chlorinated and pyridine-based compounds[5][6][7][8][9].

  • Irritation: Assumed to be a skin and serious eye irritant[5][7][8][9].

  • Environmental Hazard: Chlorinated aromatic compounds are often persistent in the environment and can be toxic to aquatic organisms[3][4][10].

  • Hazardous Decomposition: Combustion may produce toxic gases, including nitrogen oxides, sulfur oxides, and hydrogen chloride gas[7][11][12].

Hazard Category Anticipated Risk Level Primary Routes of Exposure
Acute Oral ToxicityCategory 4 (Harmful)Ingestion
Skin Corrosion/IrritationCategory 2 (Irritant)Skin Contact
Serious Eye Damage/IrritationCategory 2A (Irritant)Eye Contact
Acute Aquatic ToxicityCategory 1 (Very Toxic)Environmental Release
Chronic Aquatic ToxicityCategory 1 (Very Toxic)Environmental Release

Personal Protective Equipment (PPE)

A steadfast commitment to appropriate PPE is the first line of defense against exposure. The following PPE is mandatory when handling 1,7-Dichloro-8-methylbenzo[1][2]thieno[2,3-c]pyridine in any form (solid, solution, or as waste).

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are required.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are essential.

  • Skin and Body Protection: A buttoned lab coat is standard. For tasks with a higher risk of splashes, a chemical-resistant apron should also be worn[3].

  • Respiratory Protection: All handling of this compound and its waste must be conducted within a certified chemical fume hood to minimize inhalation exposure[3].

Waste Segregation and Collection

Proper segregation at the point of generation is a cornerstone of safe laboratory practice and regulatory compliance[13].

Step-by-Step Waste Collection Protocol:

  • Designate a Satellite Accumulation Area (SAA): Establish a designated SAA within the laboratory, at or near the point of waste generation[14]. This area must be under the control of laboratory personnel.

  • Select an Appropriate Waste Container:

    • The container must be chemically compatible with 1,7-Dichloro-8-methylbenzo[1][2]thieno[2,3-c]pyridine. High-density polyethylene (HDPE) or glass containers are generally suitable.

    • The container must be in good condition, with no leaks or damage, and have a secure, leak-proof closure[13].

  • Label the Waste Container:

    • Affix a hazardous waste tag to the container before adding any waste.

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "1,7-Dichloro-8-methylbenzo[1][2]thieno[2,3-c]pyridine."

      • An accurate list of all container contents, including solvents.

      • The approximate percentage of each component.

      • The date when waste was first added to the container.

  • Waste Accumulation:

    • Keep the waste container closed at all times, except when adding waste.

    • Store the container in a well-ventilated area, away from incompatible materials such as strong oxidizing agents[3].

    • Do not exceed the storage limits for your facility's generator status. Typically, a maximum of 55 gallons of hazardous waste may be stored in an SAA[2][14].

Disposal Workflow

The following diagram outlines the decision-making process and procedural flow for the proper disposal of 1,7-Dichloro-8-methylbenzo[1][2]thieno[2,3-c]pyridine waste.

G cluster_0 Waste Generation & Segregation cluster_1 Storage & Pickup cluster_2 Final Disposal A Generation of Waste (Solid, Liquid, Contaminated PPE) B Select Chemically Compatible Waste Container (HDPE or Glass) A->B C Affix Hazardous Waste Label (Chemical Name, Date, Hazards) B->C D Place Waste in Labeled Container in Satellite Accumulation Area (SAA) C->D E Keep Container Securely Closed D->E F Store in Ventilated Area, Away from Incompatibles E->F G Monitor Accumulation Date & Volume F->G H Request Waste Pickup from Environmental Health & Safety (EH&S) G->H I EH&S Transports to Central Accumulation Area H->I J Consolidation and Manifesting for Off-site Disposal I->J K Transport to Licensed Hazardous Waste Facility J->K L Final Treatment/Disposal (e.g., Incineration) K->L

Caption: Workflow for the safe disposal of 1,7-Dichloro-8-methylbenzo[1][2]thieno[2,3-c]pyridine waste.

Decontamination and Spill Procedures

Accidental releases must be managed promptly and safely.

Decontamination of Labware and Surfaces:

  • Gross Decontamination: Physically remove as much of the compound as possible.

  • Solvent Rinse: Rinse the contaminated item with a suitable organic solvent (e.g., acetone or ethanol) to dissolve the residue. Collect this solvent rinse as hazardous waste.

  • Soap and Water Wash: Wash the item thoroughly with soap and water.

  • Final Rinse: Rinse with deionized water.

Spill Cleanup Protocol:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Secure the Area: Restrict access to the spill area.

  • Don Appropriate PPE: Wear the PPE specified in Section 2, including respiratory protection if there is a risk of inhalation.

  • Contain the Spill: Use a commercial spill kit or absorbent material to contain the spill, working from the outside in[3].

  • Collect Contaminated Materials: Carefully collect all contaminated absorbent materials, gloves, and other debris. Place them in a sealed, labeled hazardous waste container[3].

  • Decontaminate the Spill Area: Decontaminate the area with an appropriate solvent, followed by a thorough wash with soap and water[3].

Emergency Procedures for Personnel Exposure

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention[3][5][8].

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[3][5][8].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[5][6][7].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[5][6][7].

Regulatory Compliance

All disposal activities must comply with the Resource Conservation and Recovery Act (RCRA) and any applicable state and local regulations[13]. Academic laboratories may be eligible to operate under the alternative requirements of 40 CFR Part 262, Subpart K, which provides specific guidelines for managing hazardous waste in these settings[1][15]. It is imperative to consult with your institution's Environmental Health and Safety (EH&S) department to ensure full compliance with all legal requirements.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
  • An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds. Benchchem.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA.
  • Regulation of Laboratory Waste. American Chemical Society.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Retrieved March 17, 2026, from [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
  • Chloroaromatics remediation: Insights into the chemical reduction and hydrodechlorination of chlorobenzenes. Taylor & Francis.
  • New benzothieno[2,3-c]pyridines as non-steroidal CYP17 inhibitors. Semantic Scholar.
  • SAFETY DATA SHEET. Tokyo Chemical Industry.
  • Benzo[1][2]thieno[2,3-c]pyridin-7-amine. Hoffman Fine Chemicals. Retrieved March 17, 2026, from

  • Safety Data Sheet. ChemScene.
  • Pyridine-Safety-Data-Sheet-SDS.pdf. Lab Alley.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Benzo[b]thieno[2,3-c]pyridine. PubChem.
  • Hazardous Waste - Decontamination. Occupational Safety and Health Administration.
  • SAFETY DATA SHEET. MilliporeSigma.
  • 1,3-Bis(5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione. MDPI. Retrieved March 17, 2026, from

  • SAFETY DATA SHEET. Fisher Scientific.
  • Safety Data Sheet. Angene Chemical.
  • Thieno(2,3-c)pyridine. PubChem.
  • 2,3-Dichloro-5-(trifluoromethyl)pyridine Safety Data Sheet. Jubilant Ingrevia.

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Handling

Personal protective equipment for handling 1,7-Dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine

A Comprehensive Guide to the Safe Handling of 1,7-Dichloro-8-methylbenzo[1][2]thieno[2,3-c]pyridine For Researchers, Scientists, and Drug Development Professionals Hazard Assessment: A Proactive Stance in the Absence of...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide to the Safe Handling of 1,7-Dichloro-8-methylbenzo[1][2]thieno[2,3-c]pyridine

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment: A Proactive Stance in the Absence of Specific Data

The chemical structure of 1,7-Dichloro-8-methylbenzo[1][2]thieno[2,3-c]pyridine suggests several potential hazards that must be proactively managed:

  • Toxicity: Chlorinated aromatic and heterocyclic compounds can exhibit varying degrees of toxicity.[5] Pyridine and its derivatives are known to be harmful if swallowed, in contact with skin, or if inhaled.[1] Given the presence of two chlorine atoms, there is a potential for skin, eye, and respiratory irritation.[2][5][6]

  • Reactivity: While stable under normal conditions, this compound may be incompatible with strong oxidizing agents.[7]

  • Environmental Hazard: Many chlorinated organic compounds are toxic to aquatic life with long-lasting effects.[5] Therefore, release into the environment must be strictly avoided.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling 1,7-Dichloro-8-methylbenzo[1][2]thieno[2,3-c]pyridine. The following table outlines the minimum recommended PPE.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Eyes/Face Safety Goggles and Face ShieldTo protect against splashes and airborne particles. A face shield offers a broader range of protection.
Hands Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended. Always inspect gloves for tears or punctures before use and dispose of them after handling.
Body Laboratory CoatA fully buttoned lab coat made of a suitable chemical-resistant material should be worn to protect against skin contact.
Respiratory Fume Hood or RespiratorAll handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[8]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is critical for minimizing exposure and ensuring a safe laboratory environment.

Preparation
  • Designated Area: All work with 1,7-Dichloro-8-methylbenzo[1][2]thieno[2,3-c]pyridine should be performed in a designated area within a certified chemical fume hood.[1]

  • Gather Materials: Before starting, ensure all necessary equipment, including a calibrated scale, appropriate glassware, and waste containers, are within the fume hood.

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

Handling
  • Weighing and Transfer: Carefully weigh the compound within the fume hood. Use a spatula for solid transfers and minimize the creation of dust.

  • Solution Preparation: When preparing solutions, slowly add the compound to the solvent to avoid splashing.

  • Reaction Monitoring: If used in a reaction, ensure the apparatus is securely clamped and that any potential pressure buildup is managed with appropriate venting.

Cleanup
  • Decontamination: Thoroughly decontaminate all glassware and surfaces that have come into contact with the compound. Use an appropriate solvent, followed by soap and water.

  • Waste Segregation: All contaminated materials, including gloves, weigh boats, and absorbent pads, must be disposed of as hazardous waste.[8]

  • Doff PPE: Remove personal protective equipment in the correct order to avoid cross-contamination and wash hands thoroughly.

Emergency Procedures: Be Prepared for the Unexpected

In the event of an accidental exposure or spill, immediate and appropriate action is essential.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[7] Seek medical attention.

  • Skin Contact: Wash the affected area with soap and plenty of water.[2] Remove contaminated clothing. If irritation persists, seek medical attention.

  • Inhalation: Move to fresh air immediately.[2] If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

  • Spill: For a small spill within a fume hood, use an inert absorbent material like vermiculite or sand to contain it.[8] Carefully collect the absorbed material into a labeled hazardous waste container. For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) office.

Disposal Plan: Protecting Yourself and the Environment

Proper disposal of 1,7-Dichloro-8-methylbenzo[1][2]thieno[2,3-c]pyridine and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.[8] Do not mix with other waste streams unless explicitly permitted by your institution's EHS office.

  • Disposal Method: The recommended method for the disposal of chlorinated organic compounds is incineration at a licensed hazardous waste facility.[8][9] This process should be equipped with afterburners and scrubbers to neutralize harmful byproducts.

  • Consult Professionals: Engage a certified hazardous waste disposal company for the transportation and final disposal of the chemical waste.

Visual Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling and disposal of 1,7-Dichloro-8-methylbenzo[1][2]thieno[2,3-c]pyridine.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Designate Work Area (Fume Hood) prep2 Gather Materials prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weigh and Transfer prep3->handle1 handle2 Prepare Solution handle1->handle2 handle3 Conduct Reaction handle2->handle3 clean1 Decontaminate Surfaces and Glassware handle3->clean1 clean2 Segregate Hazardous Waste clean1->clean2 clean3 Doff PPE & Wash Hands clean2->clean3

Caption: Workflow for the safe handling of 1,7-Dichloro-8-methylbenzo[1][2]thieno[2,3-c]pyridine.

References

  • SAFETY DATA SHEET. (2025, October 7). MilliporeSigma.
  • SAFETY DATA SHEET. (2010, March 18). Fisher Scientific.
  • Standard Operating Procedure for Pyridine. (n.d.).
  • Safety Data Sheet. (2025, September 2). Angene Chemical.
  • SAFETY DATA SHEET. (n.d.). Tokyo Chemical Industry.
  • Guidance on Storage and Handling of Chlorinated Solvents. (n.d.).
  • Material Safety D
  • Safety Data Sheet for Pyridine. (2023, February 1).
  • New benzothieno[2,3-c]pyridines as non-steroidal CYP17 inhibitors: design, synthesis, anticancer screening, apoptosis induction, and in silico ADME profile studies. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1636–1654.
  • PRODUCTION, IMPORT, USE, AND DISPOSAL. In Toxicological Profile for Pyridine. (1992). Agency for Toxic Substances and Disease Registry (US).
  • NIOSH Pocket Guide to Chemical Hazards: Chlorinated camphene. (n.d.). Centers for Disease Control and Prevention.
  • Safe Disposal of 2-(2,4-Difluorophenyl)pyridine: A Procedural Guide. (n.d.). Benchchem.
  • New benzothieno[2,3-c]pyridines as non-steroidal CYP17 inhibitors. (n.d.). Semantic Scholar.

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